molecular formula C4H2Cl2N2O B3024660 4,6-Dichloropyrimidin-2(1h)-one CAS No. 6297-80-9

4,6-Dichloropyrimidin-2(1h)-one

Cat. No.: B3024660
CAS No.: 6297-80-9
M. Wt: 164.97 g/mol
InChI Key: YFUDLRFOGLVNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloropyrimidin-2(1H)-one (CAS: 6297-80-9) is a halogenated pyrimidine derivative with the molecular formula C₄H₂Cl₂N₂O and a molecular weight of 164.98 g/mol . Its structure features two chlorine substituents at the 4- and 6-positions of the pyrimidine ring, conferring distinct electronic and steric properties that make it a versatile and valuable intermediate in organic synthesis . This compound serves as a key scaffold in scientific research, particularly in the development of novel substances for pharmaceutical and agrochemical applications . Pyrimidine derivatives, including dihydropyrimidinones, are widely studied for their diverse biological activities. This compound and its analogs have been identified as potential inhibitors of HIV reverse transcriptase, acting by being incorporated into viral DNA and causing premature termination of replication . Furthermore, certain derivatives have shown promising antitumor properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, as well as exhibiting antibacterial activity against gram-positive and gram-negative bacteria . Pilot screening studies have also revealed that 2-amino-4,6-dichloropyrimidine analogs can significantly inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells, suggesting potential anti-inflammatory applications . The most effective compound in this class was 5-fluoro-2-amino-4,6-dichloropyrimidine, which demonstrated an IC₅₀ of 2 µM . The reactivity of this compound is defined by the chlorine atoms and the keto group on the pyrimidine ring. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution reactions, allowing for the introduction of various amines and other nucleophiles to create a diverse library of derivatives . This reactivity is central to its use in synthesizing more complex molecules. The compound can be synthesized through chlorination of pyrimidine derivatives using reagents like phosphorus oxychloride (POCl₃) . Attention: This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4,6-dichloro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-3(6)8-4(9)7-2/h1H,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUDLRFOGLVNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286423
Record name 4,6-dichloropyrimidin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6297-80-9
Record name 6297-80-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dichloropyrimidin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal structural elucidation of heterocyclic compounds is a foundational requirement in pharmaceutical research and drug development. 4,6-Dichloropyrimidin-2(1H)-one is a key heterocyclic scaffold whose reactivity and biological activity are intrinsically linked to its precise structure and potential tautomeric forms. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, from solvent selection to advanced 2D NMR techniques, and integrate insights from Infrared (IR) Spectroscopy and Mass Spectrometry (MS) to build a self-validating analytical framework. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this and similar pyrimidinone systems.

Introduction: The Structural Challenge of a Pyrimidinone

This compound is a versatile chemical intermediate, valued for the strategic placement of its reactive chloro-substituents which allow for regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions.[1] These reactions are pivotal in the synthesis of a diverse array of bioactive molecules.[2] However, the structural integrity of any derivative hinges on the unambiguous characterization of this starting material.

The primary analytical challenge presented by this molecule is the potential for annular tautomerism—a dynamic equilibrium between the lactam (amide) form, this compound, and the lactim (enol) form, 4,6-Dichloro-2-hydroxypyrimidine. The dominant tautomer dictates the molecule's hydrogen bonding capabilities, reactivity, and ultimately, its interaction with biological targets. NMR spectroscopy stands as the most powerful tool for investigating this equilibrium in solution.[3][4] This guide will dissect the spectroscopic signatures that allow for definitive structural and tautomeric assignment.

Nuclear Magnetic Resonance (NMR) Analysis: The Core of Elucidation

NMR spectroscopy provides an unparalleled window into the chemical environment of individual atoms within a molecule.[5] By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the molecular framework, confirm connectivity, and quantify tautomeric populations.

The Causality of Experimental Design: A Self-Validating Protocol

An effective NMR experiment is not merely about data acquisition; it is about making informed choices that ensure the resulting data is both accurate and easily interpretable.

  • Solvent Selection (The Critical First Step): The choice of deuterated solvent is paramount as it can influence the tautomeric equilibrium and the appearance of exchangeable protons (N-H, O-H).[6][7]

    • DMSO-d₆: A highly polar, hydrogen-bond accepting solvent. It is an excellent choice for dissolving a wide range of compounds and typically slows down the exchange rate of N-H protons, resulting in sharper signals compared to other solvents like CDCl₃ or D₂O.[8]

    • CDCl₃: A less polar solvent. Comparing spectra in DMSO-d₆ and CDCl₃ can provide insights into solvent-induced shifts and changes in the tautomeric equilibrium.[9]

    • D₂O: Useful for confirming exchangeable protons. The N-H or O-H signal will disappear from the ¹H NMR spectrum upon addition of a drop of D₂O due to proton-deuterium exchange.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.

  • Spectrometer Setup and ¹H NMR Acquisition:

    • Utilize a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[8]

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[8]

    • Employ a standard single-pulse sequence (e.g., Bruker's 'zg30').

    • Key Parameters:

      • Acquisition Time (AQ): 2-4 seconds.

      • Relaxation Delay (D1): 5 seconds. A longer delay is crucial for accurate integration, especially for potentially slow-relaxing quaternary carbons in ¹³C NMR.

      • Number of Scans (NS): 8-16 scans for a typical ¹H spectrum.

  • ¹³C NMR Acquisition:

    • Employ a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

    • Key Parameters:

      • Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

Tautomeric Equilibrium Analysis

The key to understanding the structure lies in identifying the dominant tautomer. The following diagram illustrates the two potential forms.

Caption: Tautomeric equilibrium between the lactam and lactim forms.

NMR provides definitive evidence:

  • ¹H NMR: The lactam form will show a signal for the N-H proton, typically broad and in the range of 11-13 ppm in DMSO-d₆. The lactim form would show an O-H proton, often with a different chemical shift and exchange behavior.

  • ¹³C NMR: The C2 carbon is the most telling reporter. In the lactam form, it is a carbonyl carbon (C=O ) and will resonate significantly downfield, typically >160 ppm . In the lactim form, it is an oxygen-bearing aromatic carbon (C-OH ) and would appear further upfield, likely around 150-155 ppm .

Predicted Spectral Data and Interpretation

Based on established principles of substituent effects and data from analogous pyrimidine structures, we can predict the NMR spectra for the dominant lactam tautomer.[10][11][12]

  • H5 Proton: The molecule possesses a plane of symmetry, rendering the two potential protons at positions 4 and 6 equivalent in the parent pyrimidinone. In this case, there is a single proton at C5. This proton is adjacent to two electronegative chlorine atoms, which will deshield it, shifting it downfield. We expect a sharp singlet .

  • N1-H Proton: This is the exchangeable proton of the amide group. In DMSO-d₆, it is expected to be a broad singlet due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange. Its high chemical shift is characteristic of an amide proton involved in hydrogen bonding.

  • Symmetry: Due to the molecule's C₂ᵥ symmetry, only three distinct carbon signals are expected.

  • C4/C6: These carbons are chemically equivalent. Attached to both a ring nitrogen and an electronegative chlorine, they will be significantly deshielded.

  • C2: As discussed, this carbonyl carbon will be the most downfield signal, confirming the lactam structure.

  • C5: This carbon, bonded to a hydrogen, will appear at a chemical shift typical for an sp² carbon in a heteroaromatic ring, influenced by the adjacent chloro-substituents.

NucleusPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityAssignment & Rationale
¹H ~7.5 - 8.0s (singlet)H5 : Vinylic proton deshielded by two adjacent Cl atoms.
~12.0 - 13.0br s (broad singlet)N1-H : Amide proton, deshielded by C=O and solvent effects. Disappears on D₂O exchange.
¹³C >160sC2 : Carbonyl carbon (C=O), characteristic of the lactam tautomer.
~150 - 155sC4, C6 : Equivalent carbons attached to N and Cl, highly deshielded.
~115 - 120sC5 : Vinylic carbon, shift influenced by adjacent Cl atoms.

Note: These are predicted values. Actual experimental values may vary slightly based on concentration, temperature, and specific instrument calibration.

Complementary Spectroscopic Verification

While NMR is the cornerstone of this analysis, a multi-technique approach provides a self-validating system, a hallmark of robust scientific practice.[5]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing rapid confirmation of their presence.[13] For the lactam tautomer, two key absorptions are expected:

  • C=O Stretch: A strong, sharp absorption band in the region of 1670-1710 cm⁻¹ . The absence of this band would strongly argue against the lactam structure.

  • N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹ , characteristic of the N-H bond in an amide.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.[5]

  • Molecular Ion (M⁺): The technique will verify the molecular weight of 163.97 g/mol (for ³⁵Cl isotopes).

  • Isotopic Pattern: The most definitive feature will be the isotopic signature of two chlorine atoms. This will result in a characteristic cluster of peaks at M⁺, M⁺+2, and M⁺+4 with a relative intensity ratio of approximately 9:6:1 , providing unequivocal evidence for the presence of two chlorine atoms in the molecule.[14]

Integrated Analytical Workflow

The logical flow from sample preparation to final structural confirmation is crucial for efficiency and accuracy. This workflow ensures that each piece of data corroborates the others.

workflow cluster_sample Sample & Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation A This compound Sample B Select Deuterated Solvent (e.g., DMSO-d6) A->B E Acquire Mass Spectrum A->E C Acquire 1H & 13C NMR Spectra B->C D Acquire IR Spectrum B->D F Analyze NMR: - Identify C=O in 13C (>160 ppm) - Identify N-H in 1H (~12 ppm) - Confirm Tautomer C->F G Analyze IR: - Confirm C=O stretch (~1700 cm-1) - Confirm N-H stretch D->G H Analyze MS: - Confirm Molecular Weight - Verify Cl2 Isotopic Pattern (9:6:1) E->H I Cross-Validate All Data F->I G->I H->I J Unambiguous Structural Confirmation I->J

Caption: Logical workflow for spectroscopic structural confirmation.

Conclusion

References

4,6-Dichloropyrimidin-2(1h)-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4,6-Dichloropyrimidin-2(1H)-one (CAS Number: 6297-80-9), a key heterocyclic compound with emerging significance in pharmaceutical research and development. As a Senior Application Scientist, my objective is to present not just the fundamental properties of this molecule but to delve into the causality behind its synthesis, its reactivity, and its critical role as a reference standard and impurity in drug manufacturing. This guide is structured to provide both a robust theoretical framework and practical insights for scientists working in organic synthesis and medicinal chemistry.

Core Compound Identification and Properties

This compound, also known by its tautomeric name 4,6-dichloro-2-hydroxypyrimidine, is a dichlorinated pyrimidine derivative. The presence of two reactive chlorine atoms and a hydroxyl/oxo group makes it a versatile intermediate in organic synthesis.

Chemical Identity
IdentifierValue
CAS Number 6297-80-9[1][2]
Molecular Formula C₄H₂Cl₂N₂O[1][2]
Molecular Weight 164.97 g/mol [3]
IUPAC Name 4,6-dichloro-1H-pyrimidin-2-one[3]
Synonyms 4,6-Dichloropyrimidin-2-ol, 4,6-dichloro-2-hydroxypyrimidine[1][2][3]
InChI Key YFUDLRFOGLVNNA-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueSource
Physical Form Solid
Purity ≥95% (typical)
Storage Temperature 2-8°C, under inert atmosphere

Synthesis and Mechanism

While specific literature detailing a high-yield, optimized synthesis of this compound is not abundant, a plausible and commonly employed synthetic route for analogous chlorinated pyrimidines involves the chlorination of a dihydroxypyrimidine precursor. The most logical starting material is 4,6-dihydroxypyrimidine (barbituric acid analogues).

Proposed Synthetic Pathway

A general and established method for the chlorination of hydroxypyrimidines is the use of phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst.[4][5][6]

SynthesisWorkflow Start 4,6-Dihydroxypyrimidine Reaction Chlorination Reaction (Reflux) Start->Reaction Reagents Phosphorus Oxychloride (POCl₃) (Chlorinating Agent) Reagents->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Representative)

Disclaimer: This is a generalized protocol based on the synthesis of similar chlorinated pyrimidines and should be optimized for safety and yield.

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 4,6-dihydroxypyrimidine.

  • Reagent Addition: An excess of phosphorus oxychloride (POCl₃) is carefully added to the flask. A tertiary amine, such as N,N-diisopropylethylamine, can be added to scavenge the HCl generated during the reaction.[6]

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). This makes the compound a valuable scaffold for the synthesis of more complex molecules.

Nucleophilic Substitution

The chlorine atoms at the 4 and 6 positions can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups, a key strategy in the construction of libraries of compounds for drug discovery.

Role as a Pharmaceutical Reference Standard and Impurity

A significant application of this compound is in the pharmaceutical industry, particularly in the context of the anti-diabetic drug Alogliptin and the anticancer drug Fluorouracil.

  • Alogliptin Impurity: It has been identified as "Alogliptin Impurity 39," highlighting its importance in the quality control and purity analysis of this drug.[7] The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated, and having access to pure reference standards of these impurities is crucial for analytical method development and validation.[]

  • Fluorouracil Reference Standard: This compound is also used as a pharmaceutical reference standard in relation to Fluorouracil, a widely used chemotherapy drug.[2] This underscores its role in ensuring the quality and consistency of pharmaceutical products.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification
Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

The compound is associated with the GHS07 pictogram (exclamation mark).

Recommended Handling Procedures
  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves and a lab coat.

    • Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be used.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • Thermogravimetric Analysis (TGA): To determine thermal stability.[1]

Conclusion

This compound is a valuable, albeit less documented, heterocyclic building block with significant potential in organic synthesis and a demonstrated importance in the pharmaceutical industry. Its utility as a reference standard for quality control of established drugs like Alogliptin and Fluorouracil underscores the critical need for a thorough understanding of its properties. While detailed synthetic and reactivity studies are not as prevalent as for its analogue, 4,6-dichloropyrimidine, the foundational principles of pyrimidine chemistry provide a solid basis for its application in research and development. It is my hope that this guide will serve as a valuable resource for scientists and researchers, enabling them to safely and effectively utilize this compound in their endeavors to advance the field of medicinal chemistry.

References

Tautomerism of 4,6-Dichloropyrimidin-2(1h)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 4,6-Dichloropyrimidin-2(1H)-one

Abstract

The phenomenon of tautomerism, the interconversion of structural isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug design and molecular recognition. This compound, a key synthetic intermediate, serves as an exemplary model for understanding lactam-lactim tautomerism. The position of the mobile proton dictates the molecule's fundamental chemical properties, including its hydrogen bonding capabilities and reactivity. This guide offers a comprehensive exploration of the tautomeric landscape of this molecule, synthesizing theoretical principles with practical, field-proven methodologies for its characterization. We will delve into the structural nuances of the potential tautomers, the factors governing their equilibrium, and the analytical techniques essential for their elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of pyrimidinone chemistry.

The Principle of Tautomerism in Pyrimidinone Systems

Tautomers are constitutional isomers that readily interconvert through a chemical reaction known as tautomerization.[1] In the realm of nitrogen-containing heterocycles, one of the most significant types is lactam-lactim tautomerism, a form of keto-enol tautomerism.[2]

  • Lactam Form (Keto): This form features a carbonyl group (C=O) adjacent to a nitrogen atom within the heterocyclic ring. The proton resides on the nitrogen atom (an amide functionality).

  • Lactim Form (Enol): In this form, the proton has migrated from the nitrogen to the carbonyl oxygen, resulting in a hydroxyl group (-OH) and a carbon-nitrogen double bond (C=N) (an imidic acid functionality).

This seemingly subtle shift has critical consequences. The DNA nucleobases guanine and thymine, for instance, exist predominantly in their keto (lactam) forms, which is essential for the specific Watson-Crick hydrogen bonding that underpins the structure of the double helix. Tautomerization to the rare enol (lactim) forms can lead to mispairing and has been implicated in spontaneous mutagenesis.[3][4] Therefore, understanding and controlling the tautomeric equilibrium of pyrimidinone-containing molecules is paramount in drug development, as it directly influences how a molecule interacts with its biological target.

For this compound, the equilibrium between the lactam and lactim tautomers is central to its chemical identity.

Caption: Lactam-Lactim tautomeric equilibrium of the title compound.

Characterization Methodologies: A Multi-Faceted Approach

No single technique can fully define a tautomeric system. A synergistic combination of spectroscopic and computational methods is required to build a complete picture of the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution, as the rate of interconversion often determines the appearance of the spectrum.[5]

  • Expertise & Causality: If the interconversion is slow on the NMR timescale, distinct signals for each tautomer will be observed. If it's fast, an averaged spectrum will result. Key diagnostic signals include:

    • ¹H NMR: The lactam form will exhibit a signal for the N-H proton (often broad, in the 8-12 ppm range), while the lactim form will show an O-H proton signal (can be broad and variable). The chemical shifts of the ring protons will also differ slightly between the two forms.

    • ¹³C NMR: The most telling signal is that of the C2 carbon. In the lactam form, this carbon is a carbonyl (C=O) and will appear significantly downfield (typically >160 ppm). In the lactim form, it is a C=N carbon bonded to oxygen and will be shifted upfield.

Table 1: Predicted Diagnostic NMR Shifts

TautomerKey ¹H SignalKey ¹³C Signal (C2)
Lactam N-H (amide)>160 ppm (C=O)
Lactim O-H (hydroxyl)<160 ppm (C-OH)
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[6]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Low-Temperature Analysis: Cool the sample in the spectrometer in decrements of 20 K (e.g., to 278 K, 258 K, etc.). Acquire a spectrum at each temperature. If fast exchange is occurring, cooling may slow the interconversion enough to resolve separate signals for the two tautomers.

  • High-Temperature Analysis: Warm the sample in increments of 20 K (e.g., to 318 K, 338 K). If separate signals were present at room temperature, warming may cause them to broaden and coalesce into a single averaged peak.

  • Data Interpretation: The coalescence temperature can be used to calculate the energy barrier for the tautomeric interconversion. The integration of resolved peaks at low temperatures provides the equilibrium constant (KT) at that temperature.

UV-Vis Spectroscopy

The electronic structure, and thus the chromophore, differs between the lactam and lactim forms. This results in distinct absorption maxima (λmax) in their UV-Vis spectra, making it a simple and rapid method for analysis.[7]

  • Expertise & Causality: The lactam form, with its cross-conjugated carbonyl system, typically absorbs at a different wavelength than the more aromatic lactim form. By comparing the spectrum of the sample to that of "fixed" derivatives (e.g., N-methylated for the lactam and O-methylated for the lactim), the predominant tautomer can be identified.[8] Solvent polarity can also shift the equilibrium; a series of spectra in solvents of varying dielectric constants can reveal which tautomer is favored in different environments.[9]

Computational Chemistry

Theoretical calculations provide invaluable insights into the intrinsic stability of tautomers.

  • Expertise & Causality: Using methods like Density Functional Theory (DFT), the relative energies of the tautomers can be calculated in the gas phase to determine their inherent stability. Furthermore, by employing a Polarizable Continuum Model (PCM), the effect of different solvents can be simulated, predicting how the equilibrium might shift.[10] These calculations help rationalize experimental findings and are crucial when one tautomer is present in a very low population, making it difficult to detect spectroscopically. Computational studies on related pyrimidinones consistently show that the keto (lactam) form is more stable, often due to factors like superior electronic delocalization and stronger intermolecular interactions in condensed phases.[11][12]

workflow cluster_data Data Synthesis NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Equilibrium Tautomeric Equilibrium (K_T) NMR->Equilibrium UV UV-Vis Spectroscopy (Solvatochromism) UV->Equilibrium IR IR Spectroscopy (Vibrational Modes) DFT DFT Calculations (Gas Phase) Stability Relative Stabilities (ΔG) DFT->Stability PCM PCM Solvation Model (Solvent Effects) PCM->Stability Structure Dominant Tautomer ID Equilibrium->Structure Stability->Structure

Caption: Integrated workflow for tautomer analysis.

Factors Governing the Tautomeric Equilibrium

The preference for one tautomer over another is not absolute and is influenced by a delicate balance of internal and external factors.

  • Solvent Effects: The polarity of the solvent plays a crucial role.[9] Polar solvents may stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. For instance, water molecules can form hydrogen bonds and shift the equilibrium.[9]

  • Electronic Effects: The two electron-withdrawing chlorine atoms on the pyrimidine ring significantly influence the electron density and acidity of the protons. This can affect the relative stability of the tautomers compared to unsubstituted pyrimidinone.

  • Temperature: As tautomerization is an equilibrium process, temperature can alter the position of the equilibrium. Variable temperature studies can thus provide thermodynamic data about the interconversion.[8]

  • pH: The state of protonation can "lock" the molecule into one form. At low pH, protonation might occur, while at high pH, deprotonation to form an anion can happen, which is a common species for both tautomers.

Implications for Drug Discovery and Development

The specific tautomer present in a biological system dictates its interactions with protein targets.

  • Hydrogen Bonding: The lactam form possesses an N-H group, which is a hydrogen bond donor. The lactim form has a hydroxyl group (donor) and a ring nitrogen (acceptor). This difference is fundamental to molecular recognition at a receptor binding site. A drug designed with one tautomer in mind may fail if the other tautomer predominates in the physiological environment.

  • Physicochemical Properties: Tautomerism affects properties like pKa, solubility, and lipophilicity (logP). These parameters are critical for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Reactivity and Stability: The different functional groups of the tautomers impart different chemical reactivities, which can affect the metabolic stability of a drug candidate.

Conclusion

The tautomerism of this compound is a classic example of the dynamic nature of heterocyclic systems. While the lactam form is generally predicted to be the more stable tautomer based on extensive studies of related pyrimidinones, this equilibrium is subject to environmental influences.[13][14] A rigorous, multi-pronged analytical approach combining high-resolution spectroscopy and theoretical modeling is essential for a complete understanding. For scientists in drug discovery, a thorough characterization of the tautomeric behavior of such molecules is not merely an academic exercise but a critical step in the design of safe and effective therapeutics.

References

Introduction: The Central Role of 4,6-Dichloropyrimidin-2(1H)-one in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4,6-Dichloropyrimidin-2(1H)-one

This compound is a highly reactive heterocyclic compound, serving as a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its molecular structure, featuring a pyrimidine core with two reactive chlorine atoms and a keto-enol tautomeric system, provides versatile functionalization capabilities.[1][2] The chlorine atoms are susceptible to nucleophilic substitution, making this molecule a key intermediate for introducing the pyrimidine scaffold into more complex bioactive molecules.[1][3] However, the very reactivity that makes this compound a valuable synthon also renders it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the stability profile of this compound, outlining the critical factors that influence its integrity and offering evidence-based protocols for its proper storage and handling to ensure its quality and reliability in research and development.

Section 1: Chemical Profile and Intrinsic Reactivity

The stability of this compound is intrinsically linked to its chemical structure. The electron-deficient pyrimidine ring is activated by the two chlorine atoms, making the carbon atoms at positions 4 and 6 highly electrophilic. This is the primary site of reactivity and, consequently, a major source of potential instability.

  • Nucleophilic Substitution: The C-Cl bonds are prone to attack by nucleophiles. This is the desired reactivity in planned syntheses but becomes a degradation pathway when the nucleophile is an unintended reactant, such as water.

  • Keto-Enol Tautomerism: The molecule exists in equilibrium between the 2(1H)-one (lactam) form and its 2-ol (lactim) tautomer, 4,6-dichloropyrimidin-2-ol. This equilibrium can be influenced by solvent and pH, which in turn can affect the molecule's reactivity and stability profile.

  • Physical Properties: It is typically a solid with a melting point in the range of 219-226 °C, though related compounds like 4,6-Dichloropyrimidine have a much lower melting point of 65-67 °C.[4][5] This solid-state form is generally more stable than when the compound is in solution.

Section 2: Critical Factors Influencing Stability

Several environmental factors can compromise the chemical integrity of this compound. Understanding and controlling these factors is paramount for preserving the compound's purity and reactivity.

Moisture and Hydrolysis

The most significant threat to the stability of this compound is moisture. The presence of water can lead to hydrolysis of the reactive chloro groups.

  • Mechanism of Degradation: Water acts as a nucleophile, attacking the electrophilic carbon atoms at the 4 and 6 positions. This substitution reaction replaces the chlorine atoms with hydroxyl groups, leading to the formation of hydroxypyrimidine impurities and hydrochloric acid (HCl). The generated HCl can then catalyze further degradation, creating an auto-catalytic cycle of decomposition. This is a known issue for chlorinated solvents and similar heterocyclic compounds.[6]

  • Consequences: Hydrolytic degradation reduces the purity of the material, introduces impurities that can complicate subsequent reactions, and lowers the yield of the desired product. The generation of corrosive HCl can also damage storage containers and equipment.

Temperature

Elevated temperatures accelerate the rate of chemical degradation.

  • Kinetic Effects: As with most chemical reactions, the rate of hydrolysis and other potential degradation pathways increases with temperature. Storing the compound at elevated temperatures will significantly shorten its shelf life.

  • Thermal Decomposition: While the melting point is relatively high, prolonged exposure to high heat can lead to thermal decomposition, the products of which may include hazardous gases like nitrogen oxides and hydrogen chloride.[7] General guidance for chlorinated solvents recommends that storage temperatures should not exceed 30 °C.[6][8]

Incompatible Materials

Contact with certain classes of chemicals can lead to rapid decomposition or hazardous reactions.

  • Acids and Bases: Strong acids can catalyze hydrolysis. Strong bases can readily act as nucleophiles, leading to substitution reactions.

  • Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[7][9] Oxidation can disrupt the aromatic system of the pyrimidine ring, leading to a loss of integrity.

  • Acid Anhydrides and Acid Chlorides: These reagents are highly reactive and should be avoided during storage.[9]

Section 3: Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Storage Conditions

Proper storage is the most effective means of preventing degradation. The consensus from safety data sheets for this and closely related compounds is to store the material in a cool, dry, and well-ventilated area.[4][10][11][12]

Parameter Recommendation Rationale Source(s)
Temperature Store in a cool place. For long-term storage, consider refrigeration (2-8 °C).To minimize the rate of thermal degradation and hydrolysis.[10][11]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon).To prevent contact with atmospheric moisture.[8]
Container Keep container tightly closed in a dry and well-ventilated place.To prevent ingress of moisture and air.[4][10][11]
Light Protect from light.While not explicitly stated for this compound, photostability is a common concern for complex organic molecules.[13]
Location Store locked up and away from incompatible materials.To ensure safety and prevent accidental reactions.[9][14]
Safe Handling Protocol

Due to its hazardous nature, strict handling procedures must be followed.[2][9][11][14]

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (tested to EN 374), safety goggles with side shields, and a lab coat.[15]

  • Dispensing: When weighing and dispensing the solid, avoid creating dust.[11] Use tools and techniques that minimize aerosolization.

  • In Solution: When preparing solutions, add the compound slowly to the solvent. Be aware that the stability in solution is significantly lower than in the solid state, especially in protic or aqueous solvents. The stability of similar compounds in solution is known to be pH-dependent.[16]

  • Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[4]

Section 4: Stability Assessment Methodology

To ensure the quality of this compound, particularly for lots stored for an extended period, a stability assessment program should be implemented. This typically involves forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Protocol

Forced degradation (or stress testing) is used to accelerate the degradation of a compound to predict its long-term stability and identify likely degradation products.

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at room temperature.

  • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[13]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).[13]

  • Photostability: Expose both the solid and a solution to light according to ICH Q1B guidelines.[13]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution chromatographic method (e.g., HPLC-UV/MS) to separate and identify the parent compound and any degradation products.

The workflow for this process is illustrated below.

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Prep Prepare Stock Solution of This compound Acid Acidic Hydrolysis (HCl, Heat) Prep->Acid Base Basic Hydrolysis (NaOH, RT) Prep->Base Oxidation Oxidative Stress (H2O2, RT) Prep->Oxidation Thermal Thermal Stress (Solid) (Dry Heat) Prep->Thermal Photo Photostability (ICH Q1B Light) Prep->Photo Control Control Sample (Protected) Prep->Control Analysis Analyze all samples by Stability-Indicating Method (HPLC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Result Identify Degradants & Determine Purity Profile Analysis->Result

Caption: Workflow for a forced degradation study.

Potential Degradation Pathway

Based on the chemical nature of the molecule, the primary non-synthetic degradation pathway of concern is hydrolysis. The diagram below illustrates this proposed pathway.

DegradationPathway cluster_hydrolysis1 cluster_hydrolysis2 Parent { this compound | Cl-C-N=C(OH)-C=C-Cl} Intermediate 4-Chloro-6-hydroxypyrimidin-2(1H)-one Parent->Intermediate + H₂O - HCl Final 4,6-Dihydroxypyrimidin-2(1H)-one (Uracil derivative) Intermediate->Final + H₂O - HCl

Caption: Proposed hydrolytic degradation pathway.

Conclusion

This compound is a reactive and valuable synthetic intermediate whose utility is directly dependent on its chemical purity. Its stability is primarily threatened by exposure to moisture, which leads to hydrolysis, and by elevated temperatures and incompatible chemicals. By implementing rigorous storage and handling protocols—specifically, by storing the compound in a tightly sealed container in a cool, dry, and inert environment—researchers can significantly mitigate degradation risks. Adherence to these guidelines will ensure the long-term integrity of the material, leading to more reliable, reproducible, and successful outcomes in research and drug development.

References

Commercial availability of 4,6-Dichloropyrimidin-2(1h)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of 4,6-Dichloropyrimidin-2(1H)-one

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of this compound (CAS No: 6297-80-9). As a pivotal heterocyclic intermediate, its strategic use can significantly impact the trajectory of research and development programs. This document provides not just data, but contextualized insights to inform experimental design and sourcing decisions.

Compound Overview and Strategic Importance

This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including nucleic acids, and is a cornerstone of modern medicinal chemistry.[1] The presence of two reactive chlorine atoms and a hydroxyl group (in its tautomeric form) makes this compound a versatile building block for introducing the pyrimidine moiety and for subsequent functionalization, enabling the synthesis of diverse and complex molecular architectures targeting a wide array of therapeutic areas.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in the laboratory. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 6297-80-9[3]
Molecular Formula C₄H₂Cl₂N₂O[3]
Molecular Weight 164.97 g/mol [3]
Appearance White to off-white solid/powderN/A
Melting Point 65-67 °C
Boiling Point 176 °C
IUPAC Name 4,6-dichloro-1H-pyrimidin-2-one[3]
InChI Key YFUDLRFOGLVNNA-UHFFFAOYSA-N[3]
Solubility Soluble in 95% ethanol (50 mg/mL)

Spectroscopic data is critical for reaction monitoring and quality control. Representative proton NMR (¹H NMR) data in CDCl₃ shows characteristic peaks for the pyrimidine ring protons.[4][5]

Synthetic Pathways: "To Buy or To Synthesize?"

While commercially available, understanding the synthetic routes to this compound provides valuable context, particularly for large-scale needs or when custom modifications are considered. The most common laboratory and industrial syntheses involve the chlorination of a pyrimidine precursor.

A prevalent method is the reaction of 4,6-dihydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base like dimethylaniline or a hindered amine such as N,N-diisopropylethylamine (Hünig's base).[6][7] Patents describe processes that ensure high purity and yield, which are critical for commercial production.[7][8]

Below is a generalized workflow for its synthesis.

G cluster_start Starting Materials cluster_process Core Process cluster_end Product & Purification A 4,6-Dihydroxypyrimidine D Chlorination Reaction A->D B Chlorinating Agent (e.g., POCl₃) B->D C Base / Catalyst (e.g., Hindered Amine) C->D E Crude Product D->E Reaction Workup F Purification (Crystallization / Chromatography) E->F G Final Product: This compound F->G

Generalized Synthetic Workflow for this compound.

Commercial Availability and Procurement

This compound is readily available from a multitude of chemical suppliers, catering to needs from discovery-scale research to bulk manufacturing. When selecting a supplier, researchers should consider not only price but also purity, available analytical data (e.g., CoA, NMR, HPLC), and lead times.

The following table provides a representative, non-exhaustive list of commercial suppliers. Purity levels typically range from 97% to 98% or higher.

SupplierRepresentative PurityNotes
Sigma-Aldrich (Merck) 97%Offers various quantities for research purposes.
Thermo Fisher Scientific 98% (Acros Organics)Provides detailed safety and handling information.[9][10]
BLDpharm Research Use OnlyLists the compound and related derivatives.[11]
Otto Chemie Pvt. Ltd. 98%Indian-based manufacturer and supplier with worldwide shipping.[12]
Pharma Info Source VariesA directory listing multiple suppliers, primarily from India.[13]

Procurement Strategy: For academic or early-stage research, catalog suppliers like Sigma-Aldrich or Thermo Fisher offer convenience and reliability. For process development or scale-up campaigns, contacting direct manufacturers or specialized suppliers like BLDpharm or Otto Chemie may provide advantages in terms of cost and bulk availability.

Applications in Drug Discovery and Development

The utility of this compound stems from its ability to undergo nucleophilic substitution at the 4- and 6-positions. This reactivity allows for the strategic introduction of various functional groups, making it a cornerstone intermediate in the synthesis of targeted therapeutics.

  • Anticancer Agents: Dichloropyrimidine derivatives are key components in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in many cancers.[14]

  • Antiviral and Antimicrobial Drugs: The pyrimidine scaffold is central to many antiviral and antimicrobial agents. This intermediate serves as a precursor for compounds designed to interfere with viral replication or bacterial metabolic pathways.[15]

  • Agrochemicals: Beyond pharmaceuticals, it is a building block for advanced agrochemicals, including fungicides and herbicides.[6][15]

  • Advanced Organic Synthesis: It is used in palladium-catalyzed amination reactions to synthesize complex substituted pyrimidines, such as those containing adamantane moieties, which have shown potential as psychotropic and antiviral agents.[16][17]

The diagram below illustrates the role of this compound as a versatile starting point in a drug discovery program.

G cluster_rxn Chemical Derivatization cluster_apps Therapeutic Targets A This compound (Key Building Block) B Nucleophilic Substitution (e.g., Amination, Alkoxylation) A->B Reaction C Diverse Compound Library B->C Generates D Kinase Inhibitors (Oncology) C->D Screening Against E Viral Polymerases (Virology) C->E Screening Against F Bacterial Enzymes (Antibiotics) C->F Screening Against G Lead Compound Identification & Optimization D->G E->G F->G

Role as a Key Intermediate in Drug Discovery Pipelines.

Safety, Handling, and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified as hazardous under GHS and OSHA standards.[9][10] Key hazards include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3][10][18]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[10][18][19]

  • Eye Damage: Causes serious eye damage.[3][10]

  • Respiratory Irritation: May cause respiratory irritation.[3][9]

Recommended Handling Protocol
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield.[19]

    • Body Protection: Wear a lab coat and, if necessary, additional protective clothing.[19]

  • Procedural Hygiene: Avoid dust formation.[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[9]

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

Conclusion

This compound is more than a catalog chemical; it is a strategic enabler for innovation in medicinal chemistry and materials science. Its commercial availability from numerous reputable suppliers facilitates its integration into research programs. However, its utility is matched by its hazardous properties, demanding rigorous adherence to safety protocols. By understanding its synthesis, reactivity, and safe handling, researchers can fully leverage this versatile building block to accelerate the discovery of novel chemical entities.

References

A Senior Application Scientist's In-depth Technical Guide to the Physical and Chemical Hazards of 4,6-Dichloropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

4,6-Dichloropyrimidin-2(1H)-one (CAS No. 6297-80-9), also known as 4,6-dichloro-2-pyrimidinol, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure presents a reactive scaffold, making it a valuable intermediate for synthesizing a diverse range of more complex molecules, particularly in the development of novel therapeutic agents.[1] However, the very features that make it a versatile building block—the chlorinated pyrimidine ring—are also the source of its inherent physical and chemical hazards.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. As scientists, our responsibility is not just to follow protocols but to comprehend the causality behind them. This document provides a detailed analysis of the hazards associated with this compound, grounded in its physicochemical properties, and offers field-proven protocols for its safe handling, storage, and disposal. The self-validating systems described herein are designed to empower researchers to work confidently and safely with this reactive intermediate.

Hazard Identification and GHS Classification

A foundational understanding of a compound's hazards begins with its formal classification under the Globally Harmonized System (GHS). For this compound, the hazards are significant and demand respect.

Signal Word: Warning

GHS Pictogram:

&#9888;&#65039;

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Category GHS Code Hazard Statement Source(s)
Acute Toxicity, Oral Category 4 H302 Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315 Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2 H319 Causes serious eye irritation

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335 | May cause respiratory irritation | |

A Note on Related Compounds: It is crucial for researchers to distinguish this compound from its close relative, 4,6-Dichloropyrimidine (CAS No. 1193-21-1). The latter is classified as a more hazardous substance, causing severe skin burns and eye damage (Skin Corrosion, Category 1B).[2][3][4][5] Always verify the CAS number of your material before beginning work.

Physicochemical Properties and Their Influence on Hazards

The physical state and stability of a chemical directly influence how it must be handled to mitigate exposure risks.

  • Physical Form: This compound is typically a solid powder or crystal. This physical state presents a significant risk of airborne dust generation during weighing and transfer. Inhalation of fine particulates is a primary route of exposure, leading to respiratory tract irritation.

  • Stability: While stable under recommended storage conditions, the compound's reactivity can be triggered by incompatible materials.[1] Its structure is susceptible to nucleophilic substitution, a desirable trait in synthesis but a hazard when reacting unintentionally.

  • Storage Conditions: The recommended storage temperature is 2-8°C under an inert atmosphere. This is not merely for preservation; lower temperatures reduce the rate of potential degradation, while an inert atmosphere prevents reactions with atmospheric moisture or oxygen, ensuring the compound's chemical integrity and preventing the formation of unknown, potentially more hazardous byproducts.

Detailed Hazard Analysis

Chemical Hazards and Reactivity

The primary chemical hazards stem from the compound's reactivity and decomposition pathways.

  • Incompatible Materials: Deliberate avoidance of incompatible substances is a critical safety control.

    • Strong Oxidizing Agents: Can cause vigorous, exothermic reactions, potentially leading to fire or explosion.

    • Acids: May catalyze decomposition or other hazardous reactions.[6][7]

  • Hazardous Decomposition Products: Thermal decomposition or combustion creates a toxic and corrosive mixture of gases. The presence of chlorine and nitrogen in the molecule dictates the primary decomposition products:

    • Nitrogen oxides (NOx)

    • Carbon monoxide (CO) and Carbon dioxide (CO2)

    • Hydrogen chloride (HCl) gas[6][7] These gases are acutely toxic and highly corrosive to respiratory tissues and laboratory equipment.

Health Hazards and Toxicology

Exposure to this compound can cause significant health effects through multiple routes.

  • Inhalation (H335): Inhaling dust can cause irritation to the nose, throat, and lungs, leading to symptoms such as coughing, shortness of breath, and inflammation. This is why engineering controls like chemical fume hoods are non-negotiable.

  • Skin Contact (H315): The compound is an irritant, causing redness, itching, and inflammation upon contact with the skin. Prolonged or repeated contact can lead to dermatitis. Impervious gloves are essential to prevent this.

  • Eye Contact (H319): Direct contact with the eyes is particularly dangerous, causing serious irritation. This can result in pain, redness, and potential damage to the cornea if not addressed immediately and properly. Chemical safety goggles are mandatory.

  • Ingestion (H302): Swallowing the compound is harmful and can lead to systemic toxic effects. Strict prohibition of eating, drinking, or smoking in the laboratory is a fundamental practice to prevent accidental ingestion.[6]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and stringent procedures is required for safe handling.

Engineering Controls

The first line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to contain dust and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of contaminants.[7]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale Source(s)
Eye/Face Tightly fitting safety goggles or a face shield. Protects against airborne dust and splashes, preventing serious eye irritation (H319). [2]
Hand Chemically resistant, impervious gloves (e.g., nitrile). Prevents skin contact, which causes irritation (H315). Gloves must be inspected before use. [8]
Body Laboratory coat. Protects skin and personal clothing from contamination. [2]

| Respiratory | Not required if handled in a fume hood. If a hood is unavailable or exposure limits may be exceeded, a full-face respirator is necessary. | Prevents inhalation of dust, which causes respiratory irritation (H335). |[2] |

Step-by-Step Safe Handling Workflow

This protocol establishes a self-validating system for handling the compound.

  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is worn correctly.

  • Weighing & Transfer: Conduct all weighing and transfers on a disposable weigh boat or paper within the fume hood to contain any spills. Use spatulas and tools dedicated to this chemical to prevent cross-contamination.

  • During Use: Keep the container tightly closed when not in use.[8] Avoid any actions that could generate dust.[8]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[6] Decontaminate the work surface and any equipment used.

  • Storage: Return the container to its designated storage location (2-8°C, inert atmosphere).

G prep 1. Preparation - Verify Fume Hood - Don PPE - Clear Workspace weigh 2. Weighing & Transfer - Inside Fume Hood - Use Disposable Weigh Boat - Minimize Dust prep->weigh Proceed use 3. During Reaction - Keep Container Closed - Monitor for Incompatibilities weigh->use Proceed cleanup 4. Post-Handling - Decontaminate Surfaces - Wash Hands Thoroughly use->cleanup Complete storage 5. Storage - Tightly Closed Container - Store at 2-8°C - Inert Atmosphere cleanup->storage Complete

Caption: Safe Handling Workflow for this compound.

Emergency Procedures

Rapid and correct response during an emergency is critical.

First-Aid Measures
  • If Inhaled: Immediately move the person to fresh air and keep them comfortable for breathing.[2][6] If symptoms persist, seek medical attention.

  • If on Skin: Wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice.[2]

  • If in Eyes: Immediately rinse cautiously with water for several minutes.[2][3][6] Remove contact lenses if present and easy to do. Continue rinsing.[2][3][6] Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water.[2][6] Do NOT induce vomiting.[4][6] Call a POISON CENTER or doctor immediately.[3][4]

Caption: Emergency First-Aid Decision Tree.

Accidental Release Measures
  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear full PPE, including respiratory protection if necessary.

  • Prevent further dust generation.[8]

  • Carefully sweep or scoop up the spilled solid material. Avoid creating dust clouds.

  • Place the material into a suitable, sealed, and labeled container for disposal.[8]

  • Clean the spill area thoroughly with a wet cloth or paper towels, and place these in the disposal container.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or chemical foam.[6]

  • Specific Hazards: The container may explode in a fire. Combustion produces toxic and corrosive gases like NOx and HCl.[6][7]

  • Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[3][6]

Waste Disposal

Dispose of waste contents and containers in accordance with all local, regional, and national regulations. The material should be handled as hazardous waste and sent to an approved waste disposal facility.[6] Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable synthetic intermediate whose utility is matched by its hazards. A comprehensive understanding of its reactivity, toxicity, and physical properties is the foundation of safe laboratory practice. By implementing robust engineering controls, mandating appropriate PPE, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can effectively mitigate the risks. Safety is not an impediment to scientific progress; it is an integral component of rigorous and reproducible research.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4,6-Dichloropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Among the vast array of pyrimidine-based building blocks, 4,6-Dichloropyrimidin-2(1H)-one stands out as a particularly versatile and reactive intermediate. Its structure, characterized by an electron-deficient aromatic ring activated by two nitrogen atoms and two displaceable chlorine atoms, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the controlled, sequential introduction of various functional groups, providing a powerful platform for generating molecular diversity in drug discovery programs.[2][3]

This guide provides an in-depth exploration of the SNAr reactions of this compound. Moving beyond simple procedural lists, we will delve into the mechanistic principles, explain the causality behind experimental choices, and offer field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Principles: The SNAr Reaction on the Pyrimidine Core

The high reactivity of this compound in SNAr reactions is a direct consequence of its electronic structure. The two ring nitrogen atoms are strongly electron-withdrawing, which significantly lowers the electron density of the pyrimidine ring. This electronic pull facilitates the initial attack by a nucleophile and, crucially, stabilizes the resulting negatively charged intermediate, often referred to as a Meisenheimer complex.[1][4][5]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The nucleophile (Nu⁻) attacks one of the carbon atoms bearing a chlorine atom (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic σ-complex (the Meisenheimer intermediate).

  • Elimination of Leaving Group: The aromaticity is restored as the chloride ion (Cl⁻) is expelled, yielding the substituted pyrimidine product.

Due to the symmetry of the starting material, the initial substitution can occur at either the C4 or C6 position with equal probability. However, once the first nucleophile is introduced, the electronic nature of that substituent dictates the reactivity and conditions required for a second substitution.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products sub This compound inter Meisenheimer-like Intermediate(Resonance Stabilized Anion) sub->inter Step 1: Addition nu Nucleophile (Nu⁻) prod Mono-substituted Product inter->prod Step 2: Elimination lg Chloride (Cl⁻)

Caption: General mechanism of the SNAr reaction.

Application Notes: Reaction with Common Nucleophiles

The true utility of this compound lies in its predictable reactivity with a wide range of nucleophiles. By carefully controlling stoichiometry and reaction conditions, chemists can achieve either mono- or di-substitution, enabling the synthesis of complex, differentially functionalized pyrimidines.

Reactions with N-Nucleophiles (Amines)

Amination is one of the most common and robust transformations performed on this scaffold. Both primary and secondary amines, including aliphatic, alicyclic, and aromatic variants, serve as effective nucleophiles.

  • Causality of Experimental Choices:

    • Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used as they are non-nucleophilic and do not compete with the primary/secondary amine reactant.[1][5] Inorganic bases such as potassium carbonate (K₂CO₃) are also effective, particularly in polar aprotic solvents.[6]

    • Solvent: Polar solvents are necessary to facilitate the formation of the charged Meisenheimer intermediate. Alcohols like ethanol (EtOH) or isopropanol (IPA) are common choices, often serving as both solvent and a medium for reflux.[1][5] Aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used, especially for less reactive amines.

    • Temperature: These reactions typically require heating to overcome the activation energy barrier, with temperatures ranging from 80 °C to reflux.[1][5]

  • Controlling Selectivity:

    • Mono-substitution: Achieved by using approximately one equivalent of the amine relative to the dichloropyrimidine. The introduction of the first amino group, which is electron-donating, slightly deactivates the ring towards a second substitution, aiding in selectivity.

    • Di-substitution: Can be achieved by using an excess of the amine (2.2 equivalents or more) and often requires more forcing conditions (higher temperature, longer reaction time) to drive the reaction to completion. For the synthesis of unsymmetrical 4,6-diamino derivatives, the second, often less reactive, amine is added after the first substitution is complete. Palladium catalysis may be necessary to introduce the second amino group in some cases.[6]

Reactions with O-Nucleophiles (Alcohols & Phenols)

The introduction of alkoxy or aryloxy groups is accomplished using alcohols or phenols as nucleophiles.

  • Causality of Experimental Choices:

    • Base: A strong base is essential to deprotonate the alcohol or phenol, generating the more potent alkoxide or phenoxide nucleophile. Sodium hydride (NaH) is a common choice in aprotic solvents like THF or DMF. Alternatively, the reaction can be run directly in the corresponding alcohol using its sodium or potassium alkoxide salt.

    • Solvolysis Risk: When using an alcohol as the solvent under basic conditions, there is a risk of competitive solvolysis, where the solvent molecule itself acts as the nucleophile.[1][4][5] This is particularly relevant when reacting with a different, less reactive nucleophile in an alcohol solvent. Using stoichiometric amounts of a pre-formed alkoxide in an aprotic solvent can mitigate this issue.

    • Temperature: Reactions with alkoxides are often rapid and can frequently be performed at room temperature or with gentle heating.

Reactions with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and react readily with this compound to form thioethers.

  • Causality of Experimental Choices:

    • Base: Similar to alcohols, thiols require deprotonation to form the highly nucleophilic thiolate anion. Bases like K₂CO₃, NaH, or sodium hydroxide (NaOH) are effective.

    • Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred to avoid potential side reactions with protic solvents.

    • Reaction Rate: Thiol-ene type additions are known to be very efficient. The high nucleophilicity of the thiolate anion often allows these reactions to proceed smoothly at room temperature, providing high yields of the desired thioether product.

Summary of Reaction Conditions
Nucleophile ClassTypical NucleophileBaseSolvent(s)Typical TemperatureKey Considerations
Amines Primary/Secondary AminesDIPEA, Et₃N, K₂CO₃EtOH, IPA, DMF, DMSO80 °C – RefluxStoichiometry controls mono- vs. di-substitution.
Alcohols Methanol, PhenolNaH, NaOMe, K₂CO₃THF, DMF, Parent Alcohol25 °C – 80 °CRequires strong base; risk of solvolysis.
Thiols Thiophenol, Alkyl ThiolsK₂CO₃, NaH, NaOHDMF, Acetonitrile25 °C – 60 °CHighly efficient; often proceeds at room temperature.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps, expected outcomes, and characterization guidance for researchers.

Protocol 1: Selective Mono-Amination with Benzylamine

This protocol details the synthesis of 4-(benzylamino)-6-chloropyrimidin-2(1H)-one, a key intermediate for further functionalization.

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.05 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • 2-Propanol (IPA)

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.65 g, 10.0 mmol).

    • Add 2-Propanol (e.g., 50 mL) to create a suspension.

    • Add DIPEA (e.g., 2.6 mL, 15.0 mmol) to the suspension.

    • Add benzylamine (e.g., 1.14 mL, 10.5 mmol) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

    • Once complete, cool the reaction mixture to room temperature. A precipitate may form.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between EtOAc (100 mL) and saturated aq. NaHCO₃ (50 mL).

    • Separate the layers and wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of 30-50% EtOAc in hexanes) or by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to yield the pure product.

  • Expected Outcome & Characterization:

    • Appearance: White to off-white solid.

    • ¹H NMR: Expect characteristic peaks for the pyrimidine ring proton, the benzyl CH₂ group, and aromatic protons, along with the NH proton.

    • Mass Spec (MS): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight (C₁₁H₁₀ClN₃O, MW ≈ 235.67).

Protocol 2: Sequential Di-substitution (Amine followed by Alkoxide)

This protocol illustrates the synthesis of an unsymmetrical product, 4-amino-6-methoxypyrimidin-2(1H)-one, starting from a mono-aminated intermediate. This demonstrates a common strategy in library synthesis.

Sequential_Substitution start This compound step1 Step 1: Amination(e.g., NH₃ or Amine, Base)Protocol 1 as an example inter Intermediate4-Amino-6-chloropyrimidin-2(1H)-one step1->inter Isolate step2 Step 2: Alkoxylation(e.g., NaOMe, MeOH)Protocol 2 final Final Product4-Amino-6-methoxypyrimidin-2(1H)-one step2->final Synthesize

Caption: Workflow for sequential SNAr reactions.
  • Materials:

    • 4-Amino-6-chloropyrimidin-2(1H)-one (1.0 eq) (prepared via a method analogous to Protocol 1)

    • Sodium methoxide (NaOMe) solution (e.g., 25 wt% in Methanol) (1.2 eq)

    • Methanol (MeOH)

    • 1M Hydrochloric Acid (HCl)

    • Deionized Water

  • Procedure:

    • Suspend 4-amino-6-chloropyrimidin-2(1H)-one (e.g., 1.46 g, 10.0 mmol) in Methanol (50 mL) in a round-bottom flask with a magnetic stir bar.

    • Heat the mixture to 60 °C to aid dissolution.

    • Add the sodium methoxide solution (e.g., 2.6 mL, 12.0 mmol) dropwise over 10 minutes.

    • Maintain the reaction at 60 °C for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • After completion, cool the reaction to room temperature and then place it in an ice bath.

    • Carefully neutralize the reaction mixture by adding 1M HCl dropwise until the pH is approximately 7. A precipitate should form.

    • Stir the slurry in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

    • Dry the solid under vacuum to afford the pure product.

  • Expected Outcome & Characterization:

    • Appearance: White crystalline solid.

    • ¹H NMR: Expect characteristic peaks for the pyrimidine ring proton, the methoxy (OCH₃) group, and the amino (NH₂) protons. The disappearance of the chloro-substituted starting material signal will be evident.

    • Mass Spec (MS): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight (C₅H₇N₃O₂, MW ≈ 141.13).

References

Application Note: Suzuki-Miyaura Cross-Coupling with 4,6-Dichloropyrimidin-2(1H)-one for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrimidinones

The pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents, including antiviral and anticancer drugs.[1][2] The ability to functionalize this heterocycle with precision is paramount for generating novel molecular entities with tailored biological activity. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of diverse boronic acid reagents.[3][4][5][6]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 4,6-Dichloropyrimidin-2(1H)-one, a key intermediate for synthesizing complex, biologically active molecules. We will delve into the mechanistic underpinnings, optimization of critical reaction parameters, a detailed experimental protocol, and a troubleshooting guide to empower researchers in their synthetic endeavors. While aryl chlorides are known to be less reactive than their bromide or iodide counterparts, modern advancements in catalyst systems have made their use both practical and economical.[7][8][9]

Reaction Overview

The core transformation involves the palladium-catalyzed reaction between this compound and an aryl- or heteroaryl-boronic acid (or its ester derivative) in the presence of a base. Due to the symmetrical nature of the starting material, the initial coupling can occur at either the C4 or C6 position, yielding a mono-arylated intermediate. This intermediate can then be subjected to a second, distinct Suzuki coupling to generate unsymmetrical 4,6-diarylpyrimidin-2(1H)-ones, a powerful strategy for building molecular diversity.

General Scheme: R¹-B(OH)₂ + this compound → 4-Aryl-6-chloropyrimidin-2(1H)-one + R²-B(OH)₂ → 4-Aryl-6-Aryl'-pyrimidin-2(1H)-one

Part 1: The Catalytic Engine - Mechanism and Optimization

The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][7][10] Understanding this cycle is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the pyrimidine ring. This is often the rate-determining step, particularly for less reactive aryl chlorides.[7][10] The electron-deficient nature of the pyrimidine ring generally facilitates this step compared to electron-rich aromatic systems.[2]

  • Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species (-[B(OH)₃R]⁻).[11][12] This species then transfers its organic group (R') to the Pd(II) center, displacing the halide and forming a new Pd-C bond.

  • Reductive Elimination: The two organic groups (the pyrimidine and the newly transferred aryl group) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][7][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Aryl-Cl PdII_Aryl Aryl-Pd(II)L₂-Cl (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Aryl'-B(OH)₃]⁻ (from Base + Aryl'-B(OH)₂) PdII_Diaryl Aryl-Pd(II)L₂-Aryl' (Diorganopalladium) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Aryl-Aryl'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Reaction Parameters

The success of coupling an unreactive electrophile like this compound hinges on the careful selection of several key components.

ParameterRationale & Expert InsightsRecommended Starting Conditions
Palladium Catalyst & Ligand Challenge: The C-Cl bond is strong, and the pyrimidine nitrogens can coordinate to and inhibit the palladium catalyst.[9][13] Solution: Standard ligands like PPh₃ may be ineffective.[14] Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands accelerate the rate-limiting oxidative addition, stabilize the Pd(0) species, and prevent catalyst deactivation.[5][13][14][15] Pre-formed catalysts like PdCl₂(dppf) or modern G2/G3 precatalysts are also highly effective.[14][16]Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) or XPhos Pd G2 (2-5 mol%)
Base The base plays a critical role in activating the boronic acid for transmetalation.[11] Weaker bases may be insufficient. Strong inorganic bases are preferred. • K₃PO₄: Often the base of choice for challenging couplings, including those with heteroaryl chlorides.[17] • K₂CO₃ / Cs₂CO₃: Also widely effective, often used in aqueous solvent mixtures.[15][18] • KF: A milder option that can be useful if base-sensitive functional groups are present.[19]K₃PO₄ (2.0 - 3.0 equivalents)
Solvent The solvent must solubilize all components and facilitate the reaction. Aprotic polar solvents are common. • 1,4-Dioxane / THF: Excellent choices, often used with a small amount of water which can accelerate the reaction.[3][17] • Toluene / DMF: Also effective but may require higher temperatures. Note: The choice of solvent can sometimes influence selectivity and reaction rate.[20][21] Rigorous degassing (e.g., via sparging with argon or freeze-pump-thaw cycles) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[14]1,4-Dioxane / H₂O (e.g., 10:1 v/v), thoroughly degassed
Boron Reagent Boronic Acids (R-B(OH)₂): Most common, but can be prone to decomposition via protodeboronation, especially under heating.[3] Boronate Esters (e.g., Pinacol Esters): More stable than the corresponding acids and are excellent alternatives to mitigate decomposition and improve yields in difficult couplings.[22]Arylboronic acid (1.1 - 1.5 equivalents)
Temperature Typically requires elevated temperatures (80-110 °C) to drive the oxidative addition of the C-Cl bond.[23] Microwave irradiation can dramatically shorten reaction times (15-30 min) and improve yields.[2][16][22]90 - 110 °C (conventional heating) or 120-150 °C (microwave)

Part 2: In the Laboratory - Protocols and Workflow

Detailed Experimental Protocol: Mono-Arylation

This protocol describes a general procedure for the mono-arylation of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • XPhos Pd G2 (or other suitable catalyst, 3 mol%)

  • Potassium Phosphate (K₃PO₄, 2.5 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Schlenk flask or microwave reaction vessel

  • Magnetic stirrer and heating block/oil bath or microwave reactor

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).[23]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-16 hours. (For microwave protocol, heat to 130 °C for 20-30 minutes).[22]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 4-aryl-6-chloropyrimidin-2(1H)-one product.

Experimental Workflow Diagram

Workflow cluster_workflow Experimental Workflow Prep 1. Reagent Preparation (Substrate, Boronic Acid, Base) Inert 2. Setup Under Inert Gas (Evacuate/Backfill N₂ or Ar) Prep->Inert Cat_Solv 3. Add Catalyst & Degassed Solvent Inert->Cat_Solv React 4. Heat Reaction (Conventional or Microwave) Cat_Solv->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Workup 6. Quench & Aqueous Workup Monitor->Workup Upon Completion Purify 7. Column Chromatography Workup->Purify Analyze 8. Product Characterization (NMR, MS) Purify->Analyze

Caption: Step-by-step workflow from reaction setup to product analysis.

Part 3: Troubleshooting and Reaction Scope

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Pd(0) oxidized). 2. Catalyst inhibition by pyrimidine nitrogens.[13] 3. Insufficiently active catalyst/ligand for C-Cl bond. 4. Insufficient temperature.1. Ensure rigorous degassing of solvents and inert atmosphere.[14] 2. Switch to a more robust, electron-rich ligand (e.g., SPhos, RuPhos).[13] 3. Increase catalyst loading slightly (e.g., to 5 mol%). 4. Increase reaction temperature or switch to microwave heating.
Significant Side Products 1. Protodeboronation: Boronic acid decomposes to the corresponding arene.[14] 2. Dehalogenation: Pyrimidine starting material is reduced, removing the chlorine.[24] 3. Homocoupling: Boronic acid couples with itself.1. Switch to a more stable boronate ester (pinacol or MIDA). Use anhydrous conditions if possible.[14] 2. This can indicate issues with the catalyst system or presence of impurities. Screen different palladium sources and ligands. 3. Ensure an oxygen-free environment, as O₂ can promote homocoupling.
Low Isolated Yield after Workup 1. Product is partially soluble in the aqueous phase. 2. Product loss during chromatographic purification.1. Perform more extractions of the aqueous layer (e.g., 3-5 times). Saturate the aqueous layer with brine to decrease product solubility. 2. Optimize the eluent system for chromatography; consider using a gradient elution.
Exemplary Reaction Scope

The Suzuki-Miyaura coupling of dichloropyrimidines is a versatile reaction. The following table summarizes conditions and yields for related substrates from the literature, demonstrating the broad applicability.

Aryl Boronic AcidCatalyst / LigandBaseSolventTemp (°C) / TimeYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80 °C / 12h79% (Di-coupled)[25]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80 °C / 6h70%[17]
3-Thienylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃Dioxane/H₂O150 °C / 15 min (MW)91% (Mono-coupled)[2]
4-Fluorophenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O150 °C / 15 min (MW)88% (Mono-coupled)[2]
2-Methylphenylboronic acidPd(Amphos)₂Cl₂K₂CO₃Dioxane90 °C / 5h79% (on aminopyridine)[15]

Note: Yields and conditions are for various di- and mono-chloropyrimidine substrates and serve as a guide for what can be achieved.

Safety Considerations
  • Palladium Catalysts: Handle in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with care.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and flammable. Toluene and THF are flammable. Handle all organic solvents away from ignition sources.

  • Bases: Strong bases like K₃PO₄ are corrosive. Avoid skin contact.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves must be worn at all times during the procedure.

References

Application Notes & Protocols: Synthesis of Novel Antiviral Agents from 4,6-Dichloropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Among the various pyrimidine precursors, 4,6-dichloropyrimidin-2(1H)-one stands out as a highly versatile and reactive starting material. Its distinct reactivity at the C4, C6, and N1 positions allows for controlled, sequential modifications, enabling the construction of diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthetic strategies and detailed experimental protocols for leveraging this compound in the development of novel antiviral compounds, targeting researchers, medicinal chemists, and drug development professionals.

Scientific Rationale: The Strategic Advantage of the this compound Scaffold

The utility of this compound as a foundational building block in antiviral drug discovery is rooted in its inherent chemical reactivity, which provides a logical framework for molecular diversification.

  • Differential Electrophilicity at C4 and C6: The two chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. Crucially, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at C6. This differential reactivity is a cornerstone of synthetic strategy, as it allows for the sequential and regioselective introduction of different substituents by carefully controlling reaction conditions (e.g., temperature, stoichiometry of the nucleophile).

  • Amenability to Cross-Coupling Reactions: The chloro-substituents are ideal handles for modern palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5] This powerful C-C bond-forming methodology permits the installation of a wide array of aryl and heteroaryl moieties, which are common features in potent antiviral drugs. One-pot double Suzuki couplings have also been developed for efficient diarylation.[6]

  • N1-Position for Nucleoside and Non-Nucleoside Analogs: The proton at the N1 position is acidic and can be readily removed by a base, facilitating N-alkylation or N-arylation.[7][8] This position is critical for synthesizing nucleoside analogues, where a sugar or a carbocyclic mimic is introduced, or for adding side chains that can modulate the compound's pharmacokinetic properties and target engagement.[9]

These three reactive sites provide a programmable platform for generating extensive libraries of compounds for antiviral screening.

start This compound snar_c4 Regioselective S(N)Ar at C4 (e.g., R¹-NH₂) start->snar_c4 intermediate1 4-Substituted-6-chloropyrimidin-2(1H)-one snar_c4->intermediate1 snar_c6 S(N)Ar at C6 (e.g., R²-NH₂) intermediate1->snar_c6 suzuki_c6 Suzuki Coupling at C6 (e.g., R²-B(OH)₂) intermediate1->suzuki_c6 disubstituted_snar 4,6-Disubstituted (S(N)Ar) snar_c6->disubstituted_snar disubstituted_suzuki 4,6-Disubstituted (S(N)Ar/Suzuki) suzuki_c6->disubstituted_suzuki n_alkylation N1-Alkylation (e.g., R³-X) disubstituted_snar->n_alkylation disubstituted_suzuki->n_alkylation final_product Final Antiviral Scaffold (Trisubstituted) n_alkylation->final_product

Caption: General synthetic pathways from this compound.

Core Experimental Protocols

The following protocols are designed as robust starting points. Researchers are encouraged to optimize conditions based on the specific reactivity of their chosen substrates.

Protocol 1: Regioselective Monosubstitution at C4 via Nucleophilic Aromatic Substitution (SNAr)

Principle: This protocol leverages the higher reactivity of the C4-chloro group to achieve selective monosubstitution using a primary or secondary amine as the nucleophile. A mild base is used to neutralize the HCl generated in situ.

Materials:

  • This compound

  • Amine of choice (e.g., cyclopropylamine) (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis, magnetic stirrer, heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen solvent (e.g., MeCN, 10 mL per gram of starting material).

  • Add the base (e.g., TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add the amine (1.05 eq) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Self-Validation: The appearance of a new, more polar spot on the TLC plate and an LC-MS peak corresponding to the mass of the monosubstituted product confirms reaction progression.

Work-up and Purification:

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure 4-amino-6-chloropyrimidin-2(1H)-one derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Principle: This protocol describes the formation of a C-C bond at the C6 position of a 4-substituted-6-chloropyrimidine intermediate. It requires an organoboron reagent, a palladium catalyst, a base, and anhydrous, degassed solvents to ensure catalyst activity.[5][10]

Materials:

  • 4-Amino-6-chloropyrimidin-2(1H)-one derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane or a Toluene/Ethanol/Water mixture (e.g., 4:1:1)

  • Schlenk flask or similar glassware for air-sensitive reactions

Step-by-Step Procedure:

  • To a dry Schlenk flask, add the 4-amino-6-chloropyrimidine derivative (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent via cannula or syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Self-Validation: Disappearance of the starting material and the emergence of a new product peak in the LC-MS with the expected mass are key indicators of success.

Work-up and Purification:

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product using column chromatography.

Protocol 3: N1-Alkylation of the Pyrimidinone Ring

Principle: This protocol achieves the alkylation of the N1-position of the pyrimidinone ring using an alkyl halide and a strong base. This step is often performed last, after the C4 and C6 positions have been functionalized.[11][12]

Materials:

  • 4,6-Disubstituted pyrimidin-2(1H)-one

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 - 1.5 equivalents)

  • Base: Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH) (1.5 equivalents)

  • Solvent: DMF or Tetrahydrofuran (THF)

  • Standard glassware, inert atmosphere setup

Step-by-Step Procedure:

  • To a dry flask under an inert atmosphere, add the 4,6-disubstituted pyrimidin-2(1H)-one (1.0 eq).

  • Dissolve the substrate in anhydrous DMF.

  • Add the base (e.g., Cs₂CO₃, 1.5 eq) and stir the suspension for 15-30 minutes at room temperature.

  • Add the alkyl halide (1.2 eq) dropwise to the mixture.

  • Stir at room temperature or heat gently (e.g., 50 °C) until the reaction is complete as monitored by TLC/LC-MS.

  • Self-Validation: A successful reaction is indicated by the consumption of the starting material and the formation of a new, less polar product with the corresponding mass increase in the MS analysis.

Work-up and Purification:

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final compound via column chromatography or recrystallization.

Data Presentation and Characterization

Systematic characterization is essential to confirm the structure and purity of all intermediates and final products.

Table 1: Representative Data for Synthesized Pyrimidine Derivatives

EntryStructureReaction TypeR¹, R², R³ GroupsExpected Yield (%)Key Characterization Data (Example)
14-(Cyclopropylamino)-6-chloropyrimidin-2(1H)-oneSNAr (C4)R¹=Cyclopropyl75-90¹H NMR: Signal for pyrimidine H-5; MS (ESI+): m/z for [M+H]⁺
24-(Cyclopropylamino)-6-(pyridin-3-yl)pyrimidin-2(1H)-oneSuzuki (C6)R²=3-Pyridyl60-80¹H NMR: Aromatic signals for pyridyl group; MS (ESI+): m/z for [M+H]⁺
31-Benzyl-4-(cyclopropylamino)-6-(pyridin-3-yl)pyrimidin-2(1H)-oneN-Alkylation (N1)R³=Benzyl50-75¹H NMR: Signals for benzyl CH₂ and phenyl protons; MS (ESI+): m/z for [M+H]⁺

Application Workflow: Conceptual Synthesis of a Novel Antiviral Scaffold

This workflow illustrates how the core protocols can be combined to construct a complex target molecule.

start This compound step1 Protocol 1: S(N)Ar with Adamantylamine, TEA, MeCN start->step1 intermediate1 Intermediate A step1->intermediate1 step2 Protocol 2: Suzuki Coupling with (4-fluorophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane intermediate1->step2 intermediate2 Intermediate B step2->intermediate2 step3 Protocol 3: N-Alkylation with 2-bromoethanol, Cs₂CO₃, DMF intermediate2->step3 final_product Target Antiviral Scaffold step3->final_product

Caption: Multi-step synthesis workflow for a hypothetical antiviral agent.

This conceptual pathway aims to synthesize a molecule incorporating an adamantane moiety, known for its antiviral properties, a fluorophenyl group for potential enhancement of binding affinity, and a hydroxyethyl side chain to improve solubility.[13] Each step is directly guided by the detailed protocols provided in this document, demonstrating a clear and logical progression from a simple precursor to a complex, high-value molecule ready for biological evaluation.

References

The Strategic Utility of 4,6-Dichloropyrimidin-2(1H)-one in the Synthesis of Fused Pyrimidine Systems: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Fused pyrimidine scaffolds are a cornerstone in medicinal chemistry and materials science, owing to their structural resemblance to endogenous purines, which allows them to interact with a wide array of biological targets.[1][2] This privileged structure is present in numerous FDA-approved drugs and clinical candidates for treating a spectrum of diseases, including cancer, bacterial and viral infections, and inflammatory conditions.[3][4] The strategic selection of a versatile precursor is paramount for the efficient construction of diverse libraries of these valuable heterocyclic systems. Among the available building blocks, 4,6-dichloropyrimidin-2(1H)-one emerges as a highly valuable and reactive intermediate for the synthesis of a variety of fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines.

This comprehensive guide provides in-depth application notes and detailed protocols for utilizing this compound as a precursor. We will delve into the rationale behind its reactivity, the chemoselectivity of its transformations, and provide step-by-step methodologies for the synthesis of key fused pyrimidine cores.

The Precursor: Understanding the Reactivity of this compound

This compound exists in tautomeric equilibrium with its 2-hydroxy isomer, 4,6-dichloro-2-hydroxypyrimidine. The presence of two chlorine atoms at positions 4 and 6, which are ortho and para to the ring nitrogens, renders these positions highly susceptible to nucleophilic aromatic substitution (SNAr).[5][6] The electron-withdrawing nature of the pyrimidine ring nitrogens, coupled with the inductive effect of the chlorine atoms, significantly activates the C4 and C6 positions towards nucleophilic attack.

The 2-oxo (or 2-hydroxy) group plays a crucial role in modulating the reactivity of the C4 and C6 positions. Generally, in dichloropyrimidines, the C4 and C6 positions are more reactive than the C2 position.[5] The relative reactivity of the C4 and C6 positions in this compound can be influenced by reaction conditions and the nature of the nucleophile, offering opportunities for selective functionalization.

Synthesis of the Precursor: this compound

The precursor itself can be synthesized from readily available starting materials, such as 4,6-dihydroxypyrimidine, which exists in its tautomeric form, pyrimidine-4,6(1H,5H)-dione. Chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosgene.[7][8]

Protocol 1: Synthesis of this compound from 4,6-Dihydroxypyrimidine

This protocol describes a general procedure for the chlorination of 4,6-dihydroxypyrimidine.

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or another suitable tertiary amine

  • Dichloromethane (DCM) or another suitable chlorinated solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, suspend 4,6-dihydroxypyrimidine (1.0 eq) in the chlorinated solvent in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add N,N-dimethylaniline (2.0-2.5 eq) to the suspension.

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) to the mixture. The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Application in the Synthesis of Fused Pyrimidine Systems

The two chlorine atoms of this compound serve as excellent leaving groups, allowing for sequential or one-pot reactions with various dinucleophiles to construct fused heterocyclic rings. The general strategy involves an initial nucleophilic substitution at one of the chloro-positions, followed by an intramolecular cyclization.

Caption: General workflow for fused pyrimidine synthesis.

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of fused heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[9][10] The synthesis of these compounds from this compound can be achieved by reaction with 2-aminothiophene-3-carbonitrile or related aminothiophene derivatives.

Protocol 2: Synthesis of a 4-Amino-2-oxo-thieno[2,3-d]pyrimidine Derivative

This protocol outlines a general procedure for the synthesis of a thieno[2,3-d]pyrimidine derivative.

Materials:

  • This compound

  • 2-Aminothiophene-3-carbonitrile derivative

  • Sodium ethoxide or another suitable base

  • Ethanol or another suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the 2-aminothiophene-3-carbonitrile derivative (1.0 eq) to the solution.

  • Add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the 4-amino-2-oxo-thieno[2,3-d]pyrimidine derivative.

  • Further purification can be achieved by recrystallization.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of fused pyrimidines with significant applications in drug discovery, particularly as kinase inhibitors.[11][12] Their synthesis can be accomplished by reacting this compound with various aminopyridine derivatives or by a multi-component reaction involving an active methylene compound and an aldehyde with an aminopyrimidine. A more direct approach involves the reaction with enamines or enaminones.

Protocol 3: Synthesis of a 2-Oxo-pyrido[2,3-d]pyrimidine Derivative

This protocol describes a general method for the synthesis of a pyrido[2,3-d]pyrimidine derivative from an enamine.

Materials:

  • This compound

  • A suitable enamine (e.g., ethyl 3-aminocrotonate)

  • A non-nucleophilic base (e.g., triethylamine or DBU)

  • A high-boiling solvent (e.g., DMF or DMSO)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the enamine (1.1 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to 100-120 °C for 8-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of Furo[2,3-d]pyrimidines

Furo[2,3-d]pyrimidines are also of great interest in medicinal chemistry, with applications as anticancer and antiviral agents. Their synthesis from this compound can be achieved through the reaction with a β-ketoester like ethyl acetoacetate, followed by intramolecular cyclization. This typically proceeds via initial O-alkylation of the 2-hydroxy tautomer followed by ring closure.

Protocol 4: Synthesis of a 2-Oxo-furo[2,3-d]pyrimidine Derivative

This protocol details a general procedure for the synthesis of a furo[2,3-d]pyrimidine derivative.

Materials:

  • This compound

  • Ethyl acetoacetate or another β-ketoester

  • Potassium carbonate or another suitable base

  • A polar aprotic solvent (e.g., DMF or acetone)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Suspend potassium carbonate (2.0 eq) in DMF in a round-bottom flask.

  • Add this compound (1.0 eq) and ethyl acetoacetate (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C for 6-10 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the synthesis of various fused pyrimidine systems from this compound or analogous precursors.

Fused SystemDinucleophile/ReagentBaseSolventTemperature (°C)Typical Yield (%)Reference
Thieno[2,3-d]pyrimidine 2-Aminothiophene-3-carboxamideNaOEtEthanolReflux60-80[3]
Pyrido[2,3-d]pyrimidine Ethyl 3-aminocrotonateTriethylamineDMF11050-70[11]
Furo[2,3-d]pyrimidine Ethyl acetoacetateK₂CO₃DMF9055-75[1]

Mechanistic Considerations and Workflow Visualization

The synthesis of these fused systems proceeds through a sequence of nucleophilic substitution followed by intramolecular cyclization. The regioselectivity of the initial attack on the dichloropyrimidinone can be controlled by the choice of nucleophile and reaction conditions.

G cluster_1 Synthesis of Thieno[2,3-d]pyrimidine start This compound + 2-Aminothiophene-3-carbonitrile step1 SNAr at C4/C6 start->step1 intermediate 4-(3-Cyano-2-thienylamino)-6-chloro- pyrimidin-2(1H)-one step1->intermediate step2 Intramolecular Cyclization (Thorpe-Ziegler type) intermediate->step2 product 4-Amino-7-chloro-2-oxo-thieno[2,3-d]pyrimidine step2->product

Caption: Pathway for Thieno[2,3-d]pyrimidine synthesis.

Conclusion

This compound is a versatile and highly reactive precursor for the synthesis of a wide range of medicinally important fused pyrimidine systems. Its two reactive chlorine atoms provide a handle for the construction of thieno[2,3-d]-, pyrido[2,3-d]-, and furo[2,3-d]pyrimidine cores through well-established synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug discovery to efficiently access diverse libraries of these valuable heterocyclic compounds for the development of novel therapeutics and functional materials. Careful optimization of the reaction conditions for specific substrates is encouraged to achieve the best results.

References

Application Notes and Protocols: Palladium-Catalyzed Amination of 4,6-Dichloropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminated Pyrimidinones

The pyrimidin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 4- or 6-position of this heterocyclic system is a critical step in the synthesis of a wide array of pharmaceutical agents, including kinase inhibitors for oncology and antiviral compounds. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of these crucial C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and can suffer from poor regioselectivity.[1][2]

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed amination of 4,6-dichloropyrimidin-2(1H)-one. We will delve into the mechanistic nuances of this reaction, explore the critical parameters that govern its success, and provide field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed amination of this compound proceeds via the well-established Buchwald-Hartwig catalytic cycle.[3][4] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

Buchwald-Hartwig_Amination_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base, -HBase⁺Cl⁻ Amido->Pd0 Reductive Elimination Product_out Ar-NR₂ Amido->Product_out

Caption: Generalized Buchwald-Hartwig Amination Cycle.

A key feature of this catalytic cycle is the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the Pd(0) catalyst.[5] The choice of ligand, base, and solvent is critical in modulating the efficiency of each step in this cycle.

The Influence of the 2-Oxo Group and Tautomerism

The substrate, this compound, exists in a tautomeric equilibrium with its 2-hydroxy-4,6-dichloropyrimidine form. This equilibrium can influence the substrate's solubility and reactivity. The acidic proton on the pyrimidinone nitrogen or the hydroxyl group can potentially interact with the basic conditions of the reaction. However, in many cases, the Buchwald-Hartwig amination can proceed without the need for protecting the 2-oxo/hydroxy group, particularly when using appropriate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), which are generally milder than sodium tert-butoxide (NaOtBu).[6]

Regioselectivity: C4 vs. C6 Amination

For unsymmetrically substituted dichloropyrimidines, regioselectivity is a primary concern. In the case of this compound, the two chlorine atoms are electronically equivalent. Therefore, mono-amination will statistically lead to a mixture of 4-amino-6-chloropyrimidin-2(1H)-one and 6-amino-4-chloropyrimidin-2(1H)-one, which are identical. Subsequent di-amination can then occur to produce the 4,6-diamino product. Achieving selective mono-amination is often a key synthetic challenge and is highly dependent on the reaction conditions and the stoichiometry of the amine.

Recommended Catalyst Systems

The choice of palladium precursor and ligand is paramount for a successful amination. While a wide array of catalysts has been developed for the Buchwald-Hartwig reaction, certain combinations have proven particularly effective for heterocyclic substrates.

Palladium PrecursorLigandCommon Base(s)Typical Solvent(s)Key Advantages
Pd₂(dba)₃ or Pd(OAc)₂Xantphos Cs₂CO₃, K₂CO₃, NaOtBuDioxane, TolueneBroad substrate scope, good for heteroaryl chlorides.[7][8]
Pd(OAc)₂RuPhos or BrettPhos NaOtBu, LiHMDSToluene, THFHigh activity, allows for lower catalyst loadings.[9]
PdCl₂(dppf)(dppf is the ligand)NaOtBu, K₃PO₄Dioxane, DMFRobust and commercially available pre-catalyst.

Experimental Protocols

Protocol 1: General Procedure for Mono-amination of this compound

This protocol outlines a general method for the selective mono-amination at the C4/C6 position using a Pd/Xantphos catalyst system.

Workflow Diagram:

Mono-amination_Workflow Start Start Setup Reaction Setup: - Add reagents to oven-dried flask - Purge with Argon Start->Setup Reaction Reaction: - Heat to 100-110 °C - Monitor by TLC/LC-MS Setup->Reaction Workup Work-up: - Cool and dilute - Filter through Celite - Aqueous extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification End End Product Purification->End

Caption: Experimental workflow for mono-amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-chloropyrimidin-2(1H)-one.

Protocol 2: Synthesis of 4,6-Diaminopyrimidin-2(1H)-one

This protocol describes the synthesis of the di-aminated product, which may be desired in certain synthetic routes.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 2.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • RuPhos (0.10 equiv)

  • Sodium tert-butoxide (NaOtBu, 3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried vial equipped with a stir bar.

  • Outside the glovebox, add this compound and the amine to the vial.

  • Seal the vial with a Teflon-lined cap and add anhydrous toluene.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Characterization of a Representative Product: 4-Amino-6-chloropyrimidin-2(1H)-one

Proper characterization of the aminated product is essential to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring proton and the protons of the newly introduced amino group. The chemical shifts will be influenced by the electronic nature of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the pyrimidine ring, with the carbons attached to the chlorine and nitrogen atoms exhibiting distinct chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the product. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be a key diagnostic feature.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or inappropriate base.Use a fresh palladium precursor and ligand. Ensure the reaction is run under inert conditions. Screen different bases (e.g., K₃PO₄, NaOtBu) and solvents. Increase the reaction temperature.
Formation of Side Products Di-amination, hydrodechlorination, or catalyst decomposition.For mono-amination, use a slight excess of the amine (1.1 equiv). For di-amination, a larger excess of the amine is required. Ensure high-purity reagents and solvents.
Poor Regioselectivity (for unsymmetrical pyrimidines) Steric and electronic effects of the amine and pyrimidine substituents.Screen different ligands. Bulky ligands like XPhos or Buchwald's biaryl phosphine ligands can enhance regioselectivity.[10]

Conclusion

The palladium-catalyzed amination of this compound is a robust and highly valuable transformation in modern synthetic chemistry. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of mono- or di-aminated products with excellent functional group tolerance. The protocols and insights provided in this guide are intended to serve as a practical resource for the successful implementation of this powerful synthetic methodology in drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of 4,6-Disubstituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like nucleic acids and finding widespread application in therapeutics.[1][2][3][4] Specifically, 4,6-disubstituted pyrimidines represent a "privileged scaffold," a molecular framework that can interact with a variety of biological targets by presenting substituents in a defined spatial arrangement.[1] This structural versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective drugs for a range of diseases, including cancer, infectious diseases, and neurological disorders.[3][4][5][6]

This guide provides an in-depth exploration of the primary synthetic strategies for accessing 4,6-disubstituted pyrimidines, offering both the theoretical underpinnings and field-proven laboratory protocols. We will delve into the classical condensation approach, which builds the heterocyclic core from acyclic precursors, and modern palladium-catalyzed cross-coupling methodologies that functionalize a pre-formed dihalopyrimidine scaffold. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility for researchers in drug development.

Strategic Approaches to the Pyrimidine Core: A Comparative Overview

The synthesis of 4,6-disubstituted pyrimidines can be broadly categorized into two main strategies:

  • Ring Synthesis (Cyclocondensation): This "bottom-up" approach involves the construction of the pyrimidine ring from acyclic components. The most prominent example is the Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, urea, or guanidine derivative.[7][8][9] This method is robust, often cost-effective, and allows for the direct installation of substituents at various positions based on the choice of starting materials.

  • Functionalization of a Pre-formed Core: This "top-down" strategy begins with a functionalized pyrimidine, typically a dihalopyrimidine like 4,6-dichloropyrimidine, and introduces substituents through substitution or cross-coupling reactions. This approach offers exceptional modularity, enabling the rapid generation of diverse compound libraries from a common intermediate.[10] Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, are workhorse transformations in this context.[10][11][12]

The choice between these strategies is dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.

G cluster_0 Synthetic Strategies cluster_1 Methodologies cluster_2 Key Intermediates / Starting Materials Ring Synthesis Ring Synthesis Pinner Synthesis Pinner Synthesis Ring Synthesis->Pinner Synthesis Core Functionalization Core Functionalization Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Core Functionalization->Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination Core Functionalization->Buchwald-Hartwig Amination 1,3-Dicarbonyls 1,3-Dicarbonyls Pinner Synthesis->1,3-Dicarbonyls Amidines/Guanidines Amidines/Guanidines Pinner Synthesis->Amidines/Guanidines 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Suzuki-Miyaura Coupling->4,6-Dichloropyrimidine Buchwald-Hartwig Amination->4,6-Dichloropyrimidine

Figure 1: Overview of primary synthetic strategies for 4,6-disubstituted pyrimidines.

Protocol I: Synthesis of the Key Intermediate - 4,6-Dichloropyrimidine

A common and versatile starting point for core functionalization is 4,6-dichloropyrimidine. It is typically synthesized from the readily available 4,6-dihydroxypyrimidine via a chlorination reaction.

Reaction Principle: The hydroxyl groups of 4,6-dihydroxypyrimidine (which exists predominantly in its tautomeric pyrimidinedione form) are converted to chloro groups using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[13][14] The reaction is often facilitated by the addition of a tertiary amine, which can act as a catalyst and scavenger for the HCl gas generated.[13][15]

G Start Start Setup Dry glassware under N2 atmosphere Start->Setup Charge Add 4,6-dihydroxypyrimidine and POCl3 Setup->Charge Amine Slowly add N,N-diisopropylethylamine Charge->Amine Heat Heat to reflux (e.g., 80-90°C) for 3-4 hours Amine->Heat Monitor Monitor reaction by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Quench Slowly pour onto crushed ice with vigorous stirring Cool->Quench Extract Extract with an organic solvent (e.g., DCM or EtOAc) Quench->Extract Wash Wash combined organic layers with water and brine Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Remove solvent under reduced pressure Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify Product 4,6-Dichloropyrimidine Purify->Product

Figure 2: Experimental workflow for the synthesis of 4,6-dichloropyrimidine.

Detailed Laboratory Protocol:

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or N,N-diethylaniline

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Add 4,6-dihydroxypyrimidine (1.0 eq).

  • Addition of Reagents: Carefully add an excess of phosphorus oxychloride (5-10 eq) to the flask. To this stirred suspension, add N,N-diisopropylethylamine (2.0-2.5 eq) dropwise. The addition may be exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 3-4 hours.[13] Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice. CAUTION: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and releases HCl gas.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude solid can be purified by silica gel column chromatography or recrystallization to yield pure 4,6-dichloropyrimidine.[13]

Protocol II: Pinner-Type Synthesis of 4,6-Disubstituted Pyrimidines

This classical method provides direct access to the pyrimidine ring through the condensation of a 1,3-dicarbonyl compound with a guanidine or amidine derivative.[7][8]

Reaction Principle: The reaction proceeds via a series of condensation and cyclization steps. The more nucleophilic nitrogen of the amidine/guanidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The reaction is typically catalyzed by an acid or a base.[7][16]

Detailed Laboratory Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (for neutralization)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under a nitrogen atmosphere.

  • Addition of Reagents: Add guanidine hydrochloride (1.0 eq) to the ethanolic solution of sodium ethoxide and stir for 15-20 minutes to form free guanidine. To this mixture, add acetylacetone (1.0 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling to room temperature, cool the mixture further in an ice bath. The product may precipitate. If so, collect the solid by filtration. If not, carefully neutralize the mixture with hydrochloric acid and then concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by silica gel chromatography to yield the desired 2-amino-4,6-dimethylpyrimidine.

Starting Material 1Starting Material 2Product Substituents (R1, R2, R3)
AcetylacetoneGuanidineR1=NH₂, R2=CH₃, R3=CH₃
Ethyl acetoacetateBenzamidineR1=Ph, R2=CH₃, R3=OH
Diethyl malonateUreaR1=OH, R2=H, R3=OH

Table 1: Examples of Pinner-type pyrimidine synthesis illustrating substituent diversity.

Protocol III: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds, allowing for the introduction of aryl or heteroaryl substituents onto the 4,6-dichloropyrimidine core.[10][11][17]

Reaction Principle: The reaction involves a catalytic cycle with a palladium(0) complex. Key steps include the oxidative addition of the chloropyrimidine to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10] A base is required to facilitate the transmetalation step. The C4 position of 4,6-dichloropyrimidine is generally more reactive than the C6 position, allowing for selective mono-arylation under controlled conditions.[10][18]

G Start Start Setup Degas solvent. Add 4,6-dichloropyrimidine, boronic acid, base, and solvent to flask. Start->Setup Catalyst Add Pd catalyst and ligand under N2 Setup->Catalyst Heat Heat to reflux (e.g., 80-100°C) Catalyst->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Filter Filter through Celite to remove catalyst Cool->Filter Extract Extract with organic solvent Filter->Extract Wash Wash with water and brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Remove solvent under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product 4-Aryl-6-chloropyrimidine Purify->Product

References

Mastering the Regiochemistry of 4,6-Dichloropyrimidin-2(1H)-one: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of reactive sites is a cornerstone of modern organic synthesis, particularly in the construction of complex bioactive molecules. 4,6-Dichloropyrimidin-2(1H)-one is a highly versatile and valuable building block in medicinal chemistry, serving as a precursor for a wide array of pharmaceutical agents.[1][2] Its utility stems from the differential reactivity of its functional groups: the N1/N3 amide, the C2-carbonyl, and the electrophilic C4 and C6 chloro-substituents. However, this multi-functionality presents a significant challenge in achieving regioselective transformations. This guide provides a comprehensive overview of protecting group strategies to navigate the intricate reactivity of this compound, enabling chemists to unlock its full synthetic potential.

The Synthetic Challenge: Understanding the Reactivity Landscape

This compound exists in a tautomeric equilibrium with its aromatic pyrimidin-2-ol form. This duality, coupled with the presence of multiple nucleophilic and electrophilic centers, necessitates a carefully planned synthetic strategy to avoid undesired side reactions and achieve selective functionalization.

The primary reactive sites include:

  • N1 and N3 positions: The amide nitrogens are nucleophilic and can undergo alkylation or acylation.

  • C2-oxo group: The carbonyl oxygen is also nucleophilic and can be O-alkylated or O-silylated.

  • C4 and C6 positions: The chlorine atoms are excellent leaving groups, making these positions susceptible to nucleophilic aromatic substitution (SNAr).[3] The reactivity of these positions is generally C4(6) > C2.[4]

Without the use of protecting groups, reactions with nucleophiles can lead to mixtures of N- and O-alkylated products, as well as di-substituted products at the C4 and C6 positions, complicating purification and significantly reducing the yield of the desired compound.

Strategic Protection: A Workflow for Controlled Synthesis

A logical workflow for the selective functionalization of this compound involves the temporary masking of the more reactive N-H or C=O groups to direct subsequent reactions to the chloro-substituted positions.

G cluster_0 Protecting Group Strategy Workflow Start This compound Protect Protect N-H or C=O Start->Protect Introduce Protecting Group Functionalize Regioselective Functionalization (e.g., SNAr at C4/C6) Protect->Functionalize Proceed with Reaction Deprotect Deprotection Functionalize->Deprotect Remove Protecting Group Product Target Molecule Deprotect->Product

Caption: A generalized workflow for the strategic use of protecting groups.

N-Protection Strategies: Shielding the Amide

Protecting the amide nitrogen is a common and effective strategy to prevent N-alkylation and direct reactions to other sites.

Tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and removal under specific acidic conditions, while being stable to a wide range of other reagents.[5][6]

Protocol: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous THF or DCM.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected product, which can be purified by column chromatography on silica gel.

Protocol: Deprotection of N-Boc Group

Materials:

  • N-Boc protected this compound derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.[1]

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • For workup with TFA, dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ to neutralize the acid. For HCl in dioxane, the product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with diethyl ether.[5]

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to yield the deprotected amine.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Boc (Boc)₂O, DMAP, THF/DCM, rtTFA/DCM or 4M HCl/dioxane, rt[1][5]Stable to bases, nucleophiles, and catalytic hydrogenation.[5]
PMB PMB-Cl, NaH, THF/DMF, rtDDQ, DCM/H₂O or TFA, DCM[7][8][9][10]Stable to bases and nucleophiles; labile to strong acids and oxidizing agents.
p-Methoxybenzyl (PMB) Group

The p-methoxybenzyl (PMB) group is another valuable protecting group for amines and alcohols. It can be cleaved under oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which provides an orthogonal deprotection strategy to the acid-labile Boc group.[2][7]

Protocol: N-PMB Protection

Materials:

  • This compound

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a suspension of NaH (1.2 equivalents) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add PMB-Cl (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Protocol: Deprotection of N-PMB Group

Materials:

  • N-PMB protected pyrimidinone

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM) and water

Procedure:

  • Dissolve the N-PMB protected compound in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ (1.2-1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction until completion (monitored by TLC), typically 1-3 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

O-Protection Strategies: Masking the Carbonyl

Protecting the C2-oxo group as an ether allows for subsequent N-alkylation or other transformations.

O-Alkylation using Cesium Carbonate

A mild and highly regioselective method for the O-alkylation of pyrimidinones utilizes cesium carbonate in DMF.[11][12][13] This method often favors the formation of the O-alkylated product over the N-alkylated isomer.

Protocol: Regioselective O-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add cesium carbonate (1.0-1.2 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.[13]

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography to isolate the O-alkylated pyrimidine.

G cluster_1 Decision Tree for Protecting Group Selection Start Desired Reaction? SNAr SNAr at C4/C6 Start->SNAr Yes N_Alkylation N-Alkylation/Acylation Start->N_Alkylation Yes Protect_N Protect N-H (e.g., Boc, PMB) SNAr->Protect_N Protect_O Protect C=O (e.g., O-Alkylation) N_Alkylation->Protect_O Final_Product1 Proceed with SNAr Protect_N->Final_Product1 Final_Product2 Proceed with N-Alkylation Protect_O->Final_Product2

Caption: A simplified decision tree for selecting a protecting group strategy.

Conclusion: Enabling Precision in Pyrimidine Synthesis

The strategic use of protecting groups is indispensable for the controlled and regioselective functionalization of this compound. By temporarily masking the reactive amide or carbonyl functionalities, chemists can unlock specific reaction pathways, enabling the synthesis of complex and diverse pyrimidine-based molecules for drug discovery and development. The choice of protecting group should be carefully considered based on the desired synthetic route and the stability of the protecting group to subsequent reaction conditions. The protocols outlined in this guide provide a solid foundation for researchers to confidently employ these strategies in their synthetic endeavors.

References

Application Note 1: One-Pot Sequential Diamination for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to One-Pot Synthesis Protocols Involving 4,6-Dichloropyrimidin-2(1H)-one for Accelerated Drug Discovery

Introduction: The Strategic Importance of the Pyrimidinone Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the central framework of numerous clinically approved drugs, particularly in oncology.[1][2] Within this class of heterocycles, this compound stands out as a highly versatile and valuable building block. Its di-electrophilic nature at the C4 and C6 positions, conferred by the chloro substituents, allows for sequential and regioselective functionalization. This attribute is paramount in the construction of diverse molecular libraries for screening against various therapeutic targets, most notably protein kinases. The dysregulation of protein kinases is a hallmark of many diseases, making them a major focus of drug development.[3][4] The pyrimidinone core can effectively mimic the hydrogen bonding patterns of the adenine base in ATP, enabling derivatives to act as competitive inhibitors in the kinase active site.

This guide provides detailed application notes and one-pot synthesis protocols utilizing this compound, designed for researchers and scientists in drug development. The focus is on providing not just procedural steps, but also the underlying chemical logic to empower rational design and troubleshooting.

Core Principle: The Power of One-Pot Synthesis

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in drug discovery. This approach enhances efficiency by reducing the number of synthetic steps and purification intermediates, leading to savings in time, cost, and resources.[5] Furthermore, it aligns with the principles of green chemistry by minimizing solvent waste and energy consumption.[5][6] For a scaffold like this compound, one-pot protocols are particularly powerful for rapidly generating structural diversity.

This protocol details a one-pot, two-step nucleophilic aromatic substitution (SNAr) to generate asymmetrically substituted 4,6-diaminopyrimidin-2(1H)-one derivatives. These structures are prevalent in inhibitors of kinases such as Aurora kinases and IRAK4.[3][4][7]

Causality and Experimental Rationale

The two chlorine atoms on the pyrimidinone ring are susceptible to nucleophilic attack. While the electronic environment of the C4 and C6 positions is similar, steric hindrance and reaction conditions can be modulated to favor a sequential substitution. By carefully controlling the temperature and the stoichiometry of the nucleophiles, it is possible to first displace one chlorine atom with a less reactive or sterically hindered amine at a lower temperature, and then introduce a second, different amine by raising the temperature or using a more reactive nucleophile. This sequential addition in a single pot avoids the isolation of the mono-substituted intermediate, streamlining the synthesis.

Experimental Protocol: One-Pot Synthesis of a 4,6-Disubstituted Aminopyrimidinone

Objective: To synthesize a 4-(substituted-amino)-6-(substituted-amino)pyrimidin-2(1H)-one derivative in a one-pot fashion.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Molarity/ConcentrationAmountMolar Equivalents
This compound164.99-1.0 g1.0
Amine 1 (e.g., Aniline)93.13-0.57 g1.0
Amine 2 (e.g., Piperidine)85.15-0.73 g1.2
Diisopropylethylamine (DIPEA)129.24-2.1 mL2.0
N,N-Dimethylformamide (DMF)--20 mL-
Dichloromethane (DCM)--As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate--As needed-
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 1.0 eq).

  • Solvent Addition: Add 20 mL of anhydrous DMF to the flask and stir until the starting material is fully dissolved.

  • First Nucleophilic Substitution: Cool the reaction mixture to 0 °C using an ice bath. Add Amine 1 (1.0 eq) and DIPEA (1.0 eq) dropwise. Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the mono-substituted intermediate.

  • Second Nucleophilic Substitution: To the same reaction mixture, add Amine 2 (1.2 eq) and an additional equivalent of DIPEA (1.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the mono-substituted intermediate.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final di-substituted product.

Workflow Visualization

OnePotSequentialAmination Start This compound in DMF Step1 Add Amine 1 + DIPEA Stir at RT, 4-6h Start->Step1 Intermediate Mono-substituted Intermediate (in situ) Step1->Intermediate Step2 Add Amine 2 + DIPEA Heat to 80-100°C, 12-16h Intermediate->Step2 Workup Work-up & Purification Step2->Workup Product Final Di-substituted Product Workup->Product OnePotSuzukiAmination Start This compound + Phenylboronic Acid Step1 Add Pd(PPh₃)₄ + Na₂CO₃ in Dioxane Heat to 80-90°C, 8-12h Start->Step1 Intermediate 4-Aryl-6-chloro Intermediate (in situ) Step1->Intermediate Step2 Add Amine Heat to 100-110°C, 12-24h Intermediate->Step2 Workup Work-up & Purification Step2->Workup Product Final 4-Aryl-6-amino Product Workup->Product

References

The Pivotal Role of 4,6-Dichloropyrimidin-2(1H)-one in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in modern agrochemical design, prized for its versatile reactivity and its presence in numerous high-potency herbicides and fungicides. Among the diverse array of pyrimidine-based intermediates, 4,6-Dichloropyrimidin-2(1H)-one stands out as a building block with significant, yet underexplored, potential. This guide provides an in-depth exploration of its application, grounded in the established success of related dichloropyrimidines and extended to forward-looking synthetic protocols for novel agrochemical discovery.

The Dichloropyrimidine Core: A Foundation of Agrochemical Innovation

To appreciate the potential of this compound, it is essential to first understand the well-established role of its close analogue, 4,6-dichloropyrimidine, and its derivatives in the agrochemical industry. These compounds are highly valued as intermediates because their two chlorine atoms are susceptible to sequential and regioselective nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of various functional groups.[1][2] This reactivity is the basis for the synthesis of several classes of commercially significant agrochemicals.

Established Applications in Herbicide Synthesis

The 4,6-dichloropyrimidine framework is a key component in the synthesis of potent herbicides, particularly those that inhibit the acetolactate synthase (ALS) enzyme, a critical pathway in plant amino acid biosynthesis.[3]

  • Sulfonylurea Herbicides: Precursors like 2-amino-4,6-dichloropyrimidine are foundational for this major class of herbicides. Through a methoxylation step, it is converted to 2-amino-4,6-dimethoxypyrimidine, which is then coupled with a substituted sulfonyl isocyanate to yield the final active compounds like Bensulfuron-methyl and Nicosulfuron.[3]

  • Triazolopyrimidine Sulfonamide Herbicides: Intermediates such as 2-ethoxy-4,6-dichloropyrimidine are precursors to another significant class of ALS inhibitors, including florasulam and diclosulam. The synthetic strategy involves the construction of a triazolopyrimidine core from the dichloropyrimidine starting material.[4]

Proven Utility in Fungicide Development

The pyrimidine structure is also integral to many commercial fungicides.[5] By reacting dichloropyrimidines with various amines and other nucleophiles, researchers have developed fungicides that effectively control a wide range of plant pathogens. For instance, N-(4,6-dichloropyrimidine-2-yl)benzamide, synthesized from 2-amino-4,6-dichloropyrimidine, has shown promising antifungal activity against challenging pathogens like Sclerotinia sclerotiorum and Fusarium oxysporum.[6]

This compound: A Gateway to Novel Agrochemicals

While less documented in commercial agrochemical synthesis than its 2-amino or unsubstituted counterparts, this compound offers a unique chemical profile for the development of next-generation herbicides and fungicides. The presence of the C2-oxo group modifies the electronic properties of the pyrimidine ring, influencing the reactivity of the C4 and C6 positions and providing a handle for further derivatization.

The C2-oxo group, through its electron-withdrawing nature, is expected to further activate the pyrimidine ring towards nucleophilic attack at the C4 and C6 positions, potentially allowing for milder reaction conditions compared to less activated pyrimidines. This opens up possibilities for creating novel molecular architectures.

Logical Workflow for Agrochemical Discovery

The general workflow for utilizing this compound in a research and development setting involves a multi-stage process from initial synthesis to final biological evaluation.

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_optimization Optimization A Starting Material This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Introduce diverse nucleophiles C Library of Novel Pyrimidinone Derivatives B->C Build molecular complexity D Primary Screening (Herbicidal/Fungicidal) C->D E Secondary Screening (Dose-response, Spectrum) D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->B Rational Design

Caption: A logical workflow for the discovery of novel agrochemicals starting from this compound.

Protocols for the Synthesis of Novel Agrochemical Candidates

The following protocols are presented as robust starting points for the synthesis of novel agrochemical candidates from this compound. These are based on established methodologies for nucleophilic aromatic substitution on related dichloropyrimidine systems.

Protocol 1: Synthesis of Novel 4-Aryloxy-6-chloropyrimidin-2(1H)-ones (Potential Herbicides)

This protocol details the selective monosubstitution of this compound with a substituted phenol. The resulting aryloxy-pyrimidinone scaffold is a promising pharmacophore for herbicides targeting enzymes like protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).

Causality: The use of a slight excess of the pyrimidinone and a controlled temperature allows for selective mono-substitution, preventing the formation of the disubstituted product. Potassium carbonate is a mild base suitable for deprotonating the phenol without promoting unwanted side reactions. DMF is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the potassium phenoxide intermediate.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-chloro-2-fluorophenol)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the substituted phenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the pyrimidinone.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target 4-aryloxy-6-chloropyrimidin-2(1H)-one.

Protocol_1 cluster_reactants Reactants cluster_product Product reactant1 This compound reactant2 + Substituted Phenol conditions K₂CO₃, DMF 60-70 °C, 4-6h reactant2->conditions product 4-Aryloxy-6-chloropyrimidin-2(1H)-one conditions->product

Caption: Reaction scheme for the synthesis of 4-aryloxy-6-chloropyrimidin-2(1H)-ones.

Protocol 2: Synthesis of Novel 4-Amino-6-chloropyrimidin-2(1H)-ones (Potential Fungicides)

This protocol describes the synthesis of 4-amino-6-chloropyrimidin-2(1H)-ones, which are valuable intermediates for creating fungicides analogous to the anilinopyrimidine class.

Causality: The use of a mild base like triethylamine (TEA) is sufficient to scavenge the HCl byproduct without deprotonating the amine nucleophile to an extent that would cause side reactions. The reaction is typically run at room temperature to favor monosubstitution. Isopropanol is a suitable protic solvent that facilitates the reaction.

Materials:

  • This compound

  • Primary or secondary amine (e.g., N-methylaniline)

  • Triethylamine (TEA)

  • Isopropanol

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Dissolve this compound (1.0 eq) in isopropanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the desired amine (1.2 eq) to the solution.

  • Add triethylamine (1.2 eq) dropwise to the mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for 5-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with cold water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the target 4-amino-6-chloropyrimidin-2(1H)-one.

Data Presentation and Characterization

Successful synthesis of the novel derivatives should be confirmed by standard analytical techniques. The table below summarizes the expected data for a hypothetical product from Protocol 1.

ParameterExpected Value
Product Name 4-(4-Chloro-2-fluorophenoxy)-6-chloropyrimidin-2(1H)-one
Molecular Formula C₁₀H₅Cl₂FN₂O₂
Molecular Weight 291.07 g/mol
Appearance White to off-white solid
¹H NMR Expect characteristic shifts for aromatic and pyrimidine protons.
¹³C NMR Expect distinct signals for each carbon atom in the molecule.
Mass Spec (HRMS) Calculated m/z should match the experimental value.
Purity (HPLC) >95% after purification

Conclusion and Future Perspectives

While the direct application of this compound in commercial agrochemicals is not as widely documented as its analogues, its chemical properties make it a highly attractive starting material for the synthesis of novel active ingredients. The protocols provided in this guide offer a solid foundation for researchers to explore the synthesis of new pyrimidinone-based herbicides and fungicides. The versatility of the SNAr reaction on the C4 and C6 positions allows for the creation of large, diverse chemical libraries for high-throughput screening. Further research into the derivatization of the N1 and C5 positions could unlock even more structural diversity and lead to the discovery of next-generation crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Advanced Strategies for 4,6-Dichloropyrimidin-2(1H)-one Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-Dichloropyrimidin-2(1H)-one. This guide provides field-proven insights and troubleshooting protocols to navigate the complexities of nucleophilic aromatic substitution (SNAr) on this versatile scaffold. Our focus is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, ensuring your syntheses are both successful and reproducible.

A critical point of clarification: In the starting material, this compound, the C4 and C6 positions are chemically equivalent due to molecular symmetry. Therefore, the initial challenge is not one of regioselectivity between these two sites, but rather controlling the degree of substitution —achieving selective mono-substitution versus di-substitution. True regioselectivity challenges arise in a second step, where the first substituent at C4 (or C6) influences the reactivity of the remaining chlorine atom, dictating where a second, different nucleophile will react. This guide addresses both of these critical aspects.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during experimentation.

Q1: I'm getting a significant amount of the 4,6-di-substituted product, but I only want to substitute one chlorine. How can I improve mono-substitution?

A: This is the most frequent challenge. Di-substitution occurs when the mono-substituted product reacts faster than or as fast as the starting material with the remaining nucleophile. To favor mono-substitution, you must employ kinetic control.

  • Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess will drive the reaction to completion, forming the di-substituted product.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C or even lower). Higher temperatures often lead to over-reaction.[1]

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed or when the desired mono-substituted product is at its maximum concentration.

  • Slow Addition: Add the nucleophile or base slowly to the reaction mixture to maintain a low instantaneous concentration, which suppresses the second substitution.

Q2: My reaction is very slow or isn't working at all. What are the first things I should check?

A: Lack of reactivity typically points to one of four areas:

  • Nucleophile Potency: Is your nucleophile strong enough? Anionic nucleophiles (e.g., deprotonated anilides, alkoxides) are far more reactive than their neutral counterparts.[2] Ensure your base is strong enough to deprotonate the nucleophile if required.

  • Activation/Deactivation: The pyrimidine ring is electron-deficient, which activates it for SNAr.[3][4] However, if your starting material has other electron-donating groups (EDGs), it can reduce the electrophilicity of the C4/C6 positions.

  • Solvent Choice: Polar aprotic solvents like DMF, DMAc, or DMSO are generally preferred as they can stabilize the charged Meisenheimer intermediate formed during the SNAr mechanism.[5]

  • Temperature: While low temperatures prevent di-substitution, some less reactive nucleophiles require heating. Incrementally increase the temperature (e.g., to room temperature, then 50 °C) while monitoring for side-product formation.

Q3: I've successfully made the 4-amino-6-chloro-pyrimidin-2(1H)-one. Now I want to add an alcohol at the C6 position. How does the amino group affect the reactivity of the remaining chlorine?

A: The amino group is a powerful electron-donating group (EDG) by resonance. It will push electron density into the pyrimidine ring, significantly deactivating the remaining chlorine at the C6 position towards further SNAr. You will likely need much more forcing conditions (higher temperature, stronger base, longer reaction time) for the second substitution compared to the first. This deactivation is a key principle to exploit for selective mono-substitution and must be overcome for stepwise di-substitution.

Q4: What are the best general starting conditions for a mono-amination reaction with a primary amine?

A: A robust starting point is to dissolve the this compound in a polar aprotic solvent like DMF or n-butanol. Add 1.1 equivalents of your amine, followed by 1.5-2.0 equivalents of a non-nucleophilic base like DIPEA or K₂CO₃.[1][3] Start the reaction at 0-10 °C and allow it to slowly warm to room temperature, monitoring closely by TLC. This approach balances reactivity while minimizing the risk of di-substitution.

Troubleshooting Guide: Achieving Selective Mono-substitution

Core Problem: Uncontrolled formation of 4,6-di-substituted product when only mono-substitution is desired.

This issue arises from a failure to control the reaction kinetics. The mono-substituted product, while electronically more deactivated, can still react if conditions are too harsh or the reaction proceeds for too long.

Root Cause Analysis Workflow

The following diagram outlines the decision-making process for troubleshooting poor selectivity in mono-substitution reactions.

G start Problem: High % of Di-substitution nuc_check Is Nucleophile Stoichiometry > 1.2 eq? start->nuc_check temp_check Is Reaction Temp > Room Temp? nuc_check->temp_check No sol_nuc Action: Reduce Nucleophile to 1.05 - 1.1 eq. nuc_check->sol_nuc Yes time_check Is Reaction Time Unmonitored / Too Long? temp_check->time_check No sol_temp Action: Decrease Temp (Start at 0°C or below). temp_check->sol_temp Yes base_check Is Base Very Strong (e.g., NaH, LiHMDS)? time_check->base_check No sol_time Action: Monitor by LCMS/TLC. Quench at optimal point. time_check->sol_time Yes sol_base Action: Switch to a weaker base (e.g., K2CO3, DIPEA). base_check->sol_base Yes sol_add Action: Use slow addition of nucleophile/base. base_check->sol_add No, but problem persists G cluster_0 Influence of C4 Substituent on C6 Reactivity cluster_1 C4 Substituent is an EDG (e.g., -NHR, -OR) cluster_2 C4 Substituent is an EWG (e.g., -SO2R) start 4-Substituted-6-chloropyrimidin-2(1H)-one edg_node Increases electron density in the ring via resonance. start->edg_node ewg_node Decreases electron density in the ring via induction. start->ewg_node edg_effect DEACTIVATES C6 position toward nucleophilic attack. edg_node->edg_effect edg_result Result: Harsher conditions needed for second substitution. edg_effect->edg_result ewg_effect ACTIVATES C6 position toward nucleophilic attack. ewg_node->ewg_effect ewg_result Result: Milder conditions may suffice for second substitution. ewg_effect->ewg_result

References

Byproduct formation in the synthesis of 4,6-Dichloropyrimidin-2(1h)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dichloropyrimidin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during this synthetic process. Here, we delve into the intricacies of byproduct formation, offering scientifically grounded explanations and practical solutions to optimize your experimental outcomes.

I. Troubleshooting the Condensation Stage: Formation of 4,6-Dihydroxypyrimidin-2(1H)-one (Barbituric Acid Analog)

The initial and critical step in the synthesis of this compound is the condensation of diethyl malonate and urea to form the pyrimidine ring. This reaction, while seemingly straightforward, is susceptible to several side reactions that can significantly impact the yield and purity of the intermediate, 4,6-dihydroxypyrimidin-2(1H)-one.

FAQ 1: My yield of 4,6-dihydroxypyrimidin-2(1H)-one is low, and I observe a significant amount of a water-soluble byproduct. What is the likely culprit?

Answer:

A common issue in the condensation of diethyl malonate and urea is the formation of malonuric acid due to incomplete cyclization. This occurs when only one of the ester groups of diethyl malonate reacts with urea.

Causality and Mechanism:

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the active methylene group of diethyl malonate, forming a nucleophilic enolate.[1] This enolate then attacks the carbonyl carbon of urea. For the cyclization to complete, the second nitrogen of urea must attack the second ester group of the malonate. If this second intramolecular nucleophilic attack is slow or hindered, the intermediate can be hydrolyzed during workup to yield malonuric acid.

Troubleshooting and Prevention:

  • Ensure Anhydrous Conditions: Moisture can prematurely quench the reactive intermediates and promote the hydrolysis of the ester groups. Ensure all glassware is thoroughly dried and use anhydrous ethanol.

  • Optimize Reaction Time and Temperature: The reaction typically requires prolonged heating (reflux) to drive the cyclization to completion.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Stoichiometry of the Base: Use a sufficient amount of sodium ethoxide to ensure complete deprotonation of the diethyl malonate and to drive the equilibrium towards the cyclized product.

FAQ 2: I've noticed the formation of a white, crystalline solid that is sparingly soluble in the reaction mixture and difficult to filter. What could this be?

Answer:

At the elevated temperatures required for the condensation reaction (typically around 110 °C), urea can undergo thermal decomposition to form byproducts such as biuret and cyanuric acid .[3][4]

Causality and Mechanism:

Above its melting point (~133 °C), urea can decompose to ammonia and isocyanic acid.[5] The isocyanic acid can then react with another molecule of urea to form biuret. Further reactions can lead to the formation of triuret and ultimately cyclization to cyanuric acid. These byproducts are often crystalline and can precipitate from the reaction mixture, complicating isolation and purification.

Troubleshooting and Prevention:

  • Precise Temperature Control: Maintain the reaction temperature within the optimal range for the condensation without causing excessive decomposition of urea. Use an oil bath for uniform heating.

  • Reaction Time: Avoid unnecessarily long reaction times at high temperatures.

  • Purification: If formed, these byproducts can often be removed during the workup and purification stages. For instance, the desired dihydroxypyrimidine is typically precipitated from an acidic solution, which can help separate it from some of these impurities.

II. Troubleshooting the Chlorination Stage: Conversion to this compound

The second stage of the synthesis involves the chlorination of 4,6-dihydroxypyrimidin-2(1H)-one, typically using phosphorus oxychloride (POCl₃). This step is often challenging due to the aggressive nature of the reagent and the potential for incomplete reaction and side product formation.

FAQ 3: My chlorination reaction is incomplete, and I'm isolating a significant amount of a mono-chloro intermediate. How can I drive the reaction to completion?

Answer:

A common byproduct in this reaction is the 4-chloro-6-hydroxypyrimidin-2(1H)-one , resulting from incomplete chlorination.

Causality and Mechanism:

The chlorination of the dihydroxypyrimidine occurs in a stepwise manner. The hydroxyl groups are converted to chlorophosphate esters by POCl₃, which are then displaced by chloride ions. If the reaction conditions are not optimal, the reaction may stall after the first chlorination, leading to the isolation of the mono-chloro derivative.

Troubleshooting and Prevention:

  • Sufficient POCl₃: Ensure a molar excess of phosphorus oxychloride is used to ensure both hydroxyl groups are activated and substituted.[6]

  • Reaction Temperature and Time: The chlorination generally requires heating, often to reflux (around 107 °C).[7] The reaction time is also critical and can range from a few hours to over eight hours.[6]

  • Use of a Catalyst/Base: The reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline or pyridine, which acts as an acid scavenger and can promote the reaction.[7]

  • Quality of POCl₃: Phosphorus oxychloride is highly sensitive to moisture. Use of old or improperly stored POCl₃ can lead to reduced reactivity.[6] It is advisable to use a fresh or distilled batch of the reagent.

FAQ 4: I'm observing a significant amount of a phosphorus-containing byproduct in my crude product. What is it and how can I avoid its formation?

Answer:

A notable byproduct in this chlorination is the formation of phosphorylated intermediates, such as 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride .

Causality and Mechanism:

This byproduct can arise from the reaction of the pyrimidine ring nitrogen with POCl₃, especially if there are amino groups present on the pyrimidine ring or if the reaction conditions are not carefully controlled. The nitrogen atom can act as a nucleophile, attacking the phosphorus atom of POCl₃.

Troubleshooting and Prevention:

  • Controlled Addition of Reagents: Add the dihydroxypyrimidine to the POCl₃ at a controlled rate to manage the exothermicity of the reaction.

  • Temperature Management: Avoid excessively high temperatures that can promote side reactions.

  • Workup Procedure: This phosphorylated byproduct is often hydrolyzed during the aqueous workup to the desired product or other impurities. Careful control of the quenching process is crucial.

FAQ 5: The workup of my chlorination reaction is very vigorous, and I'm concerned about safety and product degradation. What is the best way to handle the quenching of excess POCl₃?

Answer:

The quenching of excess phosphorus oxychloride is a critical and potentially hazardous step due to its violent reaction with water, which produces phosphoric acid and hydrochloric acid gas.[8] Improper quenching can lead to loss of product through hydrolysis and create a safety hazard.

Causality and Mechanism:

POCl₃ reacts exothermically with water. If the reaction mixture is quenched too quickly or with insufficient cooling, the rapid temperature increase can lead to the degradation of the desired this compound and the formation of hydrolyzed byproducts. Furthermore, POCl₃ can react with itself in the presence of trace moisture to form pyrophosphoryl chloride (O(POCl₂)₂), which is also highly reactive.[6]

Safe and Effective Quenching Protocol:

  • Cool the Reaction Mixture: Before quenching, cool the reaction mixture in an ice bath.

  • Slow Addition to Ice/Water: Slowly and carefully add the cooled reaction mixture to a vigorously stirred beaker of crushed ice or ice-cold water. This should be done in a well-ventilated fume hood.

  • Maintain Low Temperature: Ensure the temperature of the quenching mixture remains low throughout the addition.

  • Extraction: Once the quenching is complete, the product can be extracted into an organic solvent.[9]

III. Summary of Key Byproducts and Mitigation Strategies

StageByproductFormation MechanismMitigation Strategies
Condensation Malonuric AcidIncomplete cyclization of the urea-malonate intermediate.Ensure anhydrous conditions, optimize reaction time and temperature, use sufficient base.
Condensation Biuret, Cyanuric AcidThermal decomposition of urea at high temperatures.[3][4]Precise temperature control, avoid prolonged heating.
Chlorination 4-chloro-6-hydroxypyrimidin-2(1H)-oneIncomplete chlorination of the dihydroxypyrimidine.Use excess fresh POCl₃, optimize reaction time and temperature, consider using a catalyst/base.[6]
Chlorination Phosphorylated IntermediatesReaction of ring nitrogen with POCl₃.Controlled addition of reagents, temperature management.
Chlorination Hydrolyzed ProductsReaction of the chlorinated pyrimidine with water during workup.Careful and cold quenching of the reaction mixture.

IV. Visualizing the Reaction Pathways

Main Synthesis Pathway

Synthesis_Pathway Diethyl Malonate Diethyl Malonate 4,6-Dihydroxypyrimidin-2(1H)-one 4,6-Dihydroxypyrimidin-2(1H)-one Diethyl Malonate->4,6-Dihydroxypyrimidin-2(1H)-one Condensation (NaOEt, EtOH, Reflux) Urea Urea Urea->4,6-Dihydroxypyrimidin-2(1H)-one This compound This compound 4,6-Dihydroxypyrimidin-2(1H)-one->this compound Chlorination (POCl3, Reflux)

Caption: Overall synthetic route to this compound.

Byproduct Formation Pathways

Byproduct_Formation cluster_condensation Condensation Stage cluster_chlorination Chlorination Stage Diethyl Malonate + Urea Diethyl Malonate + Urea Malonuric Acid Malonuric Acid Diethyl Malonate + Urea->Malonuric Acid Incomplete Cyclization Biuret/Cyanuric Acid Biuret/Cyanuric Acid Urea Urea Urea->Biuret/Cyanuric Acid High Temp. Decomposition 4,6-Dihydroxypyrimidin-2(1H)-one 4,6-Dihydroxypyrimidin-2(1H)-one Monochloro Intermediate Monochloro Intermediate 4,6-Dihydroxypyrimidin-2(1H)-one->Monochloro Intermediate Incomplete Chlorination Phosphorylated Byproduct Phosphorylated Byproduct 4,6-Dihydroxypyrimidin-2(1H)-one->Phosphorylated Byproduct Side Reaction with POCl3 Hydrolyzed Product Hydrolyzed Product This compound This compound This compound->Hydrolyzed Product Hydrolysis (Workup)

References

Preventing hydrolysis of 4,6-Dichloropyrimidin-2(1h)-one during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Hydrolysis During Experimental Workup

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the handling of 4,6-Dichloropyrimidin-2(1h)-one, with a specific focus on preventing its degradation via hydrolysis during reaction workup. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?

A: The susceptibility of this compound to hydrolysis is rooted in its fundamental electronic structure. The pyrimidine ring is inherently electron-deficient. The two chlorine atoms are strongly electron-withdrawing groups, which further decreases the electron density on the ring. This effect makes the carbon atoms attached to the chlorine atoms (C4 and C6 positions) highly electrophilic and, therefore, prime targets for nucleophilic attack.[1]

Water, although a weak nucleophile, can readily attack these electron-poor centers. This process is often catalyzed by acidic or basic conditions. The reaction initiates the displacement of a chloride ion, a good leaving group, to form a hydroxy-substituted pyrimidine. Given the presence of two chlorine atoms, this degradation can proceed in a stepwise manner, leading to a mixture of products if not carefully controlled.

Q2: What are the primary hydrolysis products I should be aware of?

A: The hydrolysis of this compound proceeds through the sequential substitution of its chloro groups. The primary degradation products you are likely to encounter are:

  • 4-Chloro-6-hydroxy-pyrimidin-2(1h)-one: The product of the first hydrolysis event.

  • 4,6-Dihydroxy-pyrimidin-2(1h)-one: The product of the second hydrolysis event.

The presence of these impurities can significantly complicate downstream reactions and purification processes. Their formation is a direct indicator that the workup conditions were not sufficiently controlled to prevent water from reacting with your target molecule.

Below is a diagram illustrating the hydrolysis pathway:

HydrolysisPathway reactant This compound intermediate 4-Chloro-6-hydroxypyrimidin-2(1h)-one reactant->intermediate + H2O - HCl product 4,6-Dihydroxypyrimidin-2(1h)-one intermediate->product + H2O - HCl

Caption: Stepwise hydrolysis of this compound.

Q3: My reaction is complete. What is the most critical first step to prevent hydrolysis during workup?

A: The most critical step is to lower the temperature of the reaction mixture before any aqueous solution is introduced. Many reactions involving the synthesis or use of this compound are conducted at elevated temperatures. Adding water or an aqueous solution to a warm reaction mixture will dramatically accelerate the rate of hydrolysis.

Immediate Action Protocol:

  • Cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Proceed with a slow, controlled quench, ensuring the temperature does not rise significantly.

This single action of cooling the mixture significantly reduces the kinetic energy available for the hydrolysis reaction to occur, giving you a wider window to perform the subsequent extraction steps.

Q4: Can I perform a standard aqueous workup? What precautions are essential?

A: Yes, a modified aqueous workup is often feasible and necessary, especially for quenching reactions involving reagents like phosphorus oxychloride (POCl₃).[2] However, it must be performed with specific precautions to minimize hydrolysis. The key is to make the process as rapid and cold as possible.

Essential Precautions for Aqueous Workup:

  • Temperature Control: Always perform the quench and washes at low temperatures (0-5 °C) using pre-chilled solutions.

  • pH Neutrality: Hydrolysis is catalyzed by both acid and base.[1] Aim to keep the aqueous phase as close to neutral pH as possible during extraction. Use a saturated, cold sodium bicarbonate solution to neutralize acids, but do so cautiously to avoid excessive basicity. Test the pH of the aqueous layer after separation.[3]

  • Use of Brine: Use saturated sodium chloride solution (brine) for the final wash. Brine helps to decrease the solubility of the organic product in the aqueous layer and aids in breaking up emulsions.

  • Minimize Contact Time: Do not let the organic layer remain in contact with the aqueous phase for extended periods. Perform extractions efficiently and move immediately to the drying step.

Q5: What are the best organic solvents for extracting this compound?

A: The choice of solvent is critical for an efficient and clean extraction. The ideal solvent should have good solubility for your product, be immiscible with water, and have a relatively low boiling point for easy removal.

SolventAdvantagesDisadvantages
Dichloromethane (DCM) Excellent solubility for many pyrimidines. High density can aid in phase separation.Can form emulsions. Relatively volatile.
Ethyl Acetate (EtOAc) Good solubility. Less toxic than DCM.Can be partially soluble in water, potentially carrying water into the organic phase.
Methyl t-butyl ether (MTBE) Low water miscibility. Less prone to peroxide formation than diethyl ether.May have lower solubility for highly polar compounds.
1-Chlorobutane Mentioned in patent literature for extracting sensitive chloropyrimidines.[2]Higher boiling point than other common extraction solvents.

Based on general laboratory practice and literature, Dichloromethane and Ethyl Acetate are the most common and effective choices.[4]

Q6: What is an aprotic workup, and when should I use it?

A: An aprotic workup is a procedure that avoids the use of water entirely. This method is reserved for compounds that are extremely sensitive to hydrolysis. It typically involves quenching the reaction with an anhydrous reagent and removing solid byproducts by filtration.

You should consider an aprotic workup when:

  • Your molecule has multiple, highly activated leaving groups.

  • Previous attempts with a carefully controlled aqueous workup still resulted in significant hydrolysis.

  • The reaction byproducts (e.g., amine hydrochlorides) are solids that can be easily filtered.

A common scenario is after a chlorination reaction with POCl₃ in the presence of an amine base like N,N-dimethylaniline. The excess POCl₃ is first removed by distillation under reduced pressure. The remaining mixture, containing the product and the amine hydrochloride salt, is then diluted with an anhydrous organic solvent (e.g., toluene or 1-chlorobutane), and the salt is removed by filtration.[2]

Troubleshooting Guide
Observed Problem Probable Cause Recommended Solution
Low yield of isolated product. Hydrolysis during workup. The product has been converted to its hydroxy-pyrimidine derivatives, which may remain in the aqueous layer.1. Ensure all workup steps are performed at 0-5 °C. 2. Minimize contact time with aqueous solutions. 3. Switch to an aprotic workup protocol.
Multiple spots on TLC plate after workup, even with clean reaction. Partial hydrolysis. The different spots likely correspond to the starting material, the mono-hydrolyzed, and di-hydrolyzed products.1. Check the pH of your aqueous wash; it may be too acidic or basic. Neutralize carefully with cold, saturated NaHCO₃ or dilute HCl. 2. Ensure rapid and efficient phase separation.
Formation of an insoluble solid/emulsion at the interface. Precipitation of byproducts or partially hydrolyzed product. This is common in reactions quenched from POCl₃, where phosphorous byproducts can form.[2]1. Add more organic solvent and brine to help break the emulsion. 2. Filter the entire biphasic mixture through a pad of Celite® to remove interfacial solids before separating the layers.
Product is contaminated with amine salts (e.g., triethylamine HCl). Incomplete removal during aqueous wash. These salts can have some solubility in organic solvents.1. Perform an additional wash with cold, dilute acid (if the product is stable to acid) followed by a brine wash. 2. Consider an aprotic workup where the salt is filtered off directly.[5]
Experimental Protocols
Protocol 1: Modified Aqueous Workup (Standard Procedure)

This protocol is suitable for reactions where this compound is expected to have moderate stability.

  • Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0-5 °C using an ice-water bath.

  • Quenching: Slowly add the reaction mixture to a separate flask containing ice-cold water or a crushed ice/water slurry with vigorous stirring. Maintain the temperature of the quenching mixture below 10 °C.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with an appropriate cold organic solvent (e.g., DCM or EtOAc) three times.

  • Washing: Combine the organic layers. Wash sequentially with:

    • 1x cold saturated NaHCO₃ solution (if the reaction was acidic).

    • 1x cold water.

    • 1x cold saturated brine solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Anhydrous MgSO₄ is a faster and more efficient drying agent.[3]

  • Filtration & Concentration: Filter off the drying agent and wash the filter cake with a small amount of fresh solvent. Remove the solvent from the filtrate under reduced pressure (rotary evaporation), ensuring the water bath temperature is kept low (typically < 40 °C) to prevent thermal degradation.

Protocol 2: Aprotic Workup (For Highly Sensitive Substrates)

This protocol is adapted from procedures for preparing sensitive chloropyrimidines and is ideal following reactions with POCl₃.[2][6]

  • Removal of Volatiles: After the reaction is complete, remove the excess volatile reagent (e.g., POCl₃) by distillation under reduced pressure.

  • Dilution & Cooling: Allow the residue to cool to room temperature. Add a suitable anhydrous organic solvent, such as toluene, methylcyclohexane, or 1-chlorobutane.[2][6] Cool the resulting slurry to room temperature if it is still warm.

  • Filtration of Salts: Filter the mixture to remove insoluble byproducts, such as amine hydrochlorides. Wash the filter cake with a small amount of the same anhydrous solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure.

  • Further Purification: The resulting crude product can then be further purified by recrystallization, distillation, or chromatography as needed.

WorkupDecision start Reaction Complete check_sensitivity Is the product extremely sensitive to water? start->check_sensitivity aprotic_workup Perform Aprotic Workup (Protocol 2) check_sensitivity->aprotic_workup Yes aqueous_workup Perform Modified Aqueous Workup (Protocol 1) check_sensitivity->aqueous_workup No end_point Purified Product aprotic_workup->end_point aqueous_workup->end_point

Caption: Decision workflow for selecting the appropriate workup strategy.

References

Technical Support Center: Scale-up Synthesis of 4,6-Dichloropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4,6-Dichloropyrimidin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis and scale-up of this important heterocyclic intermediate.

The synthesis of this compound, typically achieved through the chlorination of a corresponding dihydroxy precursor, presents several challenges when transitioning from bench-scale to larger-scale production. These challenges primarily revolve around the management of highly reactive and hazardous reagents, controlling reaction exotherms, ensuring product purity, and optimizing yield. This guide provides a structured approach to understanding and overcoming these obstacles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format. The advice provided is grounded in established chemical principles and process safety management.

Question 1: My reaction is sluggish, and I'm observing low conversion of the starting 4,6-dihydroxypyrimidin-2(1H)-one. What are the likely causes and how can I improve the reaction rate?

Answer: A sluggish reaction or low conversion is a common issue that can often be traced back to several factors related to the reagents and reaction conditions.

  • Reagent Quality: Phosphorus oxychloride (POCl₃) is highly susceptible to hydrolysis.[1] The use of old or improperly stored POCl₃ that has been exposed to atmospheric moisture can lead to reduced reactivity. It is crucial to use fresh or properly stored POCl₃ for optimal results.

  • Catalyst/Base Activity: In many protocols, a tertiary amine such as N,N-dimethylaniline or N,N-diisopropylethylamine is used as a catalyst or acid scavenger.[2][3] The purity and activity of this base are critical. If the base is impure or has degraded, it will not effectively facilitate the reaction.

  • Temperature: The chlorination of hydroxypyrimidines with POCl₃ typically requires elevated temperatures to proceed at a reasonable rate.[3] If the reaction temperature is too low, the conversion will be slow. It is important to carefully monitor and control the internal reaction temperature.

  • Mixing: On a larger scale, inadequate mixing can lead to localized areas of low reagent concentration, resulting in incomplete reaction. Ensure that the stirring is efficient enough to maintain a homogeneous suspension of the starting material in the reaction mixture.

Recommended Actions:

  • Use fresh, anhydrous POCl₃ and a high-purity tertiary amine.

  • Gradually increase the reaction temperature, monitoring for any changes in reaction rate and by-product formation.

  • Ensure robust mechanical stirring is in place, especially for larger reaction volumes.

Question 2: I'm observing the formation of significant amounts of a mono-chlorinated impurity. How can I drive the reaction to completion?

Answer: The formation of 4-chloro-6-hydroxypyrimidin-2(1H)-one is a common impurity when the reaction is incomplete. This indicates that the chlorination of the second hydroxyl group is the rate-limiting step.

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to the accumulation of the mono-chlorinated intermediate. Prolonging the reaction time at the optimal temperature can help drive the reaction to completion.

  • Stoichiometry of POCl₃: While using a large excess of POCl₃ can be effective, it creates significant challenges for work-up and waste disposal on a larger scale.[4] A more controlled approach is to use a moderate excess of POCl₃ and ensure optimal reaction conditions.

  • Use of Phosphorus Pentachloride (PCl₅): Some processes for the synthesis of related trichloropyrimidines from barbituric acid utilize a combination of POCl₃ and PCl₅.[5][6] PCl₅ is a more powerful chlorinating agent and can help to drive the conversion of the remaining hydroxyl group.

Recommended Actions:

  • Increase the reaction time and/or temperature and monitor the disappearance of the mono-chlorinated intermediate by a suitable analytical method like HPLC or TLC.

  • Consider the addition of a small amount of PCl₅ in the later stages of the reaction to facilitate the conversion of the final hydroxyl group. This should be done with caution and on a small scale first to assess its impact.

Question 3: The quenching of the reaction mixture is highly exothermic and difficult to control. What are the best practices for safely quenching a large-scale reaction involving excess POCl₃?

Answer: The quenching of excess POCl₃ is one of the most critical and hazardous steps in this synthesis. POCl₃ reacts violently with water in a highly exothermic reaction, which can lead to a dangerous thermal runaway if not properly controlled.[7][8]

  • Delayed Exotherm: A particularly hazardous situation arises from the incomplete hydrolysis of POCl₃ at low temperatures. This can lead to the accumulation of metastable intermediates, such as phosphorodichloridic acid, which can then decompose uncontrollably, causing a sudden and violent release of energy.[7]

  • "Reverse Quench": The safest and most widely recommended method for quenching large volumes of POCl₃ is the "reverse quench". This involves slowly adding the reaction mixture to a vigorously stirred quenching solution. This ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the exotherm.[7]

  • Quenching Solution: While quenching with ice water is common, a safer alternative for large-scale operations is to quench into a warm (35-40°C) aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[7] The elevated temperature ensures that any reactive intermediates are immediately and safely hydrolyzed, preventing their accumulation.

Recommended Safe Quenching Protocol (Reverse Quench):

  • In a separate, appropriately sized vessel equipped with a robust mechanical stirrer and a temperature probe, prepare an aqueous solution of sodium bicarbonate or sodium acetate.

  • Warm the quenching solution to 35-40°C.

  • Slowly and carefully add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred quenching solution.

  • Monitor the temperature of the quenching vessel continuously and control the addition rate to maintain a safe temperature.

  • After the addition is complete, continue stirring for a period to ensure complete hydrolysis of all phosphorus-containing reactive species.

Question 4: I am experiencing low isolated yield due to product decomposition or loss during work-up. How can I improve my product recovery?

Answer: Low isolated yield can be attributed to several factors during the work-up and purification stages. The product, this compound, can be susceptible to hydrolysis, especially under harsh pH conditions.

  • Product Hydrolysis: During the aqueous work-up, the chloro groups on the pyrimidine ring can be hydrolyzed back to hydroxyl groups, particularly if the pH is not well-controlled.

  • Extraction Efficiency: Inefficient extraction of the product from the aqueous phase can lead to significant losses.

  • Purification Losses: Multiple purification steps, such as recrystallization, can lead to a decrease in the overall yield.

Recommended Actions:

  • Pre-Quench Extraction: A highly effective method to prevent product hydrolysis is to perform an extraction before the aqueous quench. After the reaction is complete and excess POCl₃ has been removed by distillation under reduced pressure, the residue can be dissolved in a suitable organic solvent and washed to remove phosphorus by-products. The organic layer containing the product can then be carefully worked up.[3]

  • pH Control: During the work-up, maintain the pH of the aqueous solution as close to neutral as possible to minimize hydrolysis of the chloro groups.

  • Solvent Selection: Use an appropriate organic solvent for extraction that provides good solubility for the product and is easily separated from the aqueous phase.

  • Optimize Purification: If recrystallization is necessary, carefully select the solvent system and conditions to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the role of the tertiary amine (e.g., N,N-dimethylaniline) in the reaction?

A1: The tertiary amine serves two primary roles. Firstly, it acts as an acid scavenger, neutralizing the HCl that is generated during the reaction. Secondly, it can act as a catalyst by reacting with POCl₃ to form a more reactive intermediate, which then facilitates the chlorination of the pyrimidine ring.

Q2: Can I use a solvent in this reaction?

A2: While the reaction is often run using excess POCl₃ as both a reagent and a solvent, using a high-boiling inert solvent can be advantageous on a larger scale. This allows for better temperature control and can make the reaction mixture easier to stir. However, this also increases the overall reaction volume and requires a solvent removal step.

Q3: What are the main by-products I should expect in this synthesis?

A3: The most common by-products include the mono-chlorinated intermediate (4-chloro-6-hydroxypyrimidin-2(1H)-one), and potentially over-chlorinated species if the reaction conditions are too harsh. During work-up, hydrolysis of the product can lead to the formation of 4-chloro-6-hydroxypyrimidin-2(1H)-one and the starting material, 4,6-dihydroxypyrimidin-2(1H)-one.

Q4: What analytical techniques are best for monitoring the reaction progress?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to monitor the formation of by-products, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9][10]

Q5: What are the key safety precautions for handling phosphorus oxychloride (POCl₃)?

A5: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[1] Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an emergency shower and eyewash station are readily accessible.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4,6-Dihydroxypyrimidin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (Hünig's base)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 4,6-dihydroxypyrimidin-2(1H)-one (1 equivalent).

  • Add phosphorus oxychloride (3-5 equivalents) to the flask.

  • Begin stirring to create a slurry.

  • Slowly add N,N-diisopropylethylamine (2 equivalents) dropwise to the mixture via the dropping funnel. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 80-100°C and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Allow the reaction mixture to cool to room temperature.

  • Work-up Option A (Recommended for Scale-up): a. Remove the excess POCl₃ by distillation under reduced pressure. b. Carefully perform a reverse quench by slowly adding the viscous residue to a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution, maintaining the temperature of the quenching mixture below 20°C. c. Extract the aqueous slurry with dichloromethane (3 x volume of aqueous layer).

  • Work-up Option B: a. Slowly and carefully pour the cooled reaction mixture into a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution. b. Extract the aqueous slurry with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Analytical Method - HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Data Summary

ParameterRecommended RangeRationale
Molar Ratio (POCl₃ : Substrate) 3:1 to 5:1Ensures sufficient reagent for complete dichlorination without excessive excess that complicates workup.
Molar Ratio (Base : Substrate) 2:1 to 2.2:1Effectively neutralizes HCl generated and catalyzes the reaction.[3]
Reaction Temperature 80 - 110°CProvides sufficient energy for the chlorination to proceed at a reasonable rate.[3]
Quench Temperature (Reverse Quench) < 20°C (Ice/Bicarb) or 35-40°C (Acetate)Low temperature quench requires careful control to prevent delayed exotherm. Warm quench ensures immediate hydrolysis of reactive intermediates.[7]

Visualizations

Logical Workflow for Synthesis and Troubleshooting

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Reagent & Glassware Preparation (Anhydrous Conditions) Reaction Chlorination with POCl₃ and Tertiary Amine Prep->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Troubleshoot1 Troubleshooting: Low Conversion? Monitoring->Troubleshoot1 Incomplete? Workup Excess POCl₃ Removal (Vacuum Distillation) Monitoring->Workup Complete Action1 Optimize Temp, Time, Reagent Quality Troubleshoot1->Action1 Yes Action1->Reaction Quench Controlled Quenching (Reverse Quench) Workup->Quench Troubleshoot2 Troubleshooting: Exotherm? Quench->Troubleshoot2 Uncontrolled? Extraction Product Extraction Quench->Extraction Safe Action2 Slow Addition, Temp Control Troubleshoot2->Action2 Yes Action2->Quench Purification Purification (Crystallization) Extraction->Purification Troubleshoot3 Troubleshooting: Low Yield? Purification->Troubleshoot3 Problem? Analysis Product Characterization (NMR, MS, HPLC) Purification->Analysis Pure Product Action3 Check pH, Extraction Efficiency Troubleshoot3->Action3 Yes Action3->Extraction

Caption: Logical workflow for the synthesis and troubleshooting of this compound.

Key Steps in Safe POCl₃ Quenching

Start Reaction Mixture (Excess POCl₃) SlowAddition Slow, Controlled Addition (Reverse Quench) Start->SlowAddition Add To QuenchVessel Quenching Vessel (Aqueous Bicarbonate/Acetate) + Vigorous Stirring QuenchVessel->SlowAddition TempControl Maintain Temperature (<20°C or 35-40°C) SlowAddition->TempControl CompleteHydrolysis Complete Hydrolysis of Reactive Intermediates TempControl->CompleteHydrolysis SafeWorkup Proceed to Safe Aqueous Workup CompleteHydrolysis->SafeWorkup

Caption: Key steps for a safe and controlled quenching of excess phosphorus oxychloride.

References

Analytical methods for assessing the purity of 4,6-Dichloropyrimidin-2(1h)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the analytical assessment of 4,6-Dichloropyrimidin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions in a direct question-and-answer format. Our goal is to empower you to achieve accurate, reliable, and reproducible purity data for this critical chemical intermediate.

Section 1: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during the chromatographic analysis of this compound.

Q1: My reverse-phase HPLC chromatogram shows significant peak tailing for the main this compound peak. What is the cause and how can I resolve it?

A1: Peak tailing is a common issue when analyzing polar, nitrogen-containing heterocycles. The primary cause is secondary interactions between the analyte and the stationary phase, specifically with residual, acidic silanol groups on the silica support of the C18 column. The tautomeric nature of the pyrimidinone ring can exacerbate this issue.

Probable Causes & Solutions:

  • Silanol Interactions: Free silanol groups (Si-OH) on the column packing can form strong hydrogen bonds with the amine and carbonyl functionalities of your molecule, delaying its elution in a non-uniform manner and causing the peak to tail.

    • Solution 1 (Mobile Phase Modifier): Add a competing base to your mobile phase. A low concentration (0.05-0.1%) of an amine modifier like triethylamine (TEA) will preferentially interact with the active silanol sites, masking them from your analyte. Ensure the mobile phase pH is adjusted accordingly.

    • Solution 2 (Column Choice): Switch to a modern, high-purity, end-capped column. These columns have a much lower concentration of free silanols and are specifically designed to produce symmetrical peaks for basic compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.

    • Solution: Perform a dilution series. Reduce the concentration of your sample by a factor of 5 or 10 and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Mismatched Sample Solvent: Dissolving your sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 5% Acetonitrile) can cause peak distortion.

    • Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition.[1] This ensures the sample is properly focused at the head of the column upon injection.

Experimental Protocol: Initial HPLC-UV Method

This starting method can be optimized to address the issues above.

ParameterRecommended Starting Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at 254 nm or as determined by UV scan
Injection Volume 5-10 µL
Sample Preparation Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~0.5 mg/mL

This method is a general starting point adapted from common procedures for pyrimidine derivatives.[1][2][3] For MS compatibility, volatile modifiers like formic acid are required.[4]

Q2: I am observing high backpressure in my HPLC system when analyzing this compound. How should I diagnose and fix this?

A2: High backpressure is a sign of a blockage or restriction somewhere in the flow path. A systematic approach, working backward from the detector, is the most efficient way to identify the source.[5]

Systematic Troubleshooting Steps:

  • Isolate the Column: First, disconnect the column from the system and replace it with a union. Run the pump. If the pressure returns to a normal, low level, the blockage is in the column. If the pressure remains high, the blockage is in the instrument (injector, tubing, or detector).

  • Addressing a Clogged Column:

    • Frit Blockage: The most common cause is particulate matter from the sample or mobile phase clogging the inlet frit. Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% isopropanol) at a low flow rate (0.2 mL/min).

    • Precipitation: If your sample has precipitated on the column due to poor solubility in the mobile phase, flushing with a solvent in which it is highly soluble may help.

  • Addressing Instrument Blockage: If the pressure was high even without the column, systematically disconnect components (detector, in-line filter, injector) to find the source of the restriction.[5]

Workflow: Troubleshooting High HPLC Backpressure

G start High System Backpressure Detected disconnect_column Disconnect column, replace with union. Run pump. start->disconnect_column pressure_check Pressure still high? disconnect_column->pressure_check instrument_issue Blockage is in the instrument. Check tubing, injector, detector. pressure_check->instrument_issue Yes column_issue Blockage is in the column. pressure_check->column_issue No reverse_flush Reverse-flush column with strong solvent (e.g., Isopropanol). column_issue->reverse_flush pressure_check2 Pressure normalized? reverse_flush->pressure_check2 problem_solved Problem Solved. Re-equilibrate and run sample. pressure_check2->problem_solved Yes replace_column Frit or packing is irreversibly clogged. Replace column. pressure_check2->replace_column No

Caption: A decision tree for diagnosing high HPLC backpressure.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the analytical strategy for this compound.

Q1: What is the recommended primary method for routine purity assessment of this compound, and what are the key validation parameters?

A1: For routine quality control and purity assessment, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the industry-standard and most recommended method.[2] It offers an excellent balance of resolution, sensitivity, and robustness for quantifying the main component and its organic impurities.

Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose.[6] According to the International Conference on Harmonisation (ICH) Q2(R2) guidelines, the key validation parameters for an impurity quantification method are:

  • Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components like impurities, degradation products, and matrix components.[7][8] This is typically demonstrated by running forced degradation samples and ensuring that all resulting peaks are well-resolved from the main peak.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[7]

  • Linearity: The method should produce results that are directly proportional to the concentration of the impurity over a specified range.[7]

  • Accuracy: This measures the closeness of the test results to the true value. It is often assessed by spiking a known amount of impurity standard into the sample matrix.[7]

  • Precision (Repeatability & Intermediate Precision): This demonstrates the consistency of the results under various conditions (different days, different analysts, different equipment).

  • Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[9]

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[6]

Q2: My HPLC analysis shows a small, unknown peak. What is the workflow for identifying this potential impurity?

A2: Identifying an unknown impurity requires a multi-faceted, or "orthogonal," approach that combines data from several different analytical techniques.

Workflow for Impurity Identification:

  • Mass Spectrometry (MS): The first step is to get a mass of the unknown peak. High-Resolution Mass Spectrometry (HRMS), often coupled with HPLC (LC-MS), is ideal. It provides a highly accurate mass that can be used to predict a molecular formula. The fragmentation pattern can provide clues about the impurity's structure.[10]

  • Nuclear Magnetic Resonance (NMR): If the impurity can be isolated (e.g., by preparative HPLC), NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is the most powerful tool for definitive structure elucidation. For known potential impurities, ¹H NMR of the bulk sample may show characteristic signals.[11][12][13]

  • Process Chemistry Review: Consult with the synthetic chemists. The most likely impurities are unreacted starting materials, intermediates, or byproducts from known side reactions. For example, the synthesis of dichloropyrimidines often starts from dihydroxypyrimidines, which could be a potential impurity if the reaction is incomplete.[14]

  • Forced Degradation Studies: Subjecting the pure compound to stress conditions (acid, base, heat, light, oxidation) can help generate degradation products. If your unknown impurity appears in one of these studies, it gives a clue to its identity and stability profile.[7]

Diagram: Orthogonal Approach to Impurity Identification

G start Unknown Peak Detected in HPLC-UV lcms 1. Analyze by LC-MS Obtain Mass & Formula start->lcms review_synthesis 2. Review Synthesis Pathway Hypothesize Structures start->review_synthesis lcms->review_synthesis isolate 3. Isolate Impurity (Prep HPLC) review_synthesis->isolate nmr 4. Elucidate Structure (NMR Spectroscopy) isolate->nmr confirm 5. Confirm Identity Synthesize Standard & Compare nmr->confirm

Caption: A workflow for identifying an unknown analytical peak.

Q3: What are the potential process-related impurities I should be aware of when analyzing this compound?

A3: Process-related impurities are substances that are introduced or formed during the synthesis of the target compound. A thorough understanding of the synthetic route is crucial for predicting these impurities. Based on common synthetic pathways for related pyrimidines, potential impurities could include:

Potential Impurity ClassSpecific Example / StructureLikely Origin
Unreacted Starting Material 4,6-Dihydroxypyrimidin-2(1H)-one (Barbituric acid derivative)Incomplete chlorination reaction.[14]
Monochloro-Intermediate 4-Chloro-6-hydroxypyrimidin-2(1H)-oneIncomplete or partial chlorination.
Isomeric Byproducts 2,4-Dichloropyrimidin-6(1H)-oneIsomerization under harsh reaction conditions, although less likely for this specific structure.
Reagent-Related Impurities Phosphorus-based impurities (e.g., phosphoric acid)Residuals from chlorinating agents like phosphorus oxychloride (POCl₃).[14]
Solvent Adducts Varies based on solvent usedReaction of the product or reactive intermediates with the solvent.
Hydrolysis Product 4-Chloro-6-hydroxypyrimidin-2(1H)-oneHydrolysis of one of the chloro groups during work-up or storage.

Identifying and controlling these impurities is a critical aspect of drug development and is mandated by regulatory agencies.[7][15]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4,6-Dichloropyrimidin-2(1H)-one and 2,4-Dichloropyrimidine for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. The selection of the appropriate dichloropyrimidine building block is a critical decision that dictates synthetic strategy and can significantly impact reaction outcomes. This guide provides an in-depth, objective comparison of the reactivity of two widely utilized scaffolds: 4,6-Dichloropyrimidin-2(1H)-one and 2,4-dichloropyrimidine. By delving into their structural nuances, electronic properties, and behavior in nucleophilic substitution reactions, this document aims to equip the practicing chemist with the insights necessary for informed synthetic design.

Structural and Electronic Distinctions: A Tale of Two Rings

At first glance, this compound and 2,4-dichloropyrimidine are isomers, both offering two reactive chlorine centers for chemical modification. However, a deeper analysis reveals fundamental differences in their electronic nature that profoundly influence their reactivity.

2,4-Dichloropyrimidine is a classic electron-deficient heteroaromatic system. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, rendering the carbon atoms of the pyrimidine ring electrophilic and thus susceptible to nucleophilic attack. This inherent electronic deficiency is the driving force for its utility in a vast array of nucleophilic aromatic substitution (SNAr) reactions.

In contrast, This compound exists in a tautomeric equilibrium with its enol form, 4,6-dichloro-2-hydroxypyrimidine.[1][2][3] The predominant tautomer is highly dependent on the solvent environment. In polar, protic solvents, the pyridone form is generally favored, while in nonpolar, aprotic solvents, the equilibrium can shift towards the hydroxypyrimidine tautomer.[3] This tautomerism is a critical determinant of its reactivity. The pyridone form breaks the aromaticity of the pyrimidine ring, introducing a vinylogous amide system. The lone pair of the nitrogen atom in the pyridone can donate electron density into the ring, counteracting the inductive withdrawal of the nitrogen atoms to some extent. This electronic modulation has significant consequences for the reactivity of the C4 and C6 positions.

Table 1: Key Structural and Electronic Properties

PropertyThis compound2,4-Dichloropyrimidine
Aromaticity Non-aromatic (pyridone tautomer)Aromatic
Tautomerism Keto-enol tautomerismNot applicable
Key Functional Group Vinylogous amideAzine
Electronic Nature Electron-deficient, modulated by N-lone pair donationStrongly electron-deficient

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary application of both scaffolds lies in their reactivity towards nucleophiles. The key to understanding their differential reactivity lies in the stability of the Meisenheimer intermediate formed upon nucleophilic attack.

Regioselectivity: A Predictable Divergence

2,4-Dichloropyrimidine: In SNAr reactions, nucleophilic attack on 2,4-dichloropyrimidine generally favors the C4 position over the C2 position.[4][5] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens. Attack at the C2 position places the negative charge ortho to both nitrogen atoms, leading to greater electrostatic repulsion. However, this selectivity is not absolute and can be influenced by factors such as the nature of the nucleophile, the presence of other substituents on the ring, and the reaction conditions.[4][6] For instance, the use of tertiary amine nucleophiles has been shown to favor substitution at the C2 position under certain conditions.[6]

This compound: For this compound, the two chlorine atoms at the C4 and C6 positions are electronically equivalent in the pyridone tautomer. Therefore, monosubstitution will lead to a single product. The reactivity of these positions is generally considered to be high due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group. In the less prevalent 2-hydroxy tautomer, the C4 and C6 positions are also equivalent. The overall reactivity of the 4,6-dichloro-2-hydroxypyrimidine tautomer in SNAr is expected to be high, similar to other dichloropyrimidines.

Overall Reactivity: A Qualitative Assessment

The fully aromatic and strongly electron-deficient nature of 2,4-dichloropyrimidine suggests a high intrinsic reactivity towards a broad range of nucleophiles. The primary challenge often lies in controlling the regioselectivity of the substitution.

This compound , in its predominant pyridone form, benefits from the activation provided by the vinylogous amide system. The electron density donation from the amide nitrogen can be relayed to the C4 and C6 positions, potentially moderating their reactivity compared to a simple dichloropyrimidine. However, the presence of the carbonyl group provides an additional electron-withdrawing influence. In practice, both chlorine atoms are readily displaced by nucleophiles. The choice between the two reagents may therefore depend more on the desired substitution pattern and the tolerance of other functional groups to the reaction conditions.

Table 2: Summary of Reactivity in SNAr Reactions

FeatureThis compound2,4-Dichloropyrimidine
Regioselectivity of Monosubstitution Single product (C4 or C6)Predominantly C4, but can be influenced by conditions
Relative Reactivity of Chlorine Atoms EquivalentC4 > C2 (generally)
Key Influencing Factor Tautomeric equilibriumElectronic and steric effects of nucleophile and substituents

Experimental Protocols: A Practical Guide

The following protocols provide representative examples of nucleophilic substitution reactions on both scaffolds. These are intended as starting points and may require optimization based on the specific nucleophile and desired product.

General Protocol for Amination of 2,4-Dichloropyrimidine

This protocol outlines a typical procedure for the selective mono-amination at the C4 position.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 2,4-Dichloropyrimidine (1 eq) E Heat to 80-100 °C A->E B Amine (1.1 eq) B->E C DIPEA (2 eq) C->E D Solvent (e.g., n-Butanol) D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G Reaction Complete H Dilute with EtOAc G->H I Wash with water, brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Caption: General workflow for the amination of 2,4-dichloropyrimidine.

Step-by-Step Methodology:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as n-butanol or DMF (0.1-0.5 M) is added the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine derivative.

General Protocol for Amination of this compound

This protocol describes a typical procedure for the mono-amination of this compound.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A This compound (1 eq) E Stir at RT to 60 °C A->E B Amine (1.1 eq) B->E C Base (e.g., K2CO3, 2 eq) C->E D Solvent (e.g., DMF) D->E F Monitor by TLC/LC-MS E->F G Pour into ice-water F->G Reaction Complete H Collect precipitate by filtration G->H I Wash with water H->I J Dry in vacuo I->J K Recrystallize or purify by column chromatography J->K

Caption: General workflow for the amination of this compound.

Step-by-Step Methodology:

  • To a suspension of this compound (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF (0.1-0.5 M) is added the desired amine (1.1 eq).

  • The reaction mixture is stirred at a temperature ranging from room temperature to 60 °C, with progress monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • If necessary, the crude product can be further purified by recrystallization or flash column chromatography.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and 2,4-dichloropyrimidine is a strategic one that should be guided by the desired final product and the overall synthetic plan.

  • 2,4-Dichloropyrimidine is the reagent of choice when a fully aromatic pyrimidine core is desired and when sequential, regioselective functionalization at the C4 and C2 positions is the goal. Its well-understood reactivity profile makes it a reliable workhorse in medicinal chemistry.

  • This compound offers a direct route to 4,6-disubstituted-2(1H)-pyrimidinones. The equivalence of the C4 and C6 positions simplifies monosubstitution reactions. The resulting pyrimidinone scaffold is a common motif in biologically active molecules and offers different hydrogen bonding patterns compared to a fully aromatic pyrimidine.

Ultimately, a thorough understanding of the subtle yet significant differences in the reactivity of these two valuable building blocks will empower the synthetic chemist to design more efficient and elegant routes to novel molecular entities.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,6-Dichloropyrimidin-2(1H)-one Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4,6-dichloropyrimidin-2(1H)-one scaffold is a privileged starting point in medicinal chemistry, offering versatile handles for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core structure, with a particular focus on their emergence as potent kinase inhibitors. By systematically exploring the impact of substitutions at the C4 and C6 positions, we aim to furnish researchers with the foundational knowledge to design and develop novel and selective therapeutic agents.

The this compound Core: A Versatile Platform for Kinase Inhibitor Design

The pyrimidine ring is a cornerstone of many biologically active compounds, including several FDA-approved drugs.[1] The this compound structure is particularly attractive for drug discovery due to the differential reactivity of its two chlorine atoms. This allows for sequential and selective substitution, enabling the generation of diverse chemical libraries for screening and optimization.[2] The pyrimidinone core itself can participate in crucial hydrogen bonding interactions within the ATP-binding site of various kinases, mimicking the adenine moiety of ATP.

General Synthetic Strategies: Accessing Chemical Diversity

The primary route to functionalizing the this compound core involves nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the C4 position is generally more reactive than the one at C6, allowing for a degree of regioselectivity in the initial substitution.

A general synthetic workflow is depicted below:

Synthetic Workflow start This compound step1 Nucleophilic Aromatic Substitution (Nu-H, Base) start->step1 intermediate 4-Substituted-6-chloro-pyrimidin-2(1H)-one step1->intermediate step2 Second Nucleophilic Substitution or Cross-Coupling intermediate->step2 final_product 4,6-Disubstituted-pyrimidin-2(1H)-one Analogs step2->final_product

Caption: General synthetic route for 4,6-disubstituted pyrimidin-2(1H)-one analogs.

This stepwise approach allows for the introduction of a wide array of functional groups at both the C4 and C6 positions, which is crucial for exploring the SAR.

Structure-Activity Relationship (SAR) Analysis: A Focus on Kinase Inhibition

Recent studies have highlighted the potential of 4,6-disubstituted pyrimidine derivatives as potent inhibitors of various kinases, including those implicated in cancer and neurodegenerative diseases like Alzheimer's.[2][3] The following sections dissect the SAR at key positions of the pyrimidinone core.

The Significance of the C4-Amino Linkage

A prevalent and often critical modification is the introduction of an amino group at the C4 position. This is typically achieved by reacting 4,6-dichloropyrimidine with an appropriate amine. The resulting 4-amino-6-chloro-pyrimidine intermediate serves as a versatile building block for further diversification.[4]

The amino group at C4 often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The nature of the substituent on this amino group is a primary determinant of potency and selectivity.

C4-Amino Interaction cluster_kinase Kinase Hinge Region cluster_inhibitor Pyrimidinone Inhibitor Hinge_NH Backbone NH Hinge_CO Backbone C=O Pyrimidine Pyrimidine Ring Pyrimidine->Hinge_NH H-bond C4_NHR C4-NH-R C4_NHR->Hinge_CO H-bond

Caption: Hydrogen bonding interactions of the C4-amino pyrimidinone core with the kinase hinge.

Exploring Substitutions at the C6 Position

With a stable C4-amino linkage established, the C6 position becomes the primary site for diversification to enhance potency and achieve selectivity. The remaining chlorine atom can be displaced by various nucleophiles or engaged in palladium-catalyzed cross-coupling reactions.

Comparative Activity of C6-Substituted Analogs:

C6-Substituent (R) Target Kinase Inhibitory Activity (IC50/ % Inhibition) Key Observations
Aryl (e.g., phenyl, substituted phenyl)VEGFR2/FGFR182.2% inhibition (VEGFR2), 101.0% inhibition (FGFR1) for a urea-containing analog[3]Aryl groups can occupy hydrophobic pockets in the active site. Substitution on the aryl ring can fine-tune potency and selectivity.
ThiophenylMARK4IC50 in the micromolar range[2]Heteroaromatic rings can introduce additional hydrogen bonding opportunities and improve physicochemical properties.
Piperazinyl-sulfonyl-arylMARK4Micromolar IC50 values[2]Larger, more complex substituents can extend into solvent-exposed regions and pick up additional interactions.

SAR Insights for C6-Substitutions:

  • Aryl and Heteroaryl Groups: These are well-tolerated and can be extensively modified to probe different regions of the ATP-binding site. Electron-donating or -withdrawing groups on these rings can significantly impact activity.

  • Flexibility and Conformation: The nature of the linker between the pyrimidine core and the C6-substituent can influence the conformational freedom of the molecule, which is critical for optimal binding.

Experimental Protocols

General Synthesis of 4-Amino-6-substituted-pyrimidin-2(1H)-one Analogs

The following protocol is a representative example for the synthesis of 4,6-disubstituted pyrimidin-2-one analogs, starting from 4,6-dichloropyrimidine.

Step 1: Synthesis of 4-((t-butoxycarbonyl)piperazin-1-yl)-6-chloropyrimidine

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in isopropanol, add triethylamine (TEA) (1.5 eq).

  • Add tert-butyl piperazine-1-carboxylate (Boc-piperazine) (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.[2]

Step 2: Suzuki Coupling for C6-Arylation

  • To a solution of the 4-substituted-6-chloropyrimidine intermediate (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture), add the desired arylboronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq).

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to reflux (80-100 °C) for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.[2]

Step 3: Deprotection and Further Functionalization (if applicable)

  • If a protecting group like Boc is present, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • The resulting free amine can be further functionalized, for example, by sulfonylation, to introduce additional diversity.[2]

In Vitro Kinase Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.[5]

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel kinase inhibitors. The ability to selectively and sequentially modify the C4 and C6 positions allows for a systematic exploration of the chemical space around the pyrimidine core.

Key takeaways from the SAR studies include:

  • The C4-amino group is a crucial anchor for binding to the kinase hinge region.

  • The C6 position offers a prime location for introducing diverse substituents to enhance potency and achieve selectivity. Aryl and heteroaryl moieties are particularly effective in this regard.

Future research in this area should focus on:

  • Expanding the diversity of C6-substituents: Exploring a wider range of heterocyclic and aliphatic groups could lead to the discovery of inhibitors with novel binding modes and improved selectivity profiles.

  • Fine-tuning physicochemical properties: Modifications to the scaffold can be made to improve solubility, permeability, and metabolic stability, which are crucial for in vivo efficacy.

  • Structure-based drug design: Utilizing co-crystal structures of inhibitors bound to their target kinases will provide invaluable insights for the rational design of next-generation analogs with enhanced potency and selectivity.

By leveraging the synthetic tractability and favorable SAR of 4,6-disubstituted pyrimidin-2(1H)-one analogs, the scientific community is well-positioned to develop new and effective kinase inhibitors for the treatment of a wide range of diseases.

References

A Comparative Guide to the In Vitro Kinase Inhibitory Profile of Compounds from 4,6-Dichloropyrimidin-2(1H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted kinase inhibitors. Its inherent ability to mimic the adenine ring of ATP allows for potent and selective interactions within the kinase ATP-binding pocket. This guide provides an in-depth technical comparison of the in vitro kinase inhibitory profiles of compounds derived from the versatile 4,6-dichloropyrimidin-2(1H)-one scaffold and its close structural analogs. By synthesizing data from peer-reviewed literature and providing detailed experimental context, this document aims to empower researchers in their pursuit of novel kinase-targeted therapeutics.

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many clinically successful kinase inhibitors.[1] The this compound and its related di- and tri-chlorinated pyrimidine precursors offer a rich platform for synthetic diversification. The reactive chlorine atoms at the C2, C4, and C6 positions are amenable to sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties.[2][3]

This guide will focus on two prominent classes of kinases frequently targeted by pyrimidine-based inhibitors: the Aurora kinases and the Cyclin-Dependent Kinases (CDKs). We will explore the structure-activity relationships (SAR) of exemplar compounds, compare their inhibitory potency against these key targets, and provide context by benchmarking against established clinical inhibitors.

Comparative Kinase Inhibitory Profiles

The following sections detail the in vitro inhibitory activities of representative compounds derived from dichloropyrimidine scaffolds against key oncogenic kinases.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets.[4] A notable series of pyrimidine-based Aurora kinase inhibitors was developed from 2,4,6-trichloropyrimidine, a close analog of our core scaffold.[3][5]

One exemplary compound, referred to here as Compound 13 from a key study, demonstrates potent inhibition of Aurora A kinase.[3] The synthesis involves a sequential substitution of the chlorine atoms on the pyrimidine ring, highlighting the synthetic tractability of this scaffold.[5]

Table 1: In Vitro Inhibitory Activity of a Pyrimidine-Based Aurora Kinase Inhibitor and Comparators

CompoundTarget KinaseIC50 (nM)ComparatorTarget KinaseIC50 (nM)
Compound 13 [3]Aurora A< 100Alisertib (MLN8237) [6][7]Aurora A1.2
Aurora B-Aurora B396.5
Danusertib (PHA-739358) [8][9]Aurora A13
Aurora B79
Aurora C61

Note: A lower IC50 value indicates greater potency.

The data clearly positions pyrimidine-based compounds as potent Aurora kinase inhibitors. While Compound 13 shows significant promise, its selectivity profile against other kinases would be a critical factor in its further development. Comparators like Alisertib (MLN8237) exhibit high selectivity for Aurora A over Aurora B, a desirable trait to minimize off-target effects.[7][10] In contrast, Danusertib (PHA-739358) is a pan-Aurora inhibitor, offering a different therapeutic strategy.[8][9]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential for cell cycle progression, and their aberrant activity is a common driver of cancer cell proliferation.[11] The 2,4-diaminopyrimidine scaffold, readily derived from dichloropyrimidines, is a well-established core for potent CDK inhibitors.[12][13]

A series of 2-amino-4,6-disubstituted pyrimidines has been explored for their CDK inhibitory potential. The SAR studies reveal that substitution at the C4 and C6 positions of the pyrimidine ring significantly influences potency and selectivity.

Table 2: In Vitro Inhibitory Activity of Pyrimidine-Based CDK Inhibitors and a Clinical Comparator

Compound ClassTarget KinaseRepresentative IC50 Range (nM)ComparatorTarget KinaseIC50 (nM)
2,4-Diaminopyrimidines [13]MK2 (a MAPKAP kinase)19 - 1000+Palbociclib (PD-0332991) [14][15]CDK411
Pyrazolo[3,4-d]pyrimidines [16]CDK261 - 500+CDK616
CDK1>5000
CDK2>5000

The data for 2,4-diaminopyrimidine derivatives showcases their potential as kinase inhibitors, with some compounds achieving nanomolar potency against their target.[13] The pyrazolo[3,4-d]pyrimidine scaffold has also yielded potent CDK2 inhibitors.[16] For comparison, Palbociclib (PD-0332991) , an FDA-approved drug, demonstrates high potency and selectivity for CDK4 and CDK6.[14][15] This highlights the therapeutic window that can be achieved through careful scaffold selection and optimization.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the this compound scaffold is guided by understanding the structure-activity relationships.

For the Aurora kinase inhibitor series, the nature of the substituents at the C2, C4, and C6 positions is critical. For instance, in the development of Compound 13 , the introduction of a 4-chloro-2-fluorophenyl group was found to be crucial for potent Aurora A inhibition and the desired downstream biological effects.[3] Modifications at the C4 position with various amines allowed for fine-tuning of the compound's physicochemical properties.[5]

In the realm of 2,4-diaminopyrimidine CDK inhibitors, the substituents at the C2 and C4 amino groups play a pivotal role in dictating kinase selectivity. The 2,4-diaminopyrimidine core itself often forms key hydrogen bonds with the hinge region of the kinase active site.[17] Further substitutions are then explored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[12][13]

Key Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methodologies used to generate the presented data, the following diagrams illustrate the targeted signaling pathways and a generalized experimental workflow.

Aurora_Kinase_Signaling_Pathway cluster_Mitosis Mitosis G2 G2 Phase M Mitosis G2->M Centrosome Centrosome Maturation & Separation Spindle Spindle Assembly Chromosome Chromosome Segregation Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B AuroraB->Chromosome AuroraB->Cytokinesis Inhibitor Pyrimidine-Based Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Figure 1: Simplified Aurora Kinase Signaling Pathway in Mitosis.[6][18]

CDK_Signaling_Pathway cluster_CellCycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46 CDK4/6 Rb pRb CDK46->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK46 Activates CDK2 CDK2 CDK2->Rb Phosphorylates CyclinE Cyclin E CyclinE->CDK2 Activates E2F E2F Rb->E2F Inhibits E2F->S Promotes Transcription Inhibitor Pyrimidine-Based Inhibitor Inhibitor->CDK46 Inhibitor->CDK2

Figure 2: Overview of CDK-Mediated Cell Cycle Regulation.[11][14]

Kinase_Assay_Workflow Start Start: Kinase Reaction Setup Step1 Add Kinase, Substrate, ATP, and Inhibitor Start->Step1 Step2 Incubate at 30°C Step1->Step2 Step3 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Step2->Step3 Step4 Convert ADP to ATP & Generate Light (Kinase Detection Reagent) Step3->Step4 End Measure Luminescence (IC50 Determination) Step4->End

Figure 3: Generalized Workflow for an In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™).[18][19]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust and widely used method for measuring the activity of kinases and the potency of their inhibitors. The principle of the assay is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[18][19]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted by the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity.[19]

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 96- or 384-well white plate, add the kinase buffer, the specific kinase substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the purified recombinant kinase enzyme and ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

  • ADP Detection:

    • Add Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The this compound scaffold and its analogs represent a highly versatile and synthetically accessible starting point for the development of potent kinase inhibitors. The data presented in this guide demonstrates that compounds derived from this privileged structure can effectively inhibit key oncogenic kinases such as Aurora kinases and CDKs. The ability to readily modify the pyrimidine core allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity. By employing robust in vitro kinase assays, such as the ADP-Glo™ platform, researchers can reliably characterize the inhibitory profiles of their novel compounds and benchmark them against clinically relevant inhibitors. This comparative approach is essential for advancing promising lead compounds through the drug discovery pipeline.

References

Navigating the Landscape of Antiviral Pyrimidines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless challenge of emerging and evolving viral pathogens necessitates a robust and innovative pipeline for novel antiviral agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyrimidine derivatives have consistently demonstrated significant therapeutic potential, forming the backbone of numerous approved anticancer, antibacterial, and antiviral drugs.[1][2] This guide provides a comprehensive analysis of the antiviral efficacy of novel pyrimidines, with a specific focus on derivatives of 4,6-dichloropyrimidin-2(1H)-one, placed within the broader context of other promising pyrimidine-based antiviral compounds. We will delve into comparative experimental data, dissect structure-activity relationships, and outline the established methodologies crucial for the rigorous evaluation of these potential therapeutics.

The Enigma of this compound Derivatives: A Starting Point with Limited Direct Antiviral Action

While the pyrimidine core is a well-established pharmacophore, the journey of specific derivatives from synthesis to clinical application is fraught with challenges. Our investigation into the direct antiviral efficacy of derivatives stemming from this compound reveals a landscape of limited success in broad-spectrum antiviral screening. One systematic study that evaluated 5-substituted 2-amino-4,6-dichloropyrimidines reported a notable lack of significant antiviral activity against a diverse panel of viruses.[3] These derivatives were found to be inactive against Human Immunodeficiency Virus (HIV-1 and HIV-2), Human Cytomegalovirus (HCMV), Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), Vaccinia virus, and Vesicular Stomatitis Virus (VSV), with effective concentrations (EC50) exceeding 100 µg/mL.[3]

This initial lack of direct antiviral action, however, should not lead to a premature dismissal of this chemical scaffold. The broader class of pyrimidine derivatives has been investigated for its potential to inhibit host cell kinases that are essential for viral replication.[3] Viruses frequently hijack cellular signaling pathways to facilitate their life cycle, rendering host kinases attractive targets for the development of broad-spectrum antiviral therapies.[3] A key advantage of targeting host factors is the potentially higher barrier to the development of viral drug resistance.[3] Therefore, while direct viral inhibition may be low, derivatives of this compound could be repurposed or further modified to explore their potential as host-targeting antiviral agents.

A Broader Perspective: Comparative Efficacy of Diverse Pyrimidine Scaffolds

The limited direct antiviral data for this compound derivatives stands in contrast to the demonstrated efficacy of other classes of pyrimidine compounds. Nucleoside analogues, in particular, have been a cornerstone of antiviral therapy.[4] The following sections provide a comparative overview of the antiviral activity of various pyrimidine derivatives against a range of clinically relevant viruses.

Anti-HIV Activity of Pyrimidine Nucleoside Analogues

Systematic studies on pyrimidine nucleosides related to 3'-azido-3'-deoxythymidine (AZT) have elucidated key structure-activity relationships (SAR) for anti-HIV-1 activity.[5] Potent antiviral activity is strongly associated with the presence of a 3'-azido group on the sugar moiety.[5] Modifications at the C-5 position of the pyrimidine ring also significantly influence efficacy, with smaller alkyl groups like methyl and ethyl yielding high potency.[5] Conversely, larger alkyl substitutions or the introduction of a bromovinyl group leads to a marked reduction in antiviral potency.[5]

Compound/DrugVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
3'-azido-2',3'-dideoxyuridineHIV-1Human PBMPotentLow ToxicityHigh[5]
3'-azido-5-ethyl-2',3'-dideoxyuridineHIV-1Human PBMPotentLow ToxicityHigh[5]
3'-azido-2',3'-dideoxycytidineHIV-1Human PBMPotentLow ToxicityHigh[5]

Table 1: Comparative Anti-HIV-1 Activity of Pyrimidine Nucleoside Analogues. PBM: Peripheral Blood Mononuclear cells.

Anti-Influenza Virus Activity of Pyrimidine Derivatives

Novel pyrimidine derivatives have also shown promise against influenza viruses. One study reported the synthesis of 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives with potent anti-influenza virus activity.[6] The introduction of cyclobutyl and cyclopentyl groups at the β-position of the aminoalkyl side chain significantly improved antiviral potency, achieving average 50% effective concentrations (EC50) for plaque formation inhibition in the range of 0.01-0.1 µM for both influenza A and B types.[6] Structure-activity relationship studies revealed that an amino group at the 5-position and a chlorine or methoxy group at the 6-position of the pyrimidine ring enhanced antiviral efficacy.[6]

In another study, novel nucleoside analogues bearing a 1,2,3-triazol-4-yl-β-D-ribofuranosyl fragment attached to a pyrimidine moiety demonstrated moderate activity against influenza A (H1N1) virus, with IC50 values ranging from 24.3 µM to 57.5 µM.[7][8]

Compound ClassVirusAssayEC50/IC50 (µM)Cytotoxicity (IC50, µM)Selectivity Index (SI)Reference
2-amino-4-(ω-hydroxyalkylamino)pyrimidinesInfluenza A & BPlaque Reduction0.01 - 0.12-6 (growing cells)>500 to >10,000 (stationary cells)[6]
1,2,3-triazolyl nucleoside analoguesInfluenza A (H1N1)CPE Reduction24.3 - 57.5Not specifiedNot specified[7][8]

Table 2: Comparative Anti-Influenza Virus Activity of Pyrimidine Derivatives. CPE: Cytopathic Effect.

Activity Against Other RNA Viruses

The antiviral potential of pyrimidine derivatives extends to a range of other RNA viruses. C5-modified pyrimidine ribofuranonucleosides have shown notable activity against Coxsackie virus B4, Respiratory Syncytial Virus (RSV), Yellow Fever Virus, and Human Coronavirus (229E), accompanied by low cytotoxicity.[4] Additionally, certain 1,2,3-triazolyl nucleoside analogs exhibited high potency against the Coxsackie B3 virus with IC50 values of 11.3 µM and 12.4 µM.[7][8]

Deciphering the Mechanism of Action: How Pyrimidine Derivatives Inhibit Viral Replication

The antiviral mechanisms of pyrimidine derivatives are diverse and often depend on the specific structural class of the compound. A simplified overview of a generic viral life cycle and potential points of inhibition is depicted below.

Viral_Lifecycle cluster_host Host Cell cluster_inhibition Points of Inhibition by Pyrimidine Derivatives Attachment_Entry 1. Attachment & Entry Uncoating 2. Uncoating Attachment_Entry->Uncoating Replication 3. Genome Replication Uncoating->Replication Synthesis 4. Protein Synthesis Replication->Synthesis Assembly 5. Assembly Synthesis->Assembly Release 6. Release Assembly->Release Progeny_Virions Progeny_Virions Release->Progeny_Virions Virus Virus Virus->Attachment_Entry Entry_Inhibitors Entry/Fusion Inhibitors Entry_Inhibitors->Attachment_Entry Polymerase_Inhibitors Polymerase Inhibitors (Nucleoside Analogues) Polymerase_Inhibitors->Replication Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Synthesis Host_Kinase_Inhibitors Host Kinase Inhibitors Host_Kinase_Inhibitors->Replication Host_Kinase_Inhibitors->Synthesis Antiviral_Screening_Workflow Start Start: Synthesized Pyrimidine Derivatives Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Determine CC50 Start->Cytotoxicity_Assay Antiviral_Assay Primary Antiviral Assay (e.g., CPE Reduction Assay) Determine EC50 Start->Antiviral_Assay Calculate_SI Calculate Selectivity Index (SI = CC50/EC50) Cytotoxicity_Assay->Calculate_SI Antiviral_Assay->Calculate_SI Lead_Identification Lead Compound Identification Calculate_SI->Lead_Identification High SI Secondary_Assay Secondary/Confirmatory Assays (e.g., Plaque Reduction, Yield Reduction) Lead_Identification->Secondary_Assay MoA_Studies Mechanism of Action Studies Secondary_Assay->MoA_Studies End End: Candidate for Further Development MoA_Studies->End

References

A Comparative Guide to the Bioisosteric Replacement of the 4,6-Dichloropyrimidin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of privileged scaffolds is a cornerstone of rational drug design. The 4,6-dichloropyrimidin-2(1H)-one core is a versatile and reactive starting point for the synthesis of a wide array of biologically active compounds, particularly kinase inhibitors. However, to optimize properties such as potency, selectivity, and pharmacokinetic profiles, bioisosteric replacement of this scaffold is a frequently employed strategy.

This guide provides an in-depth, objective comparison of various bioisosteric replacements for the this compound scaffold, supported by experimental data from peer-reviewed literature. We will delve into the rationale behind these modifications, the resulting changes in biological activity and physicochemical properties, and provide detailed experimental protocols for the synthesis and evaluation of these analogs.

The this compound Scaffold: A Privileged Starting Point

The this compound scaffold is an attractive starting point for several reasons. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to probe the chemical space around the core. This reactivity is crucial for establishing structure-activity relationships (SAR) and optimizing ligand-target interactions. Furthermore, the pyrimidinone core itself is a key pharmacophoric element, often involved in crucial hydrogen bonding interactions with target proteins.

The Rationale for Bioisosteric Replacement

While advantageous, the this compound scaffold may present challenges such as metabolic liabilities, off-target effects, or suboptimal physicochemical properties. Bioisosterism, the exchange of an atom or group of atoms with another that produces a molecule with similar biological activity, is a powerful strategy to address these issues. The goal is to retain the key interactions of the parent scaffold while improving its overall drug-like properties.

Comparative Analysis of Bioisosteric Replacements

The following sections will explore common bioisosteric replacements for the this compound scaffold. We will examine how these modifications impact biological activity and other key parameters, drawing on data from relevant studies.

Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of the purine nucleus and, by extension, the pyrimidinone core. This fused heterocyclic system can mimic the hydrogen bonding pattern of the parent scaffold while offering a different substitution pattern and electronic distribution.

A notable example of this bioisosteric switch can be seen in the development of USP7 inhibitors. Researchers found that transitioning from a thieno-pyrimidinone core to a more "drug-like" N-methyl pyrazolo-pyrimidine core was not detrimental to the activity against USP7 and also lowered the lipophilicity of the compounds.

Table 1: Comparative Activity of Pyrimidinone and Pyrazolo-pyrimidine Scaffolds as USP7 Inhibitors

Compound IDScaffoldR GroupUSP7 IC50 (µM)logD7.4
16Thieno-pyrimidinone--2.3
17N-methyl pyrazolo-pyrimidine--1.5

This table illustrates the impact of scaffold hopping on lipophilicity while maintaining activity.

Pyrido[1,2-a]pyrimidin-2-one and -4-one Scaffolds

The pyrido[1,2-a]pyrimidine system represents another class of bioisosteres where the pyrimidine ring is fused with a pyridine ring. This modification can significantly alter the shape, basicity, and aromaticity of the core structure, leading to changes in target engagement and pharmacokinetic properties.

Studies on N,N-disubstituted 4-amino-2H-pyrido[1,2-a]pyrimidin-2-ones and their 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one isomers have revealed distinct pharmacological profiles. The 2-aminoderivatives, for instance, exhibited marked anti-inflammatory properties. This highlights how isomeric bioisosteric scaffolds can be explored to fine-tune biological activity.

4,6-Disubstituted Pyrimidine-2-amine Scaffold

A more direct modification involves replacing the 2-oxo group with a substituted amino group, leading to a 4,6-disubstituted pyrimidine-2-amine scaffold. This change can significantly impact the hydrogen bonding capacity and overall polarity of the molecule.

In the development of EGFR inhibitors for non-small cell lung cancer, a scaffold hopping approach was used to replace the quinazoline core of AZD3759 with a 4,6-disubstituted pyrimidine structure. This led to the discovery of compound Yfq07, which exhibited a superior inhibitory effect both in vitro and in vivo compared to the parent compound.

Experimental Protocols

To provide a practical context, we present a generalized, step-by-step methodology for the synthesis of a 4,6-disubstituted pyrimidin-2-one derivative, a common step in exploring the SAR of this scaffold.

Synthesis of 4,6-Disubstituted Pyrimidin-2-one Derivatives

This protocol is based on the common synthetic route involving the condensation of a chalcone with urea.

Materials:

  • Substituted chalcone

  • Urea

  • Ethanolic sodium hydroxide solution

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Chalcone Synthesis: Synthesize the substituted chalcone by the Claisen-Schmidt condensation of an appropriately substituted benzaldehyde and acetophenone in the presence of ethanolic sodium hydroxide.

  • Cyclization: Dissolve the synthesized chalcone and urea in ethanol.

  • Add a solution of sodium hydroxide in ethanol to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with dilute hydrochloric acid.

  • The precipitated product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure 4,6-disubstituted pyrimidin-2-one derivative.

Visualization of Key Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

Bioisosteric Replacement Strategy

G This compound This compound Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine This compound->Pyrazolo[3,4-d]pyrimidine Scaffold Hop Pyrido[1,2-a]pyrimidinone Pyrido[1,2-a]pyrimidinone This compound->Pyrido[1,2-a]pyrimidinone Ring Fusion 4,6-Disubstituted\nPyrimidine-2-amine 4,6-Disubstituted Pyrimidine-2-amine This compound->4,6-Disubstituted\nPyrimidine-2-amine Functional Group Interconversion

Caption: Bioisosteric replacement strategies for the this compound scaffold.

General Synthetic Workflow

G cluster_0 Chalcone Synthesis cluster_1 Cyclization Substituted Benzaldehyde Substituted Benzaldehyde Chalcone Chalcone Substituted Benzaldehyde->Chalcone Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Chalcone 4,6-Disubstituted Pyrimidin-2-one 4,6-Disubstituted Pyrimidin-2-one Chalcone->4,6-Disubstituted Pyrimidin-2-one Urea Urea Urea->4,6-Disubstituted Pyrimidin-2-one

Caption: General workflow for the synthesis of 4,6-disubstituted pyrimidin-2-ones.

Conclusion

The bioisosteric replacement of the this compound scaffold is a powerful and versatile strategy in drug discovery. By carefully selecting the appropriate bioisostere, medicinal chemists can fine-tune the pharmacological and physicochemical properties of lead compounds to develop safer and more effective therapeutics. The examples provided in this guide, supported by experimental data, demonstrate the potential of this approach to address common challenges in drug development. As our understanding of the intricate interplay between structure and function continues to grow, the rational application of bioisosterism will undoubtedly remain a key driver of innovation in medicinal chemistry.

A Head-to-Head Comparison of Catalysts for C-N Coupling with 4,6-Dichloropyrimidin-2(1H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and selective formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The pyrimidine scaffold, in particular, is a privileged structure in medicinal chemistry, and the functionalization of halogenated pyrimidines via C-N coupling reactions is a critical step in the synthesis of a vast array of pharmaceutical agents. This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for the C-N coupling of a key building block: 4,6-dichloropyrimidin-2(1H)-one. By examining the underlying mechanisms, comparing experimental data, and providing detailed protocols, this document aims to empower researchers to make informed decisions in catalyst selection for this important transformation.

The C-N coupling of this compound presents a unique set of challenges and opportunities. The presence of two reactive chlorine atoms, the potential for tautomerization of the pyrimidinone ring, and the desire for regioselective functionalization all demand a careful consideration of the catalytic system. The two dominant methodologies for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide will dissect the performance of catalysts from both families, offering a clear perspective on their respective strengths and weaknesses.

The Contenders: Palladium vs. Copper Catalysis

The choice between palladium and copper catalysis for the amination of this compound is not merely a matter of personal preference; it is a decision guided by factors such as substrate scope, functional group tolerance, reaction conditions, and cost.

Palladium-catalyzed Buchwald-Hartwig amination has emerged as a highly versatile and widely adopted method for C-N bond formation.[1][2] Its success lies in the continuous development of sophisticated phosphine ligands that modulate the reactivity of the palladium center, enabling the coupling of a broad range of amines and aryl halides under relatively mild conditions.[1]

Copper-catalyzed Ullmann condensation , a classical method for C-N bond formation, has experienced a resurgence in recent years with the development of improved ligand systems that allow for milder reaction conditions than the traditionally harsh temperatures required.[3][4] Copper catalysis offers the advantage of being more economical than palladium-based systems.

Mechanistic Overview: A Tale of Two Metals

The divergent catalytic cycles of palladium and copper are fundamental to understanding their behavior in the C-N coupling of this compound.

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The nature of the phosphine ligand is crucial in influencing the rates of these elementary steps, particularly the oxidative addition and reductive elimination.

Buchwald-Hartwig Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar(X)Pd(II)L_n Pd(0)L_n->Oxidative Addition Complex Ar-X Amine Coordination [Ar(X)Pd(II)L_n(R2NH)] Oxidative Addition Complex->Amine Coordination + R2NH Palladium-Amido Complex Ar(NR2)Pd(II)L_n Amine Coordination->Palladium-Amido Complex - HX (Base) Palladium-Amido Complex->Pd(0)L_n Product Ar-NR2 Palladium-Amido Complex->Product Reductive Elimination

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Ullmann Condensation Catalytic Cycle

The mechanism of the Ullmann reaction is more debated but is generally believed to involve a Cu(I)/Cu(III) or a Cu(I)-mediated nucleophilic aromatic substitution pathway. In a plausible cycle, a Cu(I) salt reacts with the amine to form a copper-amido species. This intermediate then undergoes oxidative addition with the aryl halide to form a Cu(III) complex, which subsequently reductively eliminates the C-N coupled product, regenerating the Cu(I) catalyst.

Ullmann Condensation Cycle Cu(I)X Cu(I)X Copper-Amido Complex Cu(I)NR2 Cu(I)X->Copper-Amido Complex + R2NH, - HX (Base) Oxidative Addition Complex Ar(X)Cu(III)NR2 Copper-Amido Complex->Oxidative Addition Complex + Ar-X Oxidative Addition Complex->Cu(I)X Product Ar-NR2 Oxidative Addition Complex->Product Reductive Elimination

Figure 2: A plausible catalytic cycle for the Ullmann C-N coupling reaction.

Head-to-Head Performance Comparison

Catalyst SystemSubstrateAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium Catalysis
Pd(OAc)₂ / PPh₃2-Amino-4,6-dichloropyrimidineVarious anilinesK₃PO₄Dioxane1001260-85[5]
Pd₂(dba)₃ / Xantphos6-Aryl-2,4-dichloropyrimidineMorpholineLiHMDSTolueneRT0.595[6]
Pd(OAc)₂ / BINAP2,4-Dichloro-6-methylpyrimidineBenzylamineNaOtBuToluene801878[1]
Copper Catalysis
CuI / L-proline2-ChloropyrimidineVarious aminesK₂CO₃DMSO902475-92[7]
CuI / Phenanthroline2-Chlorobenzoic AcidAnilineK₂CO₃NMP1202485[3]
Cu₂O / α-benzoin oxime2-BromoanisolePyrroleK₃PO₄DMSO80892[7]

Table 1: Comparison of Palladium and Copper Catalytic Systems for the Amination of Dichloropyrimidines and Related Heterocycles.

Analysis of Performance Data:
  • Palladium Catalysts: The data clearly indicates that palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands like Xantphos and BINAP, are highly effective for the amination of dichloropyrimidines.[1][6] These systems often operate at moderate temperatures and can achieve high yields in relatively short reaction times. The choice of ligand is paramount in controlling regioselectivity, with a general preference for substitution at the C4 and C6 positions of the pyrimidine ring.[6] The use of strong, non-nucleophilic bases like LiHMDS or NaOtBu is common.

  • Copper Catalysts: Modern copper-catalyzed systems, often employing simple and inexpensive ligands like L-proline or phenanthroline, have shown considerable promise.[3][7] While they can achieve high yields, they often require higher reaction temperatures and longer reaction times compared to their palladium counterparts. A key advantage of copper catalysis is the lower cost of the metal and ligands. However, for less reactive aryl chlorides, such as those on the dichloropyrimidinone scaffold, harsher conditions may be necessary, potentially limiting functional group tolerance.

Experimental Protocols

To provide a practical framework for researchers, detailed experimental protocols for both palladium and copper-catalyzed C-N coupling reactions are outlined below. These are general procedures that may require optimization for specific substrates and amines.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a representative procedure for the mono-amination of this compound.

Buchwald-Hartwig Protocol cluster_0 Reaction Setup cluster_1 Reaction and Workup Add Substrate 1. Add this compound (1.0 eq) to an oven-dried Schlenk tube. Add Catalyst 2. Add Pd precursor (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., Xantphos, 4 mol%). Add Substrate->Add Catalyst Add Base 3. Add base (e.g., Cs₂CO₃, 2.0 eq). Add Catalyst->Add Base Evacuate and Backfill 4. Evacuate and backfill with inert gas (e.g., Argon) three times. Add Base->Evacuate and Backfill Add Amine and Solvent 5. Add amine (1.1 eq) and anhydrous solvent (e.g., dioxane). Evacuate and Backfill->Add Amine and Solvent Heat and Stir 6. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Add Amine and Solvent->Heat and Stir Monitor Progress 7. Monitor the reaction by TLC or LC-MS. Heat and Stir->Monitor Progress Cool and Quench 8. Cool to room temperature and quench with water. Monitor Progress->Cool and Quench Extract 9. Extract with an organic solvent (e.g., ethyl acetate). Cool and Quench->Extract Purify 10. Dry, concentrate, and purify by column chromatography. Extract->Purify

Figure 3: Step-by-step workflow for a typical Buchwald-Hartwig amination.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general procedure for the copper-catalyzed amination of this compound.

Ullmann Protocol cluster_0 Reaction Setup cluster_1 Reaction and Workup Add Substrate 1. Add this compound (1.0 eq) to a reaction vessel. Add Catalyst 2. Add Cu source (e.g., CuI, 10 mol%) and ligand (e.g., L-proline, 20 mol%). Add Substrate->Add Catalyst Add Base 3. Add base (e.g., K₂CO₃, 2.0 eq). Add Catalyst->Add Base Add Amine and Solvent 4. Add amine (1.2 eq) and solvent (e.g., DMSO). Add Base->Add Amine and Solvent Heat and Stir 5. Heat the reaction mixture to a high temperature (e.g., 120 °C) with stirring. Add Amine and Solvent->Heat and Stir Monitor Progress 6. Monitor the reaction by TLC or LC-MS. Heat and Stir->Monitor Progress Cool and Dilute 7. Cool to room temperature and dilute with water. Monitor Progress->Cool and Dilute Extract 8. Extract with an organic solvent (e.g., ethyl acetate). Cool and Dilute->Extract Purify 9. Dry, concentrate, and purify by column chromatography. Extract->Purify

Figure 4: Step-by-step workflow for a typical Ullmann condensation.

Conclusion and Future Outlook

The C-N coupling of this compound is a critical transformation for which both palladium and copper catalysts have demonstrated utility.

Palladium-based catalysts , particularly those incorporating bulky, electron-rich phosphine ligands, currently offer the most versatile and efficient platform for this reaction. They generally provide high yields under milder conditions and with shorter reaction times. The ability to fine-tune reactivity and selectivity through ligand modification is a significant advantage.

Copper-based catalysts represent a more economical alternative and have shown significant improvement with the development of modern ligand systems. While they may require more forcing conditions for less reactive chlorides, their application in large-scale synthesis where cost is a major driver should not be overlooked.

The future of C-N coupling on this and similar scaffolds will likely focus on the development of even more active and selective catalysts that can operate at lower loadings and under more environmentally benign conditions. The exploration of non-precious metal catalysts, such as those based on nickel and iron, is also a burgeoning area of research that holds the potential to further democratize these powerful bond-forming reactions. For the medicinal chemist, the continued expansion of the catalytic toolbox will undoubtedly accelerate the discovery and development of new therapeutics based on the versatile pyrimidine core.

References

A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis of 4,6-Dichloropyrimidin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Anticancer Research

The pyrimidine ring is a foundational structure in medicinal chemistry, integral to the building blocks of DNA and RNA.[1] This "privileged scaffold" is present in numerous compounds, both natural and synthetic, that exhibit a wide range of biological activities, including potent anticancer effects.[1][2][3][4] The 4,6-Dichloropyrimidin-2(1H)-one moiety, in particular, serves as a versatile chemical intermediate for the synthesis of novel pyrimidine derivatives.[5][6] By strategically modifying this core structure, researchers aim to develop new chemical entities with enhanced potency and selectivity against various cancer cell lines.

This guide provides a comparative framework for evaluating the cytotoxic potential of these newly synthesized derivatives. We will move beyond mere protocol recitation to explore the causality behind experimental choices, enabling researchers to design robust, self-validating studies. We will compare three cornerstone assays—MTT, LDH, and Annexin V/PI Flow Cytometry—providing the technical depth required to select the appropriate method and accurately interpret the resulting data.

Pillar 1: The Metabolic Readout - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is often the first-line screening tool for cytotoxicity. Its prevalence is due to its high-throughput nature and reliance on a fundamental characteristic of viable cells: metabolic activity.

Causality and Principle of Action

The core principle of the MTT assay lies in the enzymatic activity of mitochondrial dehydrogenases, particularly succinate dehydrogenase, within living cells.[7] These enzymes reduce the water-soluble, yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[2] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active, and therefore viable, cells.[7] A decrease in the formazan signal in treated cells compared to untreated controls indicates a loss of viability, either through cytotoxicity or inhibition of cell proliferation.

MTT_Workflow cluster_plate 96-Well Plate cluster_assay Assay Steps cluster_readout Data Acquisition cell_seeding 1. Seed Cells treatment 2. Add Pyrimidine Derivatives cell_seeding->treatment incubation_24_48 3. Incubate (24-48h) treatment->incubation_24_48 mtt_addition 4. Add MTT Reagent incubation_24_48->mtt_addition incubation_4h 5. Incubate (1-4h) mtt_addition->incubation_4h solubilization 6. Add Solubilization Solution incubation_4h->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 8. Calculate % Viability & IC50 read_absorbance->data_analysis

Comparative Performance Data (Illustrative)

To quantify and compare the cytotoxic effects of different derivatives, the half-maximal inhibitory concentration (IC50) is calculated. This value represents the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 value signifies greater potency.

DerivativeSubstitution at C-XCell LineIC50 (µM)
DCP-A PhenylureaSW480 (Colon)11.08[8]
DCP-B Thiophen-2-ylHepG2 (Liver)> 50
DCP-C 3-Fluoropyridin-4-ylCapan-1 (Pancreatic)< 0.03[9]
Doxorubicin (Positive Control)SW480 (Colon)~0.5 - 1.5

Note: Data is illustrative and synthesized from findings on various pyrimidine derivatives to demonstrate comparative analysis.[8][9]

Pillar 2: The Membrane Integrity Check - LDH Assay

While metabolic assays are powerful, they can sometimes be confounded by compounds that affect mitochondrial function without directly killing the cell. The Lactate Dehydrogenase (LDH) assay offers an alternative and complementary approach by measuring membrane integrity.

Causality and Principle of Action

LDH is a stable cytosolic enzyme present in most eukaryotic cells.[10] Under normal conditions, it remains within the cell. However, when the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture medium.[11][12] The assay quantifies the amount of this extracellular LDH through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[10][13] The intensity of the color is directly proportional to the number of lysed cells.[13]

LDH_Principle cluster_medium Culture Medium intact_cell Intact Cell (LDH retained) Healthy State lysed_cell Lysed Cell (Membrane Damage) ldh_release LDH Released lysed_cell->ldh_release Cytotoxicity reaction LDH + Substrate Mix -> Formazan (Color) ldh_release->reaction Assay Reaction Measure Absorbance (490 nm) Measure Absorbance (490 nm) reaction->Measure Absorbance (490 nm)

Pillar 3: Mechanistic Insights - Annexin V/PI Apoptosis Assay

To truly understand how a compound is killing cancer cells, it is essential to distinguish between different modes of cell death, primarily apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is the gold standard for this purpose.[14]

Causality and Principle of Action

This assay relies on two key cellular events that occur during cell death:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane.[15] During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, acting as an "eat me" signal.[16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can label these early apoptotic cells.[16]

  • Loss of Membrane Integrity: As apoptosis progresses or during necrosis, the cell membrane loses its integrity. Propidium Iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells. However, it can enter late apoptotic and necrotic cells to intercalate with DNA, producing a bright red fluorescence.[15]

By using both stains simultaneously, we can differentiate four cell populations:

  • Viable Cells: Annexin V- / PI-

  • Early Apoptotic Cells: Annexin V+ / PI-

  • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

  • Necrotic Cells: Annexin V- / PI+[16]

Annexin_V_PI_Quadrants

Experimental Protocols

The following are standardized protocols. As a Senior Application Scientist, I must emphasize that optimization, particularly of cell seeding density and incubation times, is crucial for reproducibility.

Protocol 1: MTT Cytotoxicity Assay

Principle: Measures metabolic activity of viable cells.[2]

  • Cell Seeding: In a 96-well plate, seed cells at a density of 3,000-5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Replace the old medium with 100 µL of medium containing the test compounds. Include vehicle-only (e.g., DMSO) and no-treatment controls. Incubate for 24-48 hours.[2]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration ~0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will form purple formazan crystals.[17][18]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[17]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[2] Plot the percent viability against compound concentration to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

Principle: Measures the release of LDH from cells with damaged plasma membranes.[11]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Prepare additional control wells:

    • Maximum LDH Release Control: Add lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before the end of the incubation period.

    • Medium Background Control: Wells with culture medium but no cells.[13]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[12]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50-60 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt, typically provided in a kit) to each well.[10][12]

  • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.[10][13]

  • Data Acquisition: Add a stop solution if required by the kit manufacturer. Read the absorbance at 490 nm.[10]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Max LDH Release Abs - Spontaneous LDH Release Abs)] x 100.

Protocol 3: Annexin V/PI Apoptosis Assay

Principle: Differentiates between viable, apoptotic, and necrotic cells using fluorescent labels.[16]

  • Cell Seeding and Treatment: Seed 1-5 x 10^5 cells in appropriate culture plates or flasks. Treat with the pyrimidine derivatives for the desired time. Include both positive and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI staining solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately (within 1 hour) by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

Conclusion and Forward Outlook

Evaluating the cytotoxicity of novel this compound derivatives requires a multi-faceted approach. While the MTT assay offers a robust, high-throughput method for initial screening and IC50 determination, it does not reveal the mechanism of cell death. Complementing these findings with an LDH assay provides confirmation of cell lysis, while the Annexin V/PI assay delivers critical, in-depth insights into whether the compounds induce a desired apoptotic pathway or a more inflammatory necrotic response.

By employing these assays in a logical sequence—starting with broad screening (MTT) and moving to more mechanistic studies (LDH, Annexin V)—researchers can build a comprehensive profile of their compounds. This systematic evaluation is indispensable for identifying promising candidates for further preclinical development in the ongoing search for novel anticancer therapeutics.

References

A Comparative Guide to Fused Heterocyclic Systems Derived from Dichloropyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design and synthesis of novel heterocyclic compounds remain at the forefront of discovering next-generation therapeutics. Dichloropyrimidines have emerged as exceptionally versatile building blocks, offering a robust platform for the construction of a diverse array of fused heterocyclic systems. Their two reactive chlorine atoms provide a gateway for sequential and regioselective functionalization, enabling the synthesis of complex scaffolds with tunable physicochemical and biological properties. This guide provides a comparative analysis of prominent fused heterocyclic systems derived from dichloropyrimidines, with a particular focus on pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines, two classes of compounds that have demonstrated significant potential in oncology.

The Strategic Advantage of Dichloropyrimidines in Heterocyclic Synthesis

Dichloropyrimidines, such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, are highly valuable synthons in medicinal chemistry. The differential reactivity of the chlorine atoms, influenced by their position on the pyrimidine ring and the electronic nature of other substituents, allows for controlled, stepwise reactions with various nucleophiles. This regioselectivity is a key advantage, as it enables the systematic construction of diverse compound libraries, a crucial aspect of modern drug discovery. The pyrimidine core itself is a well-established pharmacophore, present in numerous FDA-approved drugs, and its fusion with other heterocyclic rings often leads to compounds with enhanced biological activity and novel mechanisms of action.[1][2]

Comparative Analysis of Fused Pyrimidine Systems

This guide will focus on a comparative study of two major classes of fused pyrimidines accessible from dichloropyrimidine precursors:

  • Pyrazolo[3,4-d]pyrimidines: These compounds are structural analogs of purines and have garnered significant attention for their potent activity as kinase inhibitors.[3][4]

  • Thieno[2,3-d]pyrimidines: This class of compounds has also shown remarkable anticancer activity, often targeting key enzymes in cellular signaling pathways.[5][6]

The subsequent sections will delve into the synthesis, biological performance, and structure-activity relationships of these two promising heterocyclic systems.

Pyrazolo[3,4-d]pyrimidines: Potent Kinase Inhibitors in Cancer Therapy

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to possess potent anticancer activity.[3][7] Their structural similarity to purines allows them to interact with the ATP-binding sites of various kinases, leading to the inhibition of aberrant signaling pathways that drive cancer cell proliferation and survival.[3][4]

Synthetic Strategies from Dichloropyrimidines

A common and efficient route to pyrazolo[3,4-d]pyrimidines involves the condensation of a substituted pyrazole with a dichloropyrimidine derivative. For instance, 4,6-dichloropyrimidine can react with a suitable aminopyrazole to construct the fused ring system. The specific reaction conditions can be tailored to favor the desired isomer.

Below is a generalized workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine core from a dichloropyrimidine.

Pyrazolo[3,4-d]pyrimidine Synthesis DCP Dichloropyrimidine Intermediate Monosubstituted Intermediate DCP->Intermediate Nucleophilic Substitution AP Aminopyrazole Derivative AP->Intermediate PZP Pyrazolo[3,4-d]pyrimidine Intermediate->PZP Intramolecular Cyclization

Caption: Synthetic workflow for Pyrazolo[3,4-d]pyrimidines.

Comparative Performance and Structure-Activity Relationship (SAR)

The anticancer efficacy of pyrazolo[3,4-d]pyrimidines is highly dependent on the nature and position of substituents on both the pyrazole and pyrimidine rings. The following table summarizes the in vitro anticancer activity of representative pyrazolo[3,4-d]pyrimidine derivatives against common cancer cell lines.

Compound IDFused SystemR1 SubstituentR2 SubstituentCell LineIC50 (µM)Reference
PZP-1 Pyrazolo[3,4-d]pyrimidine-CH3-PhenylMCF-71.74[7]
PZP-2 Pyrazolo[3,4-d]pyrimidine-H-NH-Phenyl-ClA5492.24[7]
PZP-3 Pyrazolo[3,4-d]pyrimidine-CH3-NH-Phenyl-OCH3HepG2>100[7]
PZP-4 Pyrazolo[3,4-d]pyrimidine-H-(4-hydroxyphenyl)MCF-725[3]
PZP-5 Pyrazolo[3,4-d]pyrimidine-H-(4-nitrobenzylideneamino)MCF-711[3]

Key SAR Insights for Pyrazolo[3,4-d]pyrimidines:

  • Substitution at the N1 position of the pyrazole ring: Aromatic substituents are often favored for potent activity.

  • Substitution at the C4 position of the pyrimidine ring: The introduction of anilino-type moieties has been shown to enhance anticancer activity, likely by providing additional interactions within the kinase ATP-binding pocket.[3]

  • Electron-withdrawing vs. Electron-donating groups: The electronic properties of the substituents can significantly impact activity. For example, the presence of a nitro group in PZP-5 led to a lower IC50 value compared to a hydroxyl group in PZP-4 against the MCF-7 cell line.[3]

Mechanism of Action: Many pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1][8][9] Inhibition of these kinases disrupts downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis. Some derivatives have also been reported to induce apoptosis and cause cell cycle arrest.[1]

Thieno[2,3-d]pyrimidines: Versatile Scaffolds with Broad Anticancer Potential

Thieno[2,3-d]pyrimidines represent another important class of fused heterocyclic systems that are readily accessible from dichloropyrimidine precursors. This scaffold is also considered a purine isostere and has been extensively explored for its therapeutic potential, particularly in oncology.[5][6]

Synthetic Strategies from Dichloropyrimidines

The synthesis of thieno[2,3-d]pyrimidines often commences with a Gewald reaction to construct the initial thiophene ring, followed by cyclization with a suitable pyrimidine precursor. Alternatively, a pre-functionalized dichloropyrimidine can be used to build the fused system. For example, 4,6-dichloropyrimidine-5-carbaldehyde is a versatile intermediate for the synthesis of various thieno[2,3-d]pyrimidines.

Below is a conceptual workflow for the synthesis of a thieno[2,3-d]pyrimidine core.

Thieno[2,3-d]pyrimidine Synthesis DCP_CHO 4,6-Dichloropyrimidine -5-carbaldehyde Intermediate Thiophene Intermediate DCP_CHO->Intermediate Condensation Thiol_reagent Sulfur-containing reagent Thiol_reagent->Intermediate TP Thieno[2,3-d]pyrimidine Intermediate->TP Cyclization

Caption: Synthetic workflow for Thieno[2,3-d]pyrimidines.

Comparative Performance and Structure-Activity Relationship (SAR)

Similar to the pyrazolopyrimidines, the biological activity of thieno[2,3-d]pyrimidines is highly influenced by the substitution pattern. The following table provides a summary of the in vitro anticancer activity of representative thieno[2,3-d]pyrimidine derivatives.

Compound IDFused SystemR1 SubstituentR2 SubstituentCell LineIC50 (µM)Reference
TP-1 Thieno[2,3-d]pyrimidine-H-NH-Phenyl-ClHCT-1162.80[10]
TP-2 Thieno[2,3-d]pyrimidine-H-NH-Phenyl-ClHepG24.10[10]
TP-3 Thieno[2,3-d]pyrimidine-CH3-NH-BenzylMDA-MB-435GP = -31.02%[11]
TP-4 Thieno[2,3-d]pyrimidine-H-NH-SulfadiazineMCF-722.52[12]
TP-5 Thieno[2,3-d]pyrimidine-H-NH-SulfadoxineMCF-722.12[12]

Key SAR Insights for Thieno[2,3-d]pyrimidines:

  • Substitution at the C4 position: Similar to pyrazolopyrimidines, the introduction of substituted anilino or related aromatic amines at the C4 position is a common strategy to enhance anticancer activity.[10]

  • Substituents on the thiophene ring: The nature of the groups on the thiophene ring can modulate the biological activity. For instance, the presence of a cyclohexyl moiety has been reported to be more active in some cases compared to a phenyl group.[11]

  • Bioisosteric replacement: The thienopyrimidine core acts as a bioisostere of purine, allowing it to interact with various biological targets.[6]

Mechanism of Action: Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit a variety of protein kinases, including EGFR, VEGFR-2, and PI3K (Phosphoinositide 3-kinase).[5][13] By targeting these crucial signaling molecules, these compounds can effectively inhibit cancer cell proliferation, survival, and angiogenesis.

Experimental Protocols

General Procedure for the Synthesis of 4-Anilino-Pyrazolo[3,4-d]pyrimidines
  • To a solution of 4,6-dichloropyrimidine (1.0 mmol) in a suitable solvent (e.g., ethanol, isopropanol) is added an appropriately substituted aminopyrazole (1.0 mmol) and a base (e.g., triethylamine, diisopropylethylamine) (1.2 mmol).

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a cold solvent and dried under vacuum.

  • To a suspension of the intermediate from step 4 (1.0 mmol) in a suitable solvent (e.g., dioxane, DMF) is added the desired aniline derivative (1.1 mmol) and a catalytic amount of a suitable acid (e.g., HCl, p-toluenesulfonic acid).

  • The reaction mixture is heated to reflux and monitored by TLC.

  • After completion, the mixture is cooled, and the product is isolated by filtration or by extraction after pouring into water.

  • The final product is purified by recrystallization or column chromatography.

General Procedure for the Synthesis of 4-Anilino-Thieno[2,3-d]pyrimidines
  • A mixture of 4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol), an active methylene compound (e.g., ethyl cyanoacetate) (1.0 mmol), elemental sulfur (1.0 mmol), and a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol) is stirred at room temperature.

  • The reaction is monitored by TLC until the formation of the thiophene intermediate is complete.

  • The intermediate is isolated by filtration or extraction.

  • The thiophene intermediate (1.0 mmol) is then reacted with the desired aniline (1.1 mmol) in a suitable solvent (e.g., ethanol, DMF) in the presence of a base.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the reaction mixture is worked up as described for the pyrazolopyrimidines to afford the final product.

  • Purification is achieved by recrystallization or column chromatography.

Conclusion and Future Perspectives

Dichloropyrimidines are undeniably powerful and versatile platforms for the synthesis of a wide range of fused heterocyclic systems with significant therapeutic potential. This guide has provided a comparative overview of two prominent classes, pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines, highlighting their synthetic accessibility from dichloropyrimidine precursors and their promising anticancer activities.

The comparative analysis of their biological data, while challenging due to variations in experimental conditions across different studies, suggests that both scaffolds are highly "tunable" through synthetic modifications. The choice of substituents on both the pyrimidine and the fused heterocyclic ring plays a crucial role in determining the potency and selectivity of these compounds.

Future research in this area should focus on direct, head-to-head comparative studies of different fused systems derived from a common dichloropyrimidine precursor under standardized biological assays. This will provide more definitive structure-activity relationships and guide the rational design of next-generation inhibitors with improved efficacy and safety profiles. Furthermore, the exploration of novel fused systems beyond the two discussed here, all originating from the versatile dichloropyrimidine core, will undoubtedly continue to be a fruitful avenue for the discovery of new and effective therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dichloropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, pyrimidine derivatives are foundational scaffolds for a multitude of therapeutic agents. 4,6-Dichloropyrimidin-2(1H)-one is one such critical intermediate. However, its utility in synthesis is matched by its hazardous nature. Improper handling and disposal of this compound and its waste not only pose significant risks to laboratory personnel but also carry the potential for environmental contamination and regulatory non-compliance.

This guide provides a comprehensive, scientifically-grounded framework for the safe disposal of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the causality behind these essential safety protocols. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step mitigates risk and aligns with the highest standards of laboratory practice.

A note on the available data: Specific safety data for the this compound tautomer is limited. Therefore, this guide is built upon the comprehensive safety data available for its close structural analog, 4,6-Dichloropyrimidine (CAS No. 1193-21-1), which presents a comparable hazard profile.

Section 1: Hazard Profile & Risk Assessment

Understanding the intrinsic hazards of this compound is the cornerstone of its safe management. The compound is classified as hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Its risk profile is multifaceted, demanding a rigorous approach to handling and disposal.

Causality of Hazards: The presence of two chlorine atoms on the pyrimidine ring significantly influences the molecule's reactivity and toxicity. These electron-withdrawing groups make the compound susceptible to nucleophilic attack and contribute to its corrosive and irritant properties. Upon combustion, it can decompose to release highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride.[1]

Hazard ClassificationGHS CategoryHazard StatementRationale & Implication for Disposal
Skin Corrosion/Irritation Category 1[1]H314: Causes severe skin burns and eye damage.[2][3]Direct contact must be avoided. This dictates the mandatory use of robust personal protective equipment (PPE). All waste must be securely contained to prevent accidental exposure during storage and transport.
Acute Toxicity (Oral, Dermal, Inhalation) Category 4[1]H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]Exposure via any route is dangerous. This underscores the need for closed-system transfers where possible and handling within ventilated enclosures. Waste containers must be sealed to prevent the release of dust or vapors.
Serious Eye Damage/Irritation Category 1[1]H318: Causes serious eye damage.[3]Eye protection is non-negotiable. Chemical splash goggles and a face shield are required. Eyewash stations must be immediately accessible.
Skin Sensitization Category 1[1]H317: May cause an allergic skin reaction.[1]Repeated exposure can lead to sensitization. This necessitates meticulous cleanup of work areas and proper doffing of PPE to avoid cross-contamination.
Specific Target Organ Toxicity (Single Exposure) Category 3[1]H335: May cause respiratory irritation.[1][4]Inhalation of dust must be prevented. All handling of the solid compound and its waste should occur in a chemical fume hood or a ventilated enclosure to protect the respiratory system.

Section 2: Pre-Disposal Handling & Waste Segregation

Effective disposal begins at the point of waste generation. Proper segregation is critical to prevent dangerous chemical reactions within the waste stream and to ensure compliance with hazardous waste regulations.

Core Principle: Treat all materials that have come into contact with this compound—including contaminated labware, PPE, and weighing papers—as hazardous waste.

Segregation Protocol:

  • Establish a Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all solid waste. The container should be marked "Hazardous Waste" and list the chemical name: "this compound Waste."

  • Avoid Co-mingling with Incompatible Materials: Under no circumstances should this waste be mixed with acids, strong oxidizing agents, acid anhydrides, or acid chlorides.[1]

    • Rationale: Mixing with incompatible materials can trigger violent reactions, release of toxic gases, or compromise the integrity of the waste container.

  • Aqueous Waste: If generating aqueous waste streams containing this compound, collect them in a separate, sealed container also labeled as hazardous waste. Do not pour any solution containing this chemical down the drain.[2]

  • Sharps Waste: Contaminated needles, scalpels, or other sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.

Section 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely managing the waste from generation to temporary storage, pending pickup by a certified waste disposal service.

Phase 1: Personal Protective Equipment (PPE) & Engineering Controls

Rationale: Given the compound's classification as a skin and eye corrosive and a respiratory irritant, a multi-layered defense is required to eliminate all routes of exposure.[1]

  • Engineering Controls: All handling and waste consolidation must be performed inside a certified chemical fume hood or other ventilated enclosure to control airborne dust and vapors.[1][4] Ensure that a safety shower and eyewash station are readily accessible.[5]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always double-glove when handling concentrated material or performing waste consolidation. Dispose of the outer gloves immediately after the procedure.

  • Eye & Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1] For tasks with a higher splash risk, such as cleaning glassware, supplement with a full-face shield.

  • Body Protection: A standard laboratory coat is mandatory. For larger quantities, consider a chemically resistant apron or suit.[6]

Phase 2: Waste Containment & Labeling
  • Solid Waste Collection:

    • Carefully place all contaminated solid materials (e.g., gloves, weighing paper, bench protectors, silica gel from chromatography) into the designated solid hazardous waste container.

    • Minimize dust generation during transfer.

    • Once the procedure is complete, securely seal the container.[5]

  • Decontamination of Work Surfaces & Equipment:

    • Wipe down all surfaces and non-disposable equipment with an appropriate solvent (e.g., isopropanol or ethanol) and a disposable towel.

    • Place the used towels into the solid hazardous waste container.

    • Rationale: Meticulous decontamination prevents "legacy" contamination of the workspace and inadvertent exposure of other personnel.

  • Container Labeling:

    • Ensure the hazardous waste label is fully completed with the chemical name, concentration (if applicable), and accumulation start date.

    • The label must be legible and permanently affixed to the container.

Phase 3: Temporary Storage & Final Disposal
  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[7]

    • This area must be away from general laboratory traffic and incompatible chemicals.[8]

  • Final Disposal:

    • The final disposal of this compound must be conducted through an approved and licensed waste disposal contractor.[5][7]

    • Never attempt to incinerate or neutralize this chemical waste yourself.

    • Provide the disposal contractor with the Safety Data Sheet (SDS) and an accurate description of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Sharps) check_compat Is waste compatible with contents of container? identify->check_compat ppe->identify segregate Step 2: Segregate Waste into Designated Container decon Step 3: Decontaminate Work Area & Equipment segregate->decon check_compat->segregate  Yes new_container Start New, Properly Labeled Container check_compat->new_container No   seal_label Step 4: Securely Seal & Complete Waste Label decon->seal_label storage Step 5: Move to Designated Hazardous Waste Storage Area seal_label->storage pickup Step 6: Arrange Pickup by Licensed Disposal Vendor storage->pickup end End: Disposal Complete pickup->end new_container->segregate

Caption: Decision workflow for safe disposal of this compound.

Section 4: Emergency Procedures for Exposure & Spills

In the event of accidental exposure or a spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek immediate medical attention if burns or irritation develop.[1]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult or they feel unwell, seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[3] Clean the mouth with water and drink plenty of water afterwards.[5] Seek immediate medical attention.[1]

  • Spill Management:

    • Evacuate non-essential personnel and ensure the area is well-ventilated.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep or vacuum the material into the designated hazardous waste container.[4] Avoid creating dust.

    • Decontaminate the spill area thoroughly.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a fundamental aspect of laboratory safety and scientific integrity. By understanding the chemical's hazardous properties, adhering to rigorous handling protocols, and implementing a systematic disposal plan, researchers can protect themselves, their colleagues, and the environment. This commitment to safety builds a foundation of trust and excellence that extends beyond the product itself, defining a culture of responsible science.

References

A Senior Application Scientist's Guide to the Safe Handling of 4,6-Dichloropyrimidin-2(1h)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and disposal of 4,6-Dichloropyrimidin-2(1h)-one. As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. However, this progress demands an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a framework of deep operational knowledge to ensure that your innovative work is conducted with the highest standards of safety and scientific integrity. Here, we will delve into the "why" behind each procedural step, empowering you to not only follow protocols but to understand and own your safety culture.

Hazard Identification and Risk Assessment: Understanding Your Reagent

Before the first spatula touches the powder, a thorough understanding of the hazards associated with this compound is paramount. This compound, like many chlorinated pyrimidines, presents a multi-faceted risk profile that must be respected.

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes severe skin burns.

  • Serious Eye Damage: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

A comprehensive risk assessment is not a mere formality; it is the cornerstone of a safe experimental design. Consider the quantity of the material you will be handling, the duration of the procedure, and the potential for aerosolization. Always ask: "What are the potential routes of exposure, and how can I engineer them out of my workflow?"

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are your primary safety barrier, a meticulously chosen set of Personal Protective Equipment (PPE) is your non-negotiable final safeguard. The selection of PPE should be directly informed by the hazards identified in your risk assessment.

Protection Type Required PPE Rationale and Expert Insight
Eye and Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. The corrosive nature of this compound necessitates a complete seal around the eyes, and a face shield protects against splashes during transfers and solution preparation.
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene), a flame-resistant lab coat, and closed-toe shoes.Double gloving is recommended for extended handling. Nitrile gloves offer good resistance to a range of chemicals, but always check the manufacturer's compatibility chart. A lab coat should be fully buttoned.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (N95 or higher) may be required.This is highly dependent on your risk assessment. If there is a potential for aerosolization and engineering controls are insufficient, respiratory protection is mandatory. All respirator use requires prior medical evaluation and fit testing.

Glove Selection Logic: The choice of glove material is critical. Nitrile gloves are often preferred over latex due to their superior chemical resistance and reduced risk of allergies[1]. For handling chlorinated compounds, it's crucial to consult a glove selection chart to ensure the chosen material has a low permeation rate for the specific chemical class[2][3]. Always inspect gloves for any signs of degradation or punctures before use.

Operational Protocols: From Weighing to Waste

Meticulous and well-rehearsed procedures are the key to minimizing exposure and ensuring reproducible results. The following protocols are designed to be self-validating systems of safety.

Weighing Hazardous Powders: A Step-by-Step Guide

The process of weighing a potent, hazardous powder is a critical control point for preventing contamination and exposure.

  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure[4][5]. Cover the work surface with absorbent bench paper[6].

  • The "Tare" Method:

    • Place a lidded container on the balance and press the "tare" button to zero the reading[4][7].

    • Transfer the container to the fume hood.

    • Carefully add the this compound to the container, minimizing the creation of dust. Use a dedicated, clean spatula.

    • Securely close the container lid.

    • Return the closed container to the balance to obtain the final weight[4][7].

  • Cleanup: Use disposable tools where possible[4][7]. After weighing, decontaminate the spatula and the balance with a damp cloth, taking care not to create dust. Dispose of the bench paper and cleaning materials as hazardous waste.

Preparation of Solutions: A Controlled Process

Preparing a solution from a hazardous solid requires a methodical approach to prevent splashes and inhalation of dust.

  • Initial Steps:

    • Calculate the required mass of the solute and the volume of the solvent beforehand[8][9][10].

    • In a chemical fume hood, add the weighed this compound to a suitable flask.

    • Slowly add a portion of the solvent to the flask, ensuring the solid is wetted before significant agitation[10].

  • Dissolution:

    • Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer at a low speed to avoid splashing.

    • For exothermic dissolutions, allow the solution to cool before adding more solvent[11].

    • Once the solid is fully dissolved, carefully add the remaining solvent to reach the final desired volume[10].

  • Labeling and Storage: Immediately label the solution with the chemical name, concentration, date, and any relevant hazard warnings. Store in a cool, dry, and well-ventilated area, away from incompatible materials[12].

Emergency Preparedness: Spill and Exposure Management

Even with the most stringent protocols, the potential for accidental spills or exposures exists. A well-defined and practiced emergency plan is crucial.

Spill Response Plan

In the event of a spill, a calm and methodical response is essential.

  • Immediate Actions:

    • Alert all personnel in the immediate area and evacuate if necessary.

    • If the spill is large or involves a highly volatile substance, activate the fire alarm to evacuate the building and notify emergency responders[13].

  • Containment and Cleanup (for minor spills):

    • Don the appropriate PPE, including respiratory protection if there is a risk of airborne dust.

    • Cover the spill with an inert absorbent material, such as vermiculite or sand, working from the outside in to prevent the spread of the powder[14][15].

    • Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal[14].

    • Decontaminate the spill area with a suitable solvent and absorbent pads.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations[16][17][18].

Spill Response Workflow

SpillResponse cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Assess & Evacuate Area Alert->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

Caption: A stepwise workflow for responding to a hazardous powder spill.

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

The life cycle of a chemical does not end with the experiment. Responsible disposal is a critical component of laboratory safety and environmental protection.

  • Waste Segregation: Never mix this compound waste with other waste streams. Keep it in a dedicated, labeled, and sealed container.

  • Container Integrity: Ensure the waste container is in good condition and compatible with the chemical.

  • Professional Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company[18].

By integrating these principles and protocols into your daily laboratory practice, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloropyrimidin-2(1h)-one
Reactant of Route 2
4,6-Dichloropyrimidin-2(1h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.